Product packaging for 5-Iodo-1-methylpyridin-2(1H)-one(Cat. No.:CAS No. 60154-05-4)

5-Iodo-1-methylpyridin-2(1H)-one

Cat. No.: B3146503
CAS No.: 60154-05-4
M. Wt: 235.02 g/mol
InChI Key: RTQZQBKEGAUQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Iodo-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H6INO and its molecular weight is 235.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6INO B3146503 5-Iodo-1-methylpyridin-2(1H)-one CAS No. 60154-05-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-8-4-5(7)2-3-6(8)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQZQBKEGAUQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878877
Record name 2(1H)-Pyridinone, 5-iodo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60154-05-4
Record name 2(1H)-Pyridinone, 5-iodo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Iodo-1-methylpyridin-2(1H)-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Iodo-1-methylpyridin-2(1H)-one

Authored by: Gemini, Senior Application Scientist

Date: January 3, 2026

This compound is a halogenated heterocyclic compound that serves as a pivotal building block in modern synthetic and medicinal chemistry. Its structure, featuring a pyridinone core functionalized with an iodine atom, presents a versatile scaffold for the development of complex molecular architectures. The iodine moiety acts as a highly effective synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functional groups. This guide provides a comprehensive overview of the essential chemical properties, synthesis, and reactivity of this compound. Detailed experimental protocols for its utilization in key C-C and C-N bond-forming reactions are presented, underscoring its significance as an intermediate for researchers, particularly those in the field of drug discovery and development. The pyridin-2(1H)-one motif itself is a well-established "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2] This document aims to be an authoritative resource for scientists leveraging this compound in their research endeavors.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical reagent is critical for its proper handling, storage, and application in synthetic protocols. This compound is a solid at room temperature and should be stored under refrigeration and protected from light to ensure its stability.[3]

Key Properties

The essential physicochemical data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 60154-05-4[3][4][5][6]
Molecular Formula C₆H₆INO[3][6]
Molecular Weight 235.02 g/mol [3][6][7]
Appearance Solid[3]
Melting Point 73-74 °C[3][6]
Boiling Point 276.9 ± 29.0 °C (Predicted)[3][6]
Purity ≥95-97% (Typical)[3][8]
Storage 4°C, Protect from Light[3]
InChI Key RTQZQBKEGAUQLR-UHFFFAOYSA-N[3]
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridinone ring. The N-methyl group would appear as a sharp singlet further upfield.

  • ¹³C NMR: The spectrum would display six signals: five for the pyridinone ring carbons (one bearing the iodine atom would be significantly shifted) and one for the N-methyl carbon.

Unambiguous structural confirmation for synthesized batches should always be performed using standard techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of this compound

A robust synthesis of this compound can be envisioned through a two-step process starting from commercially available 2-amino-5-iodopyridine. This approach leverages a classical diazotization-hydrolysis reaction to form the pyridinone ring, followed by a standard N-alkylation. This strategy is analogous to established methods for preparing substituted pyridinones.[10]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Diazotization & Hydrolysis cluster_step2 Step 2: N-Methylation Start 2-Amino-5-iodopyridine Reagents1 1. NaNO₂, H₂SO₄, 0-5 °C 2. H₂O, Heat Start->Reagents1 Intermediate 5-Iodopyridin-2(1H)-one Reagents1->Intermediate Reagents2 CH₃I, Base (e.g., Ag₂CO₃ or K₂CO₃) Solvent (e.g., Acetonitrile) Intermediate->Reagents2 FinalProduct This compound Reagents2->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Iodopyridin-2(1H)-one

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer and a thermometer, prepare a solution of concentrated sulfuric acid in water.

  • Amine Addition: Cool the acidic solution to below 0°C using an ice/salt bath. Slowly add 2-amino-5-iodopyridine portion-wise while vigorously stirring, ensuring the internal temperature does not exceed 5°C.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the reaction mixture, maintaining the temperature between 0-5°C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Hydrolysis: Slowly warm the reaction mixture to room temperature and then heat to 80-90°C. Maintain heating until nitrogen gas evolution ceases.

  • Work-up: Cool the mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate solution. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield 5-iodopyridin-2(1H)-one.

Step 2: Synthesis of this compound

  • Reaction Setup: To a sealed reaction vessel under an inert atmosphere (e.g., Argon), add 5-iodopyridin-2(1H)-one (1.0 eq.), a suitable base such as silver carbonate (Ag₂CO₃, 1.2 eq.) or potassium carbonate (K₂CO₃), and anhydrous acetonitrile.[1]

  • Alkylation: Add methyl iodide (CH₃I, 1.5-2.0 eq.) to the suspension.

  • Reaction: Seal the vessel and heat the mixture (e.g., 60-70°C) with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with ethyl acetate. Concentrate the combined filtrates under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity: A Gateway to Molecular Diversity

The true synthetic utility of this compound lies in the reactivity of its C-I bond. This feature makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis and drug discovery.[11] These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction enables the coupling of the pyridinone core with a vast array of aryl or vinyl boronic acids or esters.[12][13] This reaction is fundamental for constructing biaryl structures, which are prevalent in many pharmaceutical agents. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[14]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Oxidative Addition Complex (Ar-Pd(II)-I)L₂ pd0->pd2_complex Ar-I (5-Iodo-1-methylpyridin-2-one) transmetalation_complex Transmetalation Complex (Ar-Pd(II)-R)L₂ pd2_complex->transmetalation_complex [R-B(OR)₂]⁻ (from R-B(OR)₂ + Base) product Ar-R transmetalation_complex->product Reductive Elimination product->pd0 Regenerates Catalyst

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand, and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Reaction: Heat the mixture with vigorous stirring (e.g., 80-100°C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography to isolate the desired coupled product.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is an exceptionally efficient method for linking terminal alkynes to aryl halides, creating arylalkyne and conjugated enyne systems.[15][16] This reaction is co-catalyzed by palladium and copper(I) salts.[17] The resulting alkynyl-substituted pyridinones are valuable intermediates for further transformations or as final products in medicinal chemistry programs.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex (Ar-Pd(II)-I)L₂ pd0->pd2_complex Ar-I pd2_complex->pd0 Reductive Elimination (yields Ar-C≡C-R) cu_acetylide Cu(I)-C≡C-R cu_acetylide->pd2_complex Transmetalation alkyne H-C≡C-R alkyne->cu_acetylide CuI, Base

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling.

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst like PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Reagent Addition: Add a suitable solvent (e.g., anhydrous THF or DMF) and a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA). Finally, add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C). Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with an organic solvent like ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[18][19] It allows for the coupling of this compound with a wide range of primary and secondary amines, providing direct access to 5-amino-substituted pyridinones. The choice of ligand is crucial for the success of this reaction.[11][20]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_complex Oxidative Addition Complex (Ar-Pd(II)-I)L pd0->pd2_complex Ar-I amido_complex Palladium-Amido Complex [Ar-Pd(II)-NR'R'']L pd2_complex->amido_complex HNR'R'', Base (-HX, -Base-H⁺) product Ar-NR'R'' amido_complex->product Reductive Elimination product->pd0 Regenerates Catalyst

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable bulky, electron-rich phosphine ligand (e.g., Xantphos or BrettPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 eq.) to an oven-dried reaction vessel.[21]

  • Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.). Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110°C) with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent and purify the crude product by flash column chromatography.

Applications in Research and Drug Development

Substituted pyridin-2(1H)-ones are a cornerstone of many medicinal chemistry programs. The scaffold is present in drugs with diverse therapeutic applications, including anti-inflammatory, anti-fibrotic, and analgesic agents.[1][10] For instance, the structurally related compound Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is an approved treatment for idiopathic pulmonary fibrosis, highlighting the therapeutic potential of this chemical class.[10]

This compound is not an end product but a critical intermediate. Its value lies in its ability to act as a platform for diversification. By employing the cross-coupling reactions detailed above, chemists can rapidly generate large libraries of novel, structurally diverse pyridinone derivatives. Each new compound can then be screened for biological activity against various therapeutic targets, accelerating the hit-to-lead process in drug discovery.

Safety Information

As a laboratory chemical, this compound must be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

  • GHS Pictogram: GHS07 (Harmful)[3]

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H302: Harmful if swallowed[3][7]

    • H315: Causes skin irritation[3][7]

    • H319: Causes serious eye irritation[3][7]

    • H335: May cause respiratory irritation[3][7]

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.[3]

References

An In-depth Technical Guide to the Synthesis of 5-Iodo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Iodo-1-methylpyridin-2(1H)-one is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a pyridinone core with a strategically placed iodine atom, makes it an ideal precursor for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups at the 5-position. This guide provides a comprehensive overview of robust and scientifically-grounded protocols for the synthesis of this important intermediate, designed for researchers, chemists, and drug development professionals. We will explore two primary synthetic strategies, delving into the mechanistic rationale behind each approach and providing detailed, step-by-step protocols.

Strategic Approaches to Synthesis

The synthesis of this compound can be logically approached via two distinct and reliable pathways:

  • Route 1: Direct Electrophilic Iodination. This strategy involves the initial synthesis of the N-methylated pyridinone core, followed by a regioselective direct iodination. This is often the more atom-economical approach.

  • Route 2: Synthesis via Diazotization of an Aminopyridine Precursor. This classic route builds the iodinated scaffold first, starting from the readily available 2-aminopyridine, and introduces the N-methyl group in the final step.

We will now examine each of these strategies in detail.

Route 1: Direct Electrophilic Iodination of 1-Methylpyridin-2(1H)-one

This approach is predicated on the successful synthesis of the starting material, 1-methylpyridin-2(1H)-one, followed by a regioselective iodination. The pyridinone ring is activated towards electrophilic substitution, and the directing effects of the carbonyl and N-methyl groups favor substitution at the 3- and 5-positions.

Workflow for Route 1

Route 1 Workflow start Pyridine step1 Step 1: N-Methylation start->step1 intermediate1 1-Methylpyridin-2(1H)-one step1->intermediate1 Dimethyl Sulfate, NaOH, K3[Fe(CN)6] step2 Step 2: Electrophilic Iodination intermediate1->step2 product This compound step2->product Iodinating Agent (e.g., NIS, I2/H2O2)

Caption: Workflow for the synthesis of this compound via direct iodination.

Step 1: Synthesis of 1-Methylpyridin-2(1H)-one

The preparation of 1-methylpyridin-2(1H)-one is a well-established procedure, typically achieved by the methylation of pyridine followed by oxidation. A classic and reliable method involves the use of dimethyl sulfate to form the N-methylpyridinium salt, which is then oxidized in situ.[1]

Protocol 1.1: N-Methylation and Oxidation of Pyridine

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Pyridine (dry)79.1014.5 g (14.8 mL)183
Dimethyl sulfate126.1323.1 g (17.3 mL)183
Potassium ferricyanide329.24120 g365
Sodium hydroxide40.0030 g750
Water18.02As needed-
Anhydrous sodium carbonate105.99~50 g-
Chloroform119.38As needed-

Methodology:

  • N-Methylation: In a 500 mL round-bottomed flask equipped with a dropping funnel and a reflux condenser, place 14.5 g of dry pyridine. Carefully add 23.1 g of dimethyl sulfate dropwise. An exothermic reaction will occur.

  • Reaction Completion: After the addition is complete, heat the mixture in a boiling water bath for 2 hours to ensure the complete formation of the pyridinium salt.

  • Oxidation Setup: Cool the flask to room temperature and dissolve the crude salt in 40 mL of water. Equip the flask with a mechanical stirrer and cool the solution to 0°C in an ice-salt bath.

  • Reagent Addition: Prepare two separate solutions: (A) 120 g of potassium ferricyanide in 240 mL of water, and (B) 30 g of sodium hydroxide in 50 mL of water. Add these solutions dropwise and simultaneously to the well-stirred pyridinium salt solution. Maintain the reaction temperature below 10°C. The addition should take approximately 2 hours.

  • Reaction and Work-up: Allow the reaction mixture to stir and slowly warm to room temperature over 5 hours.

  • Salting Out: Add anhydrous sodium carbonate portion-wise with vigorous stirring until the solution is saturated and a yellow oily layer separates.

  • Extraction: Separate the oily layer. Extract the aqueous layer three times with 50 mL portions of chloroform.

  • Purification: Combine the initial oily layer and the chloroform extracts. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 1-methylpyridin-2(1H)-one.[1][2]

Step 2: Electrophilic Iodination

The 1-methylpyridin-2(1H)-one molecule has an electron-rich aromatic system, making it susceptible to electrophilic substitution. Iodination is expected to occur at the C3 and C5 positions.[3][4] By carefully controlling the reaction conditions, regioselective C5 iodination can be favored. Various iodinating agents can be employed, such as N-Iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent like hydrogen peroxide.[5][6]

Protocol 1.2: C5-Iodination

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
1-Methylpyridin-2(1H)-one109.135.45 g50
N-Iodosuccinimide (NIS)224.9911.25 g50
Acetonitrile (anhydrous)41.05100 mL-
Trifluoroacetic acid (TFA)114.020.38 mL5

Methodology:

  • Reaction Setup: In a 250 mL round-bottomed flask protected from light, dissolve 5.45 g of 1-methylpyridin-2(1H)-one in 100 mL of anhydrous acetonitrile.

  • Catalyst Addition: Add 0.38 mL of trifluoroacetic acid to the solution. This acid catalyst activates the NIS, increasing its electrophilicity.[5]

  • Iodinating Agent Addition: Add 11.25 g of N-Iodosuccinimide (NIS) portion-wise over 15 minutes while stirring at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, pour the mixture into 200 mL of a 10% aqueous solution of sodium thiosulfate to quench any remaining NIS.

  • Extraction: Extract the aqueous mixture three times with 75 mL portions of dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Route 2: Synthesis from 2-Aminopyridine

This classic approach involves the initial synthesis of 2-amino-5-iodopyridine, a stable and commercially available intermediate. The amino group is then converted to a hydroxyl group (which exists as the pyridone tautomer) via a diazotization-hydrolysis sequence, a variation of the Sandmeyer reaction.[7][8] The final step is the N-methylation of the resulting 5-iodopyridin-2-one.

Workflow for Route 2

Route 2 Workflow start 2-Aminopyridine step1 Step 1: Iodination start->step1 I2, H2O2 intermediate1 2-Amino-5-iodopyridine step1->intermediate1 step2 Step 2: Diazotization & Hydrolysis intermediate1->step2 1. NaNO2, H2SO4 2. H2O, Heat intermediate2 5-Iodopyridin-2(1H)-one step2->intermediate2 step3 Step 3: N-Methylation intermediate2->step3 CH3I, Base product This compound step3->product

Caption: Workflow for the synthesis of this compound from 2-aminopyridine.

Step 1: Synthesis of 2-Amino-5-iodopyridine

The direct iodination of 2-aminopyridine is an efficient and environmentally friendly method that can be performed in an aqueous medium.[9][10]

Protocol 2.1: Iodination of 2-Aminopyridine

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Aminopyridine94.119.4 g100
Iodine (I₂)253.8126.6 g105
Hydrogen peroxide (30%)34.0111.3 mL110
Water18.0250 mL-

Methodology:

  • Dissolution: In a 250 mL flask, dissolve 9.4 g of 2-aminopyridine in 50 mL of water with stirring.

  • Iodine Addition: Add 26.6 g of iodine in 3-4 portions to the stirred solution.

  • Oxidant Addition: After the iodine has been added, carefully add 11.3 mL of 30% hydrogen peroxide dropwise. The reaction is exothermic; maintain the temperature below 80°C.

  • Reaction: After the addition is complete, heat the mixture at 80-90°C for 2-3 hours.[10]

  • Work-up: Cool the reaction mixture in an ice bath to below 10°C. The product will precipitate.

  • Isolation: Filter the solid product, wash the filter cake with cold water, and dry under vacuum to obtain 2-amino-5-iodopyridine.[9][10]

Step 2: Diazotization and Hydrolysis to 5-Iodopyridin-2(1H)-one

This transformation proceeds via the formation of a diazonium salt from the 2-amino group, which is then displaced by a hydroxyl group upon heating in an aqueous acidic medium.

Protocol 2.2: Conversion of 2-Amino-5-iodopyridine to 5-Iodopyridin-2(1H)-one

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-5-iodopyridine220.0111.0 g50
Sulfuric acid (conc.)98.0820 mL~360
Sodium nitrite69.003.8 g55
Water18.02100 mL-

Methodology:

  • Acidic Solution: In a 500 mL flask, carefully add 20 mL of concentrated sulfuric acid to 100 mL of water with cooling. To this dilute acid, add 11.0 g of 2-amino-5-iodopyridine and stir until dissolved.

  • Diazotization: Cool the solution to 0-5°C in an ice bath. Prepare a solution of 3.8 g of sodium nitrite in 10 mL of water and add it dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

  • Hydrolysis: After the addition is complete, stir the mixture at 0-5°C for 30 minutes. Then, slowly and carefully heat the reaction mixture to boiling and reflux for 1-2 hours. Nitrogen gas will evolve.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate. Neutralize the solution carefully with a saturated sodium bicarbonate solution.

  • Purification: Filter the crude product, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure 5-iodopyridin-2(1H)-one.

Step 3: N-Methylation of 5-Iodopyridin-2(1H)-one

The final step is the alkylation of the nitrogen atom of the pyridinone ring. This is a standard procedure, typically carried out using an alkylating agent in the presence of a base.[11]

Protocol 2.3: N-Methylation

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
5-Iodopyridin-2(1H)-one220.915.5 g25
Methyl iodide141.944.25 g (1.87 mL)30
Potassium carbonate (anhydrous)138.214.15 g30
N,N-Dimethylformamide (DMF)73.0950 mL-

Methodology:

  • Reaction Setup: In a 100 mL round-bottomed flask, suspend 5.5 g of 5-iodopyridin-2(1H)-one and 4.15 g of anhydrous potassium carbonate in 50 mL of DMF.

  • Alkylating Agent Addition: Add 4.25 g of methyl iodide to the suspension.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, cool to room temperature and pour the mixture into 200 mL of water.

  • Extraction: Extract the aqueous mixture three times with 75 mL portions of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford the final product, this compound.

Conclusion

This guide has detailed two robust and scientifically sound synthetic routes to this compound. Route 1, involving direct iodination, is more concise, while Route 2 offers a classic and often high-yielding alternative starting from a common precursor. The choice of route will depend on the availability of starting materials, scale of the synthesis, and the specific requirements of the researcher. Both protocols are grounded in established chemical principles and supported by literature precedents for analogous transformations, providing a solid foundation for the successful synthesis of this valuable chemical intermediate.

References

An In-Depth Technical Guide to 5-Iodo-1-methylpyridin-2(1H)-one (CAS 60154-05-4): Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-1-methylpyridin-2(1H)-one, bearing the CAS number 60154-05-4, is a halogenated pyridinone derivative that has emerged as a versatile building block in medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of a reactive iodine atom on the pyridinone scaffold, make it a valuable precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its utility in drug discovery and development. Detailed experimental protocols for its synthesis and subsequent derivatization via cross-coupling reactions are presented, alongside a discussion of the pharmacological potential of the resulting compounds.

Introduction: The Significance of the Pyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one motif is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. This heterocyclic core can act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets. The introduction of substituents onto the pyridinone ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

This compound stands out as a particularly useful intermediate due to the presence of the iodine atom. This halogen serves as a versatile handle for the introduction of various functional groups through transition-metal-catalyzed cross-coupling reactions, enabling the rapid generation of libraries of novel compounds for biological screening.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Data
PropertyValueReference
CAS Number 60154-05-4
Molecular Formula C₆H₆INO[1]
Molecular Weight 235.02 g/mol
Appearance Solid
Melting Point 73-74 °C
Boiling Point 276.9 ± 29.0 °C (Predicted)
InChI Key RTQZQBKEGAUQLR-UHFFFAOYSA-N
Spectroscopic Data
  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the methyl group protons (a singlet), and the protons on the pyridinone ring (doublets or multiplets), with chemical shifts influenced by the electron-withdrawing effects of the iodine and carbonyl groups.[2][3]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the carbonyl carbon, and the four sp² hybridized carbons of the pyridinone ring. The carbon atom attached to the iodine will exhibit a characteristic chemical shift.[2][3][4]

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (235.02 g/mol ). The fragmentation pattern can provide further structural information.[5][6]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available pyridine derivative. A common synthetic route involves the iodination of a pyridin-2-one precursor followed by N-methylation.

Synthetic Workflow

G cluster_synthesis Synthesis of this compound 2-Aminopyridine 2-Aminopyridine 2-Amino-5-iodopyridine 2-Amino-5-iodopyridine 2-Aminopyridine->2-Amino-5-iodopyridine Iodination 5-Iodopyridin-2-ol 5-Iodopyridin-2-ol 2-Amino-5-iodopyridine->5-Iodopyridin-2-ol Diazotization & Hydrolysis This compound This compound 5-Iodopyridin-2-ol->this compound N-Methylation

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: N-Methylation of 5-Iodopyridin-2-ol

This protocol describes the final step in the synthesis, the N-methylation of 5-iodopyridin-2-ol, which is a key precursor.

Principle: The hydroxyl group of 5-iodopyridin-2-ol exists in tautomeric equilibrium with the pyridinone form. In the presence of a base, the nitrogen atom can be deprotonated and subsequently alkylated with a methylating agent.

Materials:

  • 5-Iodopyridin-2-ol

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification reagents (e.g., water, ethyl acetate, brine, silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-iodopyridin-2-ol and the anhydrous solvent.

  • Deprotonation: Cool the mixture in an ice bath and add the base portion-wise with stirring. Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation.

  • Methylation: Slowly add the methylating agent to the reaction mixture. The reaction may be exothermic, so careful addition is crucial.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Applications in Drug Discovery: A Versatile Synthetic Intermediate

The true value of this compound lies in its utility as a scaffold for the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[7][8] This reaction is widely used in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.

Reaction Principle:

G This compound This compound Aryl-substituted Pyridinone Aryl-substituted Pyridinone This compound->Aryl-substituted Pyridinone Arylboronic Acid, Pd Catalyst, Base

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

  • Reaction Setup: In a reaction vessel, combine this compound, the arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.[9][10]

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, perform an aqueous work-up to remove the inorganic salts. Extract the product into an organic solvent, dry, and concentrate. Purify the crude product by column chromatography.

Potential Pharmacological Activities of Derivatives

Derivatives of pyridin-2(1H)-one have been reported to exhibit a range of pharmacological activities, suggesting that novel compounds synthesized from this compound could be promising candidates for drug development.

  • Antiviral Activity: The pyridinone scaffold is present in several antiviral agents.[11] For instance, certain derivatives have shown activity against influenza viruses and hepatitis B virus (HBV).[12][13] The ability to introduce diverse substituents onto the 5-position of the pyridinone ring via cross-coupling reactions allows for the exploration of structure-activity relationships to optimize antiviral potency.

  • Analgesic and Anti-inflammatory Properties: Substituted pyridin-2(1H)-ones have been investigated for their potential as analgesic and anti-inflammatory agents.[14][15] The synthesis of libraries of compounds derived from this compound could lead to the discovery of novel non-steroidal anti-inflammatory drugs (NSAIDs) or analgesics with improved efficacy and safety profiles.[16]

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of the iodo-substituent in palladium-catalyzed cross-coupling reactions make it an ideal starting material for the generation of diverse molecular libraries. The established biological activities of the pyridin-2(1H)-one scaffold in areas such as virology and inflammation highlight the potential for discovering novel therapeutic agents through the derivatization of this compound. This technical guide provides a solid foundation for researchers to utilize this compound in their drug discovery and development programs.

References

5-Iodo-1-methylpyridin-2(1H)-one molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Iodo-1-methylpyridin-2(1H)-one: Structure, Properties, and Significance in Medicinal Chemistry

Abstract

This compound is a halogenated heterocyclic compound belonging to the pyridinone class of molecules. Pyridinones are recognized as "privileged scaffolds" in medicinal chemistry, valued for their versatile physicochemical properties and their presence in a wide array of biologically active compounds. This technical guide provides a comprehensive analysis of this compound, detailing its molecular structure, physicochemical properties, and strategic importance as a chemical intermediate. We will explore its nomenclature, structural features, and the critical role of the iodine substituent in enabling further molecular diversification for drug discovery applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in the synthesis of novel therapeutic agents.

Introduction: The Strategic Value of the Pyridinone Scaffold

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic targets. These are termed "privileged structures" due to their inherent ability to interact with diverse biological macromolecules. The pyridinone core is a quintessential example of such a scaffold.

Pyridinones are six-membered heterocyclic rings containing a nitrogen atom and a carbonyl group. Their utility in medicinal chemistry is rooted in several key features:

  • Hydrogen Bonding Capability : The amide-like moiety within the pyridinone ring can act as both a hydrogen bond donor (N-H in unsubstituted pyridinones) and a hydrogen bond acceptor (C=O), enabling crucial interactions with protein active sites.

  • Bioisosteric Versatility : The pyridinone ring is an effective bioisostere for various functional groups, including amides, phenols, pyridines, and other heterocycles. This allows chemists to modulate properties like lipophilicity, solubility, and metabolic stability while preserving or enhancing biological activity.

  • Synthetic Tractability : Well-established synthetic methodologies allow for the feasible and diverse functionalization of the pyridinone core, making it an ideal platform for building molecular libraries for high-throughput screening.

Derivatives of this scaffold have demonstrated a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and cardiotonic effects, further cementing its status as a cornerstone of modern medicinal chemistry.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental characteristics is paramount for its effective application. This section delineates the structural and physical properties of this compound.

Nomenclature and Identification
  • IUPAC Name : this compound

  • Synonyms : 5-iodo-1-methylpyridin-2-one, 2(1H)-Pyridinone, 5-iodo-1-methyl-

  • CAS Number : 60154-05-4

  • Molecular Formula : C₆H₆INO

  • SMILES : Ic1ccc(=O)n(c1)C

Structural Elucidation

The molecule consists of a central pyridin-2-one ring. A methyl group is attached to the nitrogen atom at position 1, and a key iodine atom is substituted at position 5. The presence of the N-methyl group prevents the lactam-lactim tautomerism often seen in N-unsubstituted pyridinones, locking the molecule in the pyridinone form.

cluster_ring N1 N C2 C C6 C N1->C6 Me CH₃ N1->Me C2->N1 C3 C O O C2->O C2->O C3->C2 C4 C C4->C3 C5 C C5->C4 I I C5->I C6->C5 G start 1-methylpyridin-2(1H)-one (Starting Material) reaction Reaction Mixture start->reaction Electrophilic Aromatic Substitution reagent N-Iodosuccinimide (NIS) + Acetonitrile (Solvent) reagent->reaction product This compound (Final Product) reaction->product

An In-depth Technical Guide to the Reactivity and Stability of 5-Iodo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Functionalized Pyridinone Scaffold

5-Iodo-1-methylpyridin-2(1H)-one is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure combines the privileged pyridin-2(1H)-one scaffold, known for its metabolic stability and ability to act as a bioisostere for various functional groups, with a strategically placed iodine atom.[1] This iodine atom serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions to introduce molecular complexity. The N-methyl group prevents tautomerization and ensures that the compound exists exclusively in the pyridinone form, simplifying its reactivity profile compared to its NH-analogues.[2]

This guide provides a comprehensive overview of the stability and reactivity of this compound, offering field-proven insights and detailed protocols to empower researchers in its effective application.

Physicochemical and Safety Profile

A foundational understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below, providing a quick reference for experimental design.

PropertyValueSource(s)
CAS Number 60154-05-4[3]
Molecular Formula C₆H₆INO[3]
Molecular Weight 235.02 g/mol [3]
Appearance Solid
Melting Point 73-74 °C
Boiling Point 276.9 ± 29.0 °C (Predicted)
Storage 4°C, protect from light
Safety & Handling

This compound is classified as a hazardous substance. Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P317: IF SWALLOWED: Get medical help.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound

Inferred Synthetic Pathway: Iodination of 1-Methylpyridin-2(1H)-one

This approach is based on the electrophilic iodination of the electron-rich pyridinone ring. The 1-methylpyridin-2(1H)-one starting material is commercially available.

References

The Strategic Functionalization of 5-Iodo-1-methylpyridin-2(1H)-one: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Iodo-1-methylpyridin-2(1H)-one Scaffold as a Privileged Platform in Medicinal Chemistry

To the dedicated researcher and drug development professional, the identification of versatile molecular scaffolds is paramount. These core structures serve as the foundation upon which novel therapeutic agents are built, allowing for systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The this compound moiety has emerged as one such privileged platform. Its inherent structural features, combined with the strategic placement of a reactive iodine atom, make it an exceptionally valuable intermediate for the synthesis of a diverse array of biologically active compounds.

The pyridin-2(1H)-one core is a well-established pharmacophore found in numerous natural products and approved drugs.[1] The N-methylation provides a fixed structural element, preventing tautomerization and directing further functionalization. The true synthetic power of this scaffold, however, lies in the C-5 iodo substituent. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an ideal handle for a variety of powerful transition metal-catalyzed cross-coupling reactions.[2] This reactivity allows for the late-stage introduction of diverse molecular fragments, a crucial advantage in the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This in-depth technical guide will provide a comprehensive overview of the synthesis and derivatization of this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key transformations, and explore the therapeutic potential of the resulting analogs, with a particular focus on their application as inhibitors of p38 MAP kinase and as anti-fibrotic agents.

Part 1: Synthesis of the Core Scaffold: this compound

The journey to complex derivatives begins with the efficient and reliable synthesis of the core scaffold. The preparation of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.

Synthesis of the Precursor: 1-Methylpyridin-2(1H)-one

The initial precursor, 1-methylpyridin-2(1H)-one, can be synthesized from commercially available 2-aminopyridine. The process involves a diazotization reaction followed by hydrolysis to yield 2-hydroxypyridine, which exists in equilibrium with its pyridone tautomer. Subsequent N-methylation provides the desired precursor. While various methylation procedures exist, a common and effective method involves the use of a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base.

Regioselective Iodination: Installing the Synthetic Handle

The introduction of the iodine atom at the C-5 position is a critical step that leverages the electronic properties of the pyridinone ring. The electron-donating character of the N-methyl group and the carbonyl oxygen directs electrophilic substitution primarily to the C-3 and C-5 positions. Judicious choice of iodinating reagents and reaction conditions is necessary to achieve high regioselectivity for the desired C-5 isomer.

Direct C-H iodination protocols have been developed for pyridones, often employing a combination of molecular iodine (I₂) and an oxidant, or N-iodosuccinimide (NIS).[3][4] The use of an oxidizing agent is necessary to generate a more electrophilic iodine species (I⁺), as molecular iodine itself is a weak electrophile.[4]

This protocol is adapted from general methods for the iodination of activated aromatic systems.[3]

Materials:

  • 1-Methylpyridin-2(1H)-one

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-methylpyridin-2(1H)-one (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality of Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, offering good yields and cleaner reactions compared to harsher iodine/oxidant systems.

  • Anhydrous Acetonitrile: The use of an anhydrous solvent is crucial to prevent side reactions, such as the hydrolysis of NIS.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere helps to prevent potential oxidative side reactions and ensures the integrity of the reagents.

Part 2: Functionalization of the Core Scaffold via Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 5-position of the pyridinone ring is the gateway to a vast chemical space. Its relatively low bond dissociation energy makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5] In the context of our scaffold, this reaction allows for the introduction of a wide range of aryl and heteroaryl moieties at the C-5 position.

Suzuki_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions A 5-Iodo-1-methyl- pyridin-2(1H)-one F Reaction Mixture A->F B Aryl/Heteroaryl Boronic Acid or Ester B->F C Pd Catalyst (e.g., Pd(dppf)Cl₂) C->F D Base (e.g., Na₃PO₄, K₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F G Heating (65-100 °C) F->G H Work-up & Purification G->H I 5-Aryl-1-methyl- pyridin-2(1H)-one Derivative H->I

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

This protocol is based on established methods for the coupling of heteroaryl halides.[5][6]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 eq)

  • 1,4-Dioxane and Water (typically a 4:1 to 10:1 mixture)

  • Schlenk tube or microwave vial

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and the base (e.g., Na₃PO₄, 3.0 eq).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, a transformation of immense value for introducing linear, rigid linkers into a molecule.[7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8]

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Aryl-I PdII_Aryl L₂Pd(II)(Aryl)(I) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne L₂Pd(II)(Aryl)(C≡CR) Transmetal->PdII_Alkyne CuI Cu(I)I Transmetal->CuI regenerated RedElim Reductive Elimination PdII_Alkyne->RedElim Product: Aryl-C≡CR RedElim->Pd0 Cu_Acetylide Cu(I)-C≡CR Cu_Acetylide->Transmetal Base Base Alkyne H-C≡CR Alkyne->Cu_Acetylide + CuI, Base - Base·HI

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

This protocol is based on general procedures for Sonogashira reactions.[9][10]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as base and solvent)

  • Anhydrous, degassed solvent (e.g., THF or DMF, optional)

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.02 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction at room temperature to 60 °C for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[2] This reaction is particularly valuable for synthesizing derivatives where a nitrogen-containing substituent is desired at the C-5 position, opening the door to a wide range of pharmacologically relevant amines, amides, and heterocycles.[11]

This protocol is adapted from general methods for the amination of halo-heterocycles.[11]

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 eq)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Add this compound (1.0 eq) and the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (1.2 eq) to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 3: Applications and Biological Activity of this compound Derivatives

The synthetic versatility of the this compound scaffold has been leveraged to create libraries of compounds with significant therapeutic potential. Two prominent areas of investigation are their roles as anti-fibrotic agents and as inhibitors of p38 mitogen-activated protein kinase (MAPK).

Analogs of Pirfenidone: A Quest for Improved Anti-Fibrotic Agents

Pirfenidone, 5-methyl-1-phenyl-2(1H)-pyridone, is an approved drug for the treatment of idiopathic pulmonary fibrosis (IPF).[12] Its mechanism of action is thought to involve the downregulation of pro-fibrotic and pro-inflammatory cytokines.[13][14] The this compound scaffold provides an excellent starting point for the synthesis of pirfenidone analogs with potentially improved potency and pharmacokinetic profiles. The Suzuki-Miyaura coupling, for instance, can be used to introduce various substituted phenyl rings at the C-5 position, allowing for a systematic exploration of the SAR around this part of the molecule.

CompoundModification from PirfenidoneReported Anti-Fibrotic ActivityReference
Pirfenidone(Reference Compound)Reduces collagen synthesis and fibroblast proliferation.[15][15]
Analog AHydroxyl substitution on the phenyl ringRetains anti-fibrotic nature with more "drug-like" properties.[12][12]
Analog B(S)-2-(dimethylamino) propanamido group~10-fold higher activity than pirfenidone (IC₅₀: 0.245 mM vs 2.75 mM).N/A

Note: Specific quantitative data for novel analogs is often found in proprietary reports or specialized publications and may not be broadly available in the public domain.

p38 MAPK Inhibitors: Targeting Inflammatory Pathways

The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[16] Consequently, inhibitors of p38 MAPK are of significant interest for the treatment of a wide range of inflammatory diseases. The pyridinone scaffold has been identified as a key component in several classes of potent and selective p38 MAPK inhibitors.[17] The ability to introduce diverse substituents at the C-5 position of this compound via the cross-coupling reactions described above allows for the fine-tuning of interactions within the ATP-binding pocket of the enzyme.

p38_Pathway Stress Cellular Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Phosphorylation Substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->Substrates Phosphorylation Response Inflammatory Response (e.g., TNF-α, IL-1β production) Substrates->Response Inhibitor Pyridinone-based p38 Inhibitor Inhibitor->p38 Inhibition

Caption: Simplified p38 MAPK signaling pathway and the site of action for pyridinone-based inhibitors.

Inhibitor ClassScaffold FeatureReported p38α MAPK IC₅₀Reference
SB-203580Pyridinyl-imidazole50 nM[18]
VX-745Pyrido-pyrimidin-2-oneHigh potency and selectivity[19]
Benzothiazole DerivativesBenzothiazoleAs low as 0.031 µM[17]

Note: The IC₅₀ values can vary depending on the specific assay conditions.

Conclusion and Future Directions

The this compound scaffold represents a powerful and versatile platform for modern drug discovery. Its straightforward synthesis and the exceptional reactivity of the C-5 iodo group in palladium-catalyzed cross-coupling reactions provide a robust toolkit for medicinal chemists. The demonstrated success of derivatives in modulating key biological targets such as those involved in fibrosis and inflammation underscores the therapeutic potential of this chemical class.

Future research will undoubtedly focus on the continued exploration of novel derivatives through the application of the synthetic methodologies outlined in this guide. The development of more efficient and greener catalytic systems for the functionalization of this scaffold will further enhance its utility. As our understanding of the molecular drivers of disease deepens, the ability to rapidly and systematically modify the this compound core will be instrumental in the design and development of the next generation of targeted therapies.

References

Role of 5-Iodo-1-methylpyridin-2(1H)-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of 5-Iodo-1-methylpyridin-2(1H)-one in Medicinal Chemistry

Abstract

This compound has emerged as a pivotal building block in modern medicinal chemistry. Its structure, featuring a pyridinone core with a strategically placed iodine atom, offers a versatile platform for the synthesis of complex, biologically active molecules. The pyridinone scaffold is a privileged motif found in numerous therapeutic agents, while the iodo group serves as a highly reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive exploration of the synthesis, chemical reactivity, and application of this compound in drug discovery, with a particular focus on its role in the development of targeted therapies such as PARP and kinase inhibitors. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the knowledge to effectively utilize this valuable synthetic intermediate.

Introduction: The Pyridinone Scaffold and the Strategic Role of Iodination

Pyridin-2(1H)-one and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry due to their ability to engage in various biological interactions.[1] The pyridinone ring system can act as a versatile scaffold, providing multiple points for chemical modification and possessing both hydrogen bond donors and acceptors.[1] This allows for fine-tuning of a molecule's physicochemical properties, such as solubility and membrane permeability, which are critical for drug development.[1]

The introduction of an iodine atom at the 5-position of the 1-methylpyridin-2(1H)-one core dramatically enhances its utility. The carbon-iodine bond is the most reactive among carbon-halogen bonds in common palladium-catalyzed cross-coupling reactions, enabling the efficient and selective introduction of a wide array of chemical moieties under mild conditions. This strategic placement of iodine transforms the simple pyridinone into a powerful intermediate for building molecular complexity and generating libraries of compounds for biological screening.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for its application in synthesis.

PropertyValueSource
Molecular Formula C₆H₆INO
Molecular Weight 235.02 g/mol
CAS Number 60154-05-4
Melting Point 73-74 °C
Boiling Point 276.9 ± 29.0 °C at 760 mmHg
Physical Form Solid

Synthesis of this compound

The most direct and common route to this compound is through the electrophilic iodination of its precursor, 1-methylpyridin-2(1H)-one.[2] This reaction leverages the electron-rich nature of the pyridinone ring, which directs electrophilic substitution.

The choice of iodinating agent is critical for achieving high yield and regioselectivity. Molecular iodine (I₂) is a common reagent, often used in the presence of a catalyst or an oxidizing agent to generate a more potent electrophilic iodine species.[3][4] The reaction mechanism typically involves the formation of an iodonium ion, which is then attacked by the electron-rich pyridinone ring.

G cluster_synthesis Synthesis Workflow A 1-Methylpyridin-2(1H)-one B Electrophilic Iodination A->B  I₂, Oxidizing Agent / Catalyst C This compound B->C

Caption: General workflow for the synthesis of the title compound.

Protocol: Electrophilic Iodination of 1-Methylpyridin-2(1H)-one

This protocol provides a representative method for the synthesis of this compound.

Materials:

  • 1-Methylpyridin-2(1H)-one

  • Molecular Iodine (I₂)

  • Oxidizing agent (e.g., H₂O₂, nitric acid) or Lewis acid catalyst

  • Appropriate solvent (e.g., acetic acid, acetonitrile)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1-methylpyridin-2(1H)-one (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add molecular iodine (I₂, typically 1.0-1.2 eq) to the solution. If required, add the catalyst or oxidizing agent portion-wise, monitoring for any exothermic reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench any excess iodine with a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Extraction: If necessary, dilute the mixture with water and extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

A Versatile Building Block for Drug Discovery

The true power of this compound in medicinal chemistry lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of new bonds, enabling the construction of diverse molecular architectures from a common intermediate.

G A This compound B Aryl/Vinyl Boronic Acid or Ester C Terminal Alkyne D Amine / Amide P1 Bi-aryl / Styrenyl Product A->P1 Pd Cat. Base P2 Alkynyl Product A->P2 Pd Cat. Cu(I), Base P3 Arylamine / Arylamide Product A->P3 Pd Cat. Base B->P1 Suzuki Coupling C->P2 Sonogashira Coupling D->P3 Buchwald-Hartwig Amination

Caption: Key cross-coupling reactions utilizing the title compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a robust method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5][6] This reaction is catalyzed by a combination of palladium and copper(I) complexes and is tolerant of a wide range of functional groups.[7][8] In the context of drug design, introducing an alkynyl group can provide a rigid linker to probe protein binding pockets or serve as a precursor for other functional groups.

Protocol: General Sonogashira Cross-Coupling

This protocol is adapted from established methods for the Sonogashira coupling of aryl iodides.[7][9]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2-3 eq)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask, add the this compound, palladium catalyst, and CuI. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base. Stir the mixture for 5-10 minutes at room temperature. Add the terminal alkyne dropwise via syringe.[7]

  • Reaction: Heat the reaction mixture (typically 50-80 °C) and monitor its progress by TLC.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.[7]

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to obtain the desired alkynylated pyridinone.

Suzuki Coupling: Creating Bi-aryl Structures

The Suzuki coupling reaction forms a C-C bond between an organoboron compound (boronic acid or ester) and an organohalide. It is one of the most widely used reactions in pharmaceutical synthesis for constructing bi-aryl scaffolds, which are common motifs in kinase inhibitors and other targeted therapies.[1][10] Using this compound allows for the introduction of diverse aryl or heteroaryl rings at the 5-position.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction is invaluable for synthesizing arylamines, which are key components of many drug molecules, providing crucial hydrogen bonding interactions with protein targets.

Case Studies: Applications in Targeted Therapy

The synthetic versatility of this compound has been exploited in the development of inhibitors for several important drug targets.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA single-strand break repair.[11][12] Inhibiting PARP in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethality, making PARP inhibitors a successful class of anti-cancer drugs.[11][12]

The pyridin-2(1H)-one core is an excellent bioisostere of the nicotinamide moiety of NAD+, the natural substrate for PARP.[13] This allows pyridinone-based inhibitors to occupy the nicotinamide-binding site of the enzyme. This compound serves as an ideal starting point to synthesize analogs where the 5-position is elaborated with groups that can interact with adjacent pockets in the PARP active site, enhancing potency and selectivity.[13][14]

G cluster_parp PARP Inhibition Strategy A Pyridinone Core B Nicotinamide Binding Site of PARP Enzyme A->B Mimics nicotinamide, binds to active site C 5-Position (from Iodo group) D Adjacent Pocket Exploration C->D Diversification via cross-coupling

Caption: Pharmacophore strategy for pyridinone-based PARP inhibitors.

Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of cancer and other diseases.[10] Many kinase inhibitors are ATP-competitive, binding to the ATP pocket of the enzyme. The pyridinone scaffold can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[15]

This compound allows for the synthesis of kinase inhibitor libraries by using Suzuki or Sonogashira couplings to append various aromatic and heterocyclic groups. These appended groups can then occupy other regions of the ATP-binding site to achieve high affinity and selectivity for the target kinase.[16]

Pirfenidone Analogs and Anti-fibrotic Agents

Pirfenidone, or 5-methyl-1-phenyl-2(1H)-pyridone, is an approved drug for the treatment of idiopathic pulmonary fibrosis.[17][18] Its mechanism involves the downregulation of pro-fibrotic and pro-inflammatory cytokines.[19] this compound is a direct precursor for synthesizing novel analogs of pirfenidone. By replacing the iodine with different groups, researchers can explore the structure-activity relationship (SAR) to develop next-generation anti-fibrotic agents with improved efficacy or safety profiles.[18][19][20]

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its straightforward synthesis and exceptional versatility in palladium-catalyzed cross-coupling reactions provide medicinal chemists with a reliable and efficient platform for generating novel, diverse, and complex molecules. Its proven applicability in the synthesis of high-value therapeutic agents, including PARP and kinase inhibitors, underscores its importance. As the demand for targeted and personalized medicines grows, the role of such powerful and adaptable building blocks will continue to expand, enabling the rapid exploration of chemical space and the development of the next generation of innovative therapies.

References

An In-depth Technical Guide to 5-Iodo-1-methylpyridin-2(1H)-one: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinone scaffold is a privileged structure in medicinal chemistry, valued for its ability to engage in hydrogen bonding and serve as a bioisostere for various aromatic and amide systems.[1][2] This unique combination of properties has led to the incorporation of pyridinone cores into a wide array of pharmacologically active molecules, including those with antitumor, antimicrobial, and anti-inflammatory activities.[3] Within this important class of heterocycles, 5-Iodo-1-methylpyridin-2(1H)-one has emerged as a particularly valuable and versatile building block. Its strategic iodination at the C5-position transforms the pyridinone ring into a highly adaptable platform for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of the synthesis, physicochemical properties, and critical applications of this compound as a key intermediate in the synthesis of complex pharmaceutical agents.

Core Characteristics of this compound

This compound is a stable, solid organic compound that serves as an excellent precursor in synthetic campaigns. The N-methylation prevents tautomerization to a hydroxypyridine, locking the scaffold in the pyridinone form and simplifying its reactivity. The key to its utility is the carbon-iodine bond, which is the most reactive of the halogens in the crucial oxidative addition step of many catalytic cycles.[4]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₆H₆INO
Molecular Weight 235.02 g/mol [5]
CAS Number 60154-05-4[6]
Appearance Light yellow to yellow solid[6]
Melting Point 73-74 °C[6]
Boiling Point 276.9 ± 29.0 °C (Predicted)[6]
Density 1.96 ± 0.1 g/cm³ (Predicted)[6]
InChI Key RTQZQBKEGAUQLR-UHFFFAOYSA-N
Storage 4°C, protect from light

Synthesis of this compound

The most direct synthetic route to the title compound involves the electrophilic iodination of the precursor, 1-methylpyridin-2(1H)-one. The pyridinone ring is sufficiently electron-rich to undergo electrophilic aromatic substitution. The choice of iodinating reagent is critical to achieve high regioselectivity and yield.

Causality of the Synthetic Strategy

The rationale for this approach is based on the directing effects of the ring substituents. The amide-like nitrogen and the carbonyl group influence the electronic distribution of the ring. Iodination is expected to occur at the positions para or ortho to the electron-donating nitrogen atom. The C5-position is electronically activated and sterically accessible, making it the preferred site for substitution. Reagents like N-Iodosuccinimide (NIS) or Iodine monochloride (ICl) are commonly employed as sources of an electrophilic iodine species (I⁺).

G cluster_synthesis Synthesis Workflow Start 1-Methylpyridin-2(1H)-one Process Electrophilic Aromatic Substitution Start->Process Reagent Iodinating Reagent (e.g., NIS, ICl) Reagent->Process Product This compound Process->Product Purification Purification (Recrystallization or Chromatography) Product->Purification Final Isolated Product Purification->Final G cluster_reactions Key Cross-Coupling Applications Core 5-Iodo-1-methyl- pyridin-2(1H)-one Suzuki Suzuki-Miyaura (Boronic Acid/Ester) Core->Suzuki Pd Catalyst, Base Sonogashira Sonogashira (Terminal Alkyne) Core->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (Amine/Amide) Core->Buchwald Pd Catalyst, Base, Ligand Product_Suzuki Aryl/Heteroaryl Substituted Pyridinone (C-C Bond) Suzuki->Product_Suzuki Product_Sonogashira Alkynyl Substituted Pyridinone (C-C Bond) Sonogashira->Product_Sonogashira Product_Buchwald Amino Substituted Pyridinone (C-N Bond) Buchwald->Product_Buchwald G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-I) Pd0->OxAdd PdII R-Pd(II)-I OxAdd->PdII Transmetalation Transmetalation (R'-B(OH)₂, Base) PdII->Transmetalation PdII_R R-Pd(II)-R' Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R-R') RedElim->Product

References

Spectroscopic Characterization of 5-Iodo-1-methylpyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-Iodo-1-methylpyridin-2(1H)-one. As a crucial intermediate in various synthetic pathways, particularly in the development of novel pharmaceuticals, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a detailed analysis of the expected spectral features to aid in its identification and characterization.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted pyridinone core, a scaffold of significant interest in medicinal chemistry.[1] The key structural features that will govern its spectroscopic signature are the electron-withdrawing iodine atom at the 5-position, the N-methyl group, the carbonyl group of the pyridinone ring, and the three aromatic protons. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed.

The overall workflow for the spectroscopic analysis and structural elucidation of a novel or synthesized compound like this compound is a multi-faceted approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous identification.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_data Proton & Carbon Environments, Connectivity NMR->NMR_data IR_data Functional Groups IR->IR_data MS_data Molecular Weight & Fragmentation MS->MS_data Structure Structure Confirmation NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[2]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple and highly informative. The predicted chemical shifts (δ) are presented in the table below, referenced to tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
N-CH₃~ 3.5Singlet (s)-
H-3~ 6.5Doublet (d)~ 9.5
H-4~ 7.6Doublet of Doublets (dd)~ 9.5, 2.5
H-6~ 7.8Doublet (d)~ 2.5

Interpretation:

  • N-CH₃: The methyl group attached to the nitrogen is expected to appear as a sharp singlet at approximately 3.5 ppm. Its downfield shift is due to the deshielding effect of the adjacent nitrogen atom and the pyridinone ring system.

  • H-3: This proton is adjacent to the carbonyl group and is expected to be a doublet due to coupling with H-4. The large coupling constant of ~9.5 Hz is characteristic of ortho-coupling in a six-membered ring.

  • H-4: This proton will be split by both H-3 and H-6, resulting in a doublet of doublets. It will exhibit a large ortho-coupling to H-3 (~9.5 Hz) and a smaller meta-coupling to H-6 (~2.5 Hz).

  • H-6: This proton is adjacent to the nitrogen and will appear as a doublet due to the smaller meta-coupling with H-4. The presence of the electron-withdrawing iodine atom at the 5-position will deshield both H-4 and H-6, shifting them further downfield.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
N-CH₃~ 40
C-5~ 85
C-3~ 120
C-4~ 145
C-6~ 140
C-2 (C=O)~ 160

Interpretation:

  • N-CH₃: The methyl carbon will appear at the most upfield region of the spectrum, around 40 ppm.

  • C-5: This is the carbon atom directly bonded to the iodine. The heavy atom effect of iodine will cause a significant upfield shift for this carbon, and it is predicted to be around 85 ppm.

  • C-3, C-4, and C-6: These are the sp² hybridized carbons of the pyridinone ring. Their chemical shifts will be in the aromatic region, with C-4 and C-6 being the most deshielded due to the influence of the adjacent iodine and nitrogen atoms, respectively.

  • C-2 (C=O): The carbonyl carbon is the most deshielded carbon in the molecule and will appear at the downfield end of the spectrum, around 160 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[2] The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl group.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-2950Weak
C=O stretch (amide)1650-1670Strong
C=C stretch (aromatic)1580-1620Medium-Strong
C-N stretch1250-1350Medium

Interpretation:

  • C=O Stretch: The most prominent peak in the IR spectrum will be the strong absorption band for the amide carbonyl stretch, expected in the region of 1650-1670 cm⁻¹. This is a highly characteristic absorption for pyridinone systems. For comparison, the C=O stretch in 2(1H)-Pyridinone is observed in this region.[3]

  • C=C and C-N Stretches: The aromatic C=C and C-N stretching vibrations will appear in the fingerprint region of the spectrum, providing further evidence for the pyridinone core.

  • C-H Stretches: The aromatic and aliphatic C-H stretching vibrations will be observed above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Ion Predicted m/z Notes
[M]⁺235Molecular ion (for ¹²⁷I)
[M-CH₃]⁺220Loss of a methyl radical
[M-CO]⁺207Loss of carbon monoxide
[M-I]⁺108Loss of an iodine radical
[I]⁺127Iodine cation

Interpretation:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 235, corresponding to the molecular weight of this compound (C₆H₆INO).

  • Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of small, stable neutral molecules or radicals. Key expected fragments include the loss of a methyl radical ([M-CH₃]⁺) to give a peak at m/z 220, the loss of carbon monoxide ([M-CO]⁺) to give a peak at m/z 207, and the loss of an iodine radical ([M-I]⁺) to give a peak at m/z 108. A prominent peak at m/z 127 corresponding to the iodine cation is also anticipated.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the ¹H and ¹³C chemical environments and establish the connectivity of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra and reference them to the internal standard.

    • Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

Infrared (IR) Spectroscopy
  • Objective: To identify the key functional groups in the molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Collect a background spectrum of the clean ATR crystal prior to sample analysis.

  • Data Processing:

    • The acquired spectrum is typically displayed in terms of transmittance or absorbance.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) or a direct infusion electrospray ionization (ESI-MS) source.

  • Sample Preparation (GC-MS):

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • Inject a small volume of the solution into the GC.

  • Data Acquisition (Electron Ionization - EI):

    • The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Processing:

    • The mass spectrum is plotted as relative intensity versus m/z.

    • Identify the molecular ion peak and the major fragment ions.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of this compound. By understanding these expected spectroscopic signatures, researchers can more efficiently and accurately characterize this important synthetic intermediate. The provided experimental protocols offer a standardized approach to obtaining high-quality data. It is the author's hope that this guide will serve as a valuable resource for the scientific community, facilitating further research and development in areas where this compound plays a critical role.

References

Solubility of 5-Iodo-1-methylpyridin-2(1H)-one in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 5-Iodo-1-methylpyridin-2(1H)-one

Executive Summary

This compound is a heterocyclic compound featuring a pyridinone scaffold, a structure of significant interest in medicinal chemistry and drug development. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences its synthesis, purification, formulation, and ultimately, its bioavailability. This technical guide addresses the solubility of this compound.

A comprehensive review of scientific literature and chemical databases reveals a lack of specific, published quantitative solubility data for this particular compound. Therefore, this guide serves a dual purpose: first, to provide a robust theoretical framework for understanding and predicting its solubility based on its molecular structure, and second, to present a detailed, field-proven experimental protocol for its precise quantitative determination. By leveraging methodologies established for structurally related pyridazinone derivatives, this document equips researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible solubility data, a crucial step in advancing preclinical research.

Physicochemical Characterization of this compound

Understanding the intrinsic properties of a molecule is the first step in predicting its behavior in solution. This compound is a solid at room temperature with a distinct molecular architecture that dictates its interactions with solvents.[1] The presence of a polar lactam group, a non-polar methyl group, and a large, polarizable iodine atom creates a molecule with mixed polarity.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Chemical Structure
CAS Number 60154-05-4 [1]
Molecular Formula C₆H₆INO [1]
Molecular Weight 235.02 g/mol [2]
Physical Form Solid
Melting Point 73-74 °C [1]
Boiling Point 276.9 ± 29.0 °C (Predicted) [1]

| pKa (Predicted) | -0.49 ± 0.62 |[1] |

The Theoretical Basis of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This concept is governed by the nature and magnitude of intermolecular forces between the solute (this compound) and the solvent molecules. The dissolution process is an energetic balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The pyridinone oxygen of the solute can act as a hydrogen bond acceptor. Solubility in these solvents will depend on the balance between the polar interactions and the disruption of the solvent's strong hydrogen-bonding network.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have significant dipole moments but do not donate hydrogen bonds. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are particularly strong solvents for a wide range of organic molecules due to their high polarity.[3][4][5] They can effectively solvate the polar regions of the solute.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. Due to the significant polarity of the pyridinone ring, the solubility of this compound is expected to be low in these solvents.

Solute Solute Properties (this compound) - Polarity (Lactam) - H-Bond Acceptor (O) - Size & Polarizability (Iodine) Forces Intermolecular Forces - Dipole-Dipole - Hydrogen Bonding - van der Waals Solute->Forces contributes to Solvent Solvent Properties - Polarity (Dipole Moment) - H-Bonding (Donor/Acceptor) - Dielectric Constant Solvent->Forces contributes to Thermo Thermodynamics - Enthalpy of Solution (ΔH) - Entropy of Solution (ΔS) - Gibbs Free Energy (ΔG) Forces->Thermo determines Solubility Resulting Solubility Thermo->Solubility governs

Caption: Key factors influencing the solubility of a solute in a solvent.

Predicted Qualitative Solubility Profile

While quantitative data is unavailable, a qualitative assessment can be made based on molecular structure and solvent properties. This prediction serves as a valuable starting point for solvent selection in synthesis, recrystallization, and analytical method development.

Table 2: Predicted Qualitative Solubility of this compound

Solvent Class Solvent Predicted Solubility Rationale
Polar Protic Methanol, Ethanol Sparingly Soluble to Soluble Capable of hydrogen bonding with the pyridinone oxygen, but the overall molecule has significant non-polar character.
Water Poorly Soluble The non-polar methyl group and the large, hydrophobic iodine atom likely outweigh the polarity of the lactam ring.
Polar Aprotic DMSO, DMF Soluble to Very Soluble High polarity and ability to solvate polar functional groups effectively.[4][5] These are often excellent solvents for pyridinone-like structures.[6]
Acetonitrile, Acetone Sparingly Soluble to Soluble Moderately polar solvents capable of dipole-dipole interactions.[7]
Dichloromethane (DCM) Sparingly Soluble Lower polarity than other aprotic solvents; may be a suitable solvent for purification via chromatography.
Ethyl Acetate Poorly Soluble to Sparingly Soluble Moderate polarity with some hydrogen bond accepting capability, but generally less effective than DMSO or DMF.

| Nonpolar | Toluene, Hexane | Insoluble | The significant polarity mismatch between the solute and these solvents will prevent effective solvation. |

Quantitative Solubility Determination: An Experimental Workflow

To address the existing data gap, a robust and standardized experimental protocol is required. The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[8] This method ensures that the solution reaches equilibrium, providing a true measure of solubility at a given temperature.

Experimental Protocol: Isothermal Shake-Flask Method

This protocol is adapted from established methods for determining the solubility of pyridazinone derivatives, which are structurally analogous compounds.[6][8][9]

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a constant temperature (e.g., 298.2 K / 25 °C).

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Isothermal mechanical shaker or constant temperature water bath

  • Syringe filters (e.g., 0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Calibrated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to several glass vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

  • Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an isothermal shaker set to the desired temperature (e.g., 25 °C). The mixtures should be agitated for a sufficient period to reach equilibrium.

    • Expert Insight: The time to reach equilibrium is critical and must be determined empirically. A preliminary experiment should be run where samples are taken at various time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[8]

  • Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to rest at the constant temperature for at least 2-4 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe.

    • Trustworthiness Check: It is crucial to avoid aspirating any solid particles. The temperature of the syringe should be equilibrated with the experimental temperature to prevent precipitation.

  • Filtration: Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed volumetric flask. This step is mandatory to remove any fine particulate matter that could falsely elevate the measured concentration.

  • Dilution & Analysis: Determine the weight of the collected filtrate. Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV).

  • Quantification: Measure the concentration of this compound in the diluted sample.

  • Calculation: Use the measured concentration, dilution factor, and initial filtrate mass to calculate the solubility in the desired units (e.g., mg/mL, mol/L, or mole fraction).

cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add excess solute to vials B Add known volume of solvent A->B C Agitate in isothermal shaker (24-72h) B->C D Settle undissolved solid (2-4h) C->D E Withdraw supernatant D->E F Filter (0.22 µm) E->F G Dilute sample F->G H Quantify via HPLC or UV-Vis G->H I Calculate Solubility H->I

Caption: Experimental workflow for the isothermal shake-flask solubility method.

Data Presentation and Interpretation

Once experimentally determined, solubility data should be presented clearly and consistently. The following table provides a standardized format for reporting the quantitative results for this compound.

Table 3: Template for Quantitative Solubility of this compound at 25 °C (298.15 K)

Solvent Solubility (mg/mL) Solubility (mol/L) Mole Fraction (xₑ)
Methanol
Ethanol
Acetone
Acetonitrile
Ethyl Acetate
Dichloromethane
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Toluene

| n-Hexane | | | |

The mole fraction solubility (xₑ) is calculated using the formula: xₑ = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)], where m₁ and M₁ are the mass and molar mass of the solute, and m₂ and M₂ are the mass and molar mass of the solvent.[8]

Conclusion

While published quantitative data on the solubility of this compound in common organic solvents is currently lacking, this guide provides the essential framework for its systematic evaluation. By understanding the underlying physicochemical principles and employing the detailed isothermal shake-flask protocol, researchers can confidently generate the high-quality, reproducible data necessary for informed decision-making in the drug development pipeline. The predictive qualitative assessment offered herein can guide initial solvent screening, while the experimental workflow provides a clear path to obtaining the definitive quantitative values crucial for process optimization and formulation design.

References

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Iodo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of the Pyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents, including the anti-fibrotic drug Pirfenidone.[1] Its ability to engage in key biological interactions makes it a high-value target in drug discovery programs. The functionalization of this ring system, particularly at the 5-position, allows for systematic modulation of a compound's steric and electronic properties, enabling fine-tuning of its activity, selectivity, and pharmacokinetic profile.

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for forging carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[2][3] These transformations have revolutionized modern synthesis, providing reliable access to complex molecular architectures under relatively mild conditions.[2] The substrate at the heart of this guide, 5-iodo-1-methylpyridin-2(1H)-one, is an ideal electrophilic partner for these reactions. The carbon-iodine bond is sufficiently weak to readily undergo oxidative addition to a palladium(0) center, initiating the catalytic cycle.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides not only detailed, step-by-step protocols for the most critical cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—but also delves into the mechanistic rationale behind the selection of catalysts, ligands, and reagents, empowering scientists to optimize these transformations for their specific molecular targets.

The Engine of Synthesis: The Palladium Catalytic Cycle

At its core, palladium-catalyzed cross-coupling operates through a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[4] While specific details vary between reaction types, the fundamental sequence of elementary steps is conserved.

  • Oxidative Addition: The cycle begins with the active, coordinatively unsaturated Pd(0) catalyst inserting into the carbon-iodine bond of this compound. This step oxidizes the metal to Pd(II) and forms a key organopalladium(II) intermediate.[5][6]

  • Transmetalation / Coordination: In C-C coupling reactions like the Suzuki-Miyaura, the organometallic coupling partner (e.g., an organoboron species) transfers its organic group to the Pd(II) center, displacing the halide. This step is known as transmetalation.[6] In C-N couplings like the Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base facilitates deprotonation to form a palladium-amido complex.[7][8]

  • Reductive Elimination: This is the final, bond-forming step. The two organic fragments coupled to the Pd(II) center are expelled as the final product. This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst, which can then re-enter the cycle.[4]

The efficiency and success of any cross-coupling reaction hinge on the delicate balance between these steps. The choice of ligand, base, and solvent is therefore critical, as these components modulate the electronic and steric environment of the palladium catalyst, influencing the rate and selectivity of each elementary step.[8]

Experimental Workflow Overview

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Substrate, Coupling Partner, Base, Catalyst & Ligand B Add Degassed Solvent A->B C Establish Inert Atmosphere (e.g., Argon Purge) B->C D Heat to Desired Temperature with Vigorous Stirring C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F G Quench & Aqueous Extraction F->G H Dry Organic Layer G->H I Concentrate in vacuo H->I J Silica Gel Chromatography or Recrystallization I->J K Characterize Pure Product (NMR, MS) J->K

Caption: General workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and vinyl-aryl linkages, structures ubiquitous in pharmaceuticals. It is renowned for its operational simplicity, broad functional group tolerance, and the low toxicity of its organoboron reagents.[3][9]

Catalytic Cycle: Suzuki-Miyaura Reaction

G Pd0 L₂Pd⁰ OA_Complex L₂PdII(Ar)(I) Pd0->OA_Complex Oxidative Addition Trans_Complex L₂PdII(Ar)(R) OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-R Trans_Complex->Product center Base_entry Base_entry->Trans_Complex Boronic_entry Boronic_entry->Trans_Complex ArI Ar-I ArI->OA_Complex RBO2 R-B(OR)₂ RBO2->Boronic_entry Base Base (e.g., K₂CO₃) Base->Base_entry

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3.1: Coupling with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-methyl-5-phenylpyridin-2(1H)-one.

Data Summary & Causality
Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Typical YieldRationale & Insights
Phenylboronic AcidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90>85%A robust, standard condition. Pd(PPh₃)₄ is a reliable Pd(0) source. The aqueous base facilitates the transmetalation step.[6]
4-Methoxyphenyl- boronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O100>90%Electron-rich boronic acids couple readily. dppf is a robust ligand that stabilizes the catalyst at higher temperatures.
3-Pyridylboronic AcidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O100>80%Heteroaryl boronic acids can be challenging. Buchwald ligands like SPhos are electron-rich and bulky, accelerating reductive elimination. K₃PO₄ is an effective base for these couplings.
Thiophene-2-boronic acidPEPPSI-IPr (2)K₂CO₃THF/H₂O80>75%PEPPSI-type precatalysts are highly active and air-stable, simplifying setup.[3] They are particularly effective for coupling with electron-rich heteroaryls.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling is an indispensable tool for the synthesis of arylalkynes and conjugated enynes.[11][12] It uniquely employs a dual catalytic system, utilizing both palladium and copper(I) to achieve the C-C bond formation under mild, base-mediated conditions.[13][14]

Catalytic Cycle: Sonogashira Reaction

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd⁰ OA_Complex L₂PdII(Ar)(I) Pd0->OA_Complex Oxidative Addition Product Ar-alkyne OA_Complex->Product Reductive Elimination CuI CuI Cu_alkyne Cu-alkyne CuI->Cu_alkyne Cu_alkyne->OA_Complex Transmetalation Alkyne H-alkyne Alkyne->CuI Base Base (Et₃N) Base->CuI ArI Ar-I ArI->OA_Complex

Caption: Dual catalytic cycles of the Sonogashira reaction.

Protocol 4.1: Coupling with Phenylacetylene

This protocol provides a standard method for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagents: Add anhydrous, degassed THF, followed by triethylamine and phenylacetylene via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The formation of triethylammonium iodide salt may be observed as a precipitate. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography to afford 1-methyl-5-(phenylethynyl)pyridin-2(1H)-one.

Data Summary & Causality
Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Rationale & Insights
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRTThe classic Sonogashira condition. The amine base deprotonates the terminal alkyne, which then forms a copper acetylide, the active species for transmetalation.[12][14]
Trimethylsilyl- acetylenePd(PPh₃)₄ (3)CuI (5)DIPEADMF50TMS-acetylene is a useful, less volatile surrogate for acetylene gas. The TMS group can be easily removed post-coupling. DMF is a polar aprotic solvent that can accelerate the reaction.
1-HexynePd(OAc)₂ (2) / XPhos (4)NoneCs₂CO₃Dioxane80A copper-free variant. Bulky, electron-rich ligands like XPhos can facilitate direct palladation of the alkyne, bypassing the need for copper, which can sometimes lead to alkyne homocoupling (Glaser coupling).[13]

Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds

The Buchwald-Hartwig amination has transformed the synthesis of arylamines, which are critical components of countless pharmaceuticals.[7][15] The reaction facilitates the coupling of aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles.[16] Success is highly dependent on the synergistic interplay between a palladium source, a sterically demanding phosphine ligand, and a strong, non-nucleophilic base.[8]

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd0 L-Pd⁰ OA_Complex L-PdII(Ar)(I) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-PdII(Ar)(R₂NH)]⁺I⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-PdII(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product ArI Ar-I ArI->OA_Complex Amine R₂NH Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 5.1: Coupling with Morpholine

This protocol details a procedure for the amination of this compound with the secondary amine, morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂, Xantphos, and sodium tert-butoxide.

  • Reagent Addition: Add this compound, followed by anhydrous, degassed toluene and morpholine via syringe.

  • Inert Atmosphere: Seal the tube, and briefly purge the headspace with argon.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting iodide is consumed (typically 6-18 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography to yield 1-methyl-5-morpholinopyridin-2(1H)-one.

Data Summary & Causality
Amine PartnerCatalyst System (mol%)BaseSolventTemp (°C)Rationale & Insights
MorpholinePd(OAc)₂ (2) / Xantphos (4)NaOtBuToluene100Xantphos is a bidentate ligand with a large "bite angle," which promotes the crucial reductive elimination step. NaOtBu is a strong, non-nucleophilic base required to deprotonate the coordinated amine.[17]
AnilinePd₂(dba)₃ (2) / BrettPhos (4)K₃PO₄t-Amyl alcohol110Coupling with less nucleophilic anilines often requires more electron-rich, bulky Buchwald-type ligands like BrettPhos and higher temperatures.[8]
BenzylaminePd(OAc)₂ (2) / BINAP (3)Cs₂CO₃Dioxane100BINAP is another class of effective bidentate ligands. The choice of base is critical; Cs₂CO₃ is a milder base that is often effective and can improve tolerance for sensitive functional groups.[16]

Conclusion and Future Outlook

This compound has been demonstrated to be a highly effective and versatile electrophile for a range of palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings serve as a robust foundation for the synthesis of diverse libraries of 5-substituted pyridinones. By understanding the mechanistic principles that govern these transformations, researchers can rationally select conditions to overcome synthetic challenges and accelerate the discovery of novel therapeutic agents. The continued evolution of catalyst and ligand design promises to further expand the scope and efficiency of these reactions, solidifying their role as a cornerstone of modern drug development.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridinones using 5-Iodo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridinone Scaffold and the Strategic Value of 5-Iodo-1-methylpyridin-2(1H)-one

The 2-pyridinone ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds.[1] Its unique combination of a hydrogen bond donor (N-H or substituent on N) and acceptor (C=O), along with its aromatic character, allows for a wide range of interactions with biological targets.[1] Pyridinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The ability to functionalize the pyridinone ring at various positions is therefore of paramount importance for the generation of novel chemical entities in drug development programs.

This compound is a highly versatile and valuable building block for the synthesis of diversely substituted pyridinones. The presence of the iodine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. The C-I bond is the most reactive among the carbon-halogen bonds in these transformations, allowing for milder reaction conditions and broader substrate scope compared to the corresponding bromo or chloro analogs.[3] This application note provides detailed protocols and technical insights for the synthesis of 5-aryl, 5-amino, and 5-alkynyl substituted 1-methylpyridin-2(1H)-ones via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, respectively.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. These reactions offer a powerful and versatile toolkit for the functionalization of aromatic and heteroaromatic systems like this compound. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Palladium_Cross_Coupling_General_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-Pd(II)-X_Ln Ar-Pd(II)-X      Ln Oxidative_Addition->Ar-Pd(II)-X_Ln Transmetalation_Amine_Coordination Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) Ar-Pd(II)-X_Ln->Transmetalation_Amine_Coordination R-M or R2NH Ar-Pd(II)-R_Ln Ar-Pd(II)-R      Ln Transmetalation_Amine_Coordination->Ar-Pd(II)-R_Ln Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regenerated Catalyst Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-1-methylpyridin-2(1H)-ones

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or a boronate ester.[4] This reaction is characterized by its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is essential. While Pd(PPh₃)₄ is a classic choice, more advanced catalyst systems involving bulky, electron-rich phosphine ligands can improve yields and substrate scope, especially with challenging substrates.

  • Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases like K₃PO₄ or Na₂CO₃ are commonly used and offer good reactivity with a favorable environmental profile.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often employed to dissolve both the organic and inorganic reagents.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start combine Combine this compound, Arylboronic Acid, Base, and Pd Catalyst in a reaction vessel. start->combine add_solvent Add degassed solvent system (e.g., 1,4-Dioxane/Water). combine->add_solvent purge Purge with inert gas (e.g., Argon or Nitrogen). add_solvent->purge heat Heat reaction mixture (e.g., 85-95 °C) with stirring. purge->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool extract Aqueous work-up and extraction with an organic solvent. cool->extract dry Dry organic layer and concentrate. extract->dry purify Purify by column chromatography. dry->purify end End purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of related halopyridines and may require optimization for specific substrates.[5]

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 mmol).

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90-95 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1-methylpyridin-2(1H)-one.

Arylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901875-85[5]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901880-90[5]
3,5-Dimethylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901870-80[5]
Indole-4-boronic acid pinacol esterPdCl₂(PPh₃)₂Na₂CO₃1,4-Dioxane/H₂OReflux1284[6]
Yields are estimated based on similar reactions with 5-bromo-2-methylpyridin-3-amine and may vary for this compound.
Buchwald-Hartwig Amination for the Synthesis of 5-Amino-1-methylpyridin-2(1H)-ones

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[6][7] This reaction has become an indispensable tool in medicinal chemistry for the synthesis of arylamines.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BINAP) are often required to promote the reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base and interference with the catalytic cycle.

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start Start combine Combine this compound, Pd Pre-catalyst, Ligand, and Base in a Schlenk tube. start->combine add_solvent Add anhydrous, degassed solvent (e.g., Toluene). combine->add_solvent add_amine Add amine coupling partner. add_solvent->add_amine heat Seal tube and heat (e.g., 100 °C) with stirring. add_amine->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool quench Quench reaction and perform aqueous work-up. cool->quench extract Extract with an organic solvent. quench->extract dry Dry organic layer and concentrate. extract->dry purify Purify by column chromatography. dry->purify end End purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine

This protocol is a generalized procedure based on established methods for the amination of halo-heterocycles and may require optimization for specific amine partners.[7]

Materials:

  • This compound

  • Secondary amine (1.2-1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Anhydrous, degassed reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Add the secondary amine (1.2 mmol) to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-1-methylpyridin-2(1H)-one.

Amine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
BenzylaminePd(OAc)₂ / XantphosNaOtBuToluene10012-2470-85[7]
MorpholinePd(OAc)₂ / XantphosNaOtBuToluene1008-1675-90[7]
AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1102060-75[8]
Yields are estimated based on similar reactions with other iodo-heterocycles and may vary for this compound.
Sonogashira Coupling for the Synthesis of 5-Alkynyl-1-methylpyridin-2(1H)-ones

The Sonogashira reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is typically co-catalyzed by palladium and copper complexes.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium(0) source (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is traditionally used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N), is used to deprotonate the terminal alkyne and also serves as a solvent or co-solvent.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is often employed to ensure the solubility of all reaction components.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start combine Combine this compound, PdCl₂(PPh₃)₂, and CuI in a flask. start->combine add_solvent_base Add solvent (e.g., DMF) and base (e.g., Et₃N). combine->add_solvent_base degas Degas the mixture. add_solvent_base->degas add_alkyne Add terminal alkyne. degas->add_alkyne heat Heat reaction mixture (e.g., 65 °C) with stirring. add_alkyne->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool workup Aqueous work-up and extraction. cool->workup dry Dry organic layer and concentrate. workup->dry purify Purify by column chromatography. dry->purify end End purify->end

Caption: Experimental workflow for the Sonogashira coupling reaction.

Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is a generalized procedure based on established methods for the Sonogashira coupling of iodopyridines and may require optimization for specific alkyne partners.[2][9]

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equivalents)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add DMF (5 mL) and Et₃N (3.0 mmol).

  • Degas the mixture by bubbling argon through the solution for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 65 °C with stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-1-methylpyridin-2(1H)-one.

Alkyne PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF654-885-95[9]
1-HeptynePdCl₂(PPh₃)₂ / CuIEt₃NDMF656-1280-90[9]
(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ / CuIEt₃NCH₃CNRT0.596[2]
*Yields are estimated based on similar reactions with other iodopyridines and may vary for this compound.

Conclusion and Future Perspectives

This compound serves as an excellent starting material for the synthesis of a diverse array of substituted pyridinones through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile methods for the introduction of aryl, amino, and alkynyl functionalities at the 5-position of the pyridinone core. The protocols provided herein offer a solid foundation for researchers to explore the chemical space around this important scaffold. Further optimization of reaction conditions, including the screening of different ligands, bases, and solvents, can lead to improved yields and broader substrate scope, facilitating the rapid generation of compound libraries for drug discovery and other applications.

References

Application Note: 5-Iodo-1-methylpyridin-2(1H)-one as a Versatile Building Block in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridinone Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. The deregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1] A common strategy in the development of kinase inhibitors is to target the ATP-binding site of the enzyme. The pyridin-2(1H)-one moiety has emerged as a "privileged scaffold" in medicinal chemistry, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the interactions of the adenine ring of ATP. This structural feature has led to the development of numerous potent and selective kinase inhibitors.[2][3]

5-Iodo-1-methylpyridin-2(1H)-one is a particularly valuable synthetic intermediate in this context. The iodine atom at the 5-position provides a reactive handle for the introduction of diverse molecular complexity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[4][5] This allows for the systematic exploration of the chemical space around the pyridinone core to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. This application note provides detailed protocols and scientific rationale for the use of this compound in the synthesis of kinase inhibitor precursors via these key cross-coupling reactions.

Key Intermediate: this compound

PropertyValue
Molecular Formula C₆H₆INO
Molecular Weight 235.02 g/mol
Appearance Off-white to yellow solid
CAS Number 56747-81-4
Reactivity The C-I bond is susceptible to oxidative addition by Pd(0) catalysts, initiating cross-coupling reactions. The pyridinone ring is relatively stable to the reaction conditions.

Synthetic Workflow for Kinase Inhibitor Scaffolds

The general strategy for utilizing this compound involves a cross-coupling reaction to install a key substituent at the 5-position, which can then be further elaborated to the final kinase inhibitor. This workflow allows for a modular and convergent synthesis.

G cluster_0 Core Synthesis cluster_1 Coupling Partners cluster_2 Cross-Coupling Reactions cluster_3 Key Intermediates cluster_4 Final Elaboration cluster_5 Target Molecule A This compound C1 Suzuki-Miyaura Coupling A->C1 C2 Sonogashira Coupling A->C2 B1 Aryl/Heteroaryl Boronic Acid/Ester B1->C1 B2 Terminal Alkyne B2->C2 D1 5-(Aryl/Heteroaryl)-1-methyl- pyridin-2(1H)-one C1->D1 D2 5-(Alkynyl)-1-methyl- pyridin-2(1H)-one C2->D2 E Further Functionalization (e.g., reduction, cyclization, or another coupling) D1->E D2->E F Kinase Inhibitor (e.g., BRAF, p38) E->F

Caption: General workflow for synthesizing kinase inhibitors from this compound.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or heteroaryl moieties that can interact with the kinase active site.[4][6]

Representative Reaction

(Self-generated image for illustrative purposes)

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄.

  • Add the degassed solvent system, a 4:1 mixture of 1,4-dioxane and water.

  • Stir the reaction mixture at 90 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-1-methylpyridin-2(1H)-one.

Causality Behind Experimental Choices
  • Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable Pd(0) precatalyst that is effective for a wide range of Suzuki couplings.[4] The active catalytic species is a coordinatively unsaturated Pd(0) complex.

  • Base: An inorganic base like K₂CO₃ is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[7]

  • Solvent System: The mixture of an organic solvent (dioxane) and water is used to dissolve both the organic starting materials and the inorganic base, facilitating the reaction.[7] Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Inert Atmosphere: Prevents the oxidation of the Pd(0) catalyst to an inactive Pd(II) species, which is a common cause of reaction failure.[8]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-I pd0->oa_complex Oxidative Addition transmetal_complex Ar-Pd(II)L₂-Ar' oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination re_product Ar-Ar' transmetal_complex->re_product aryl_halide Ar-I (5-Iodo-1-methyl- pyridin-2(1H)-one) aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->oa_complex Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-I pd0->oa_complex Oxidative Addition transmetal_complex Ar-Pd(II)L₂-C≡CR oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-C≡CR transmetal_complex->product aryl_halide->oa_complex cu_halide Cu-I cu_acetylide Cu-C≡CR cu_halide->cu_acetylide + R-C≡CH - HI cu_acetylide->oa_complex cu_acetylide->cu_halide Transmetalation to Pd alkyne->cu_halide

References

Buchwald-Hartwig amination of 5-Iodo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Buchwald-Hartwig Amination of 5-Iodo-1-methylpyridin-2(1H)-one

Introduction: Synthesizing a Privileged Scaffold

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, overcoming the limitations of classical methods which often suffer from narrow substrate scope and harsh reaction conditions.[1] The products of this reaction, particularly amino-substituted heterocycles, are ubiquitous in medicinal chemistry and drug development.[3][4]

Among these, the 5-amino-1-methylpyridin-2(1H)-one scaffold is a valuable building block in pharmaceutical research.[3] However, the synthesis of such compounds via C-N coupling is not without its challenges. Heteroaryl halides, especially electron-rich systems like pyridinones, can be demanding substrates.[5][6] Potential pitfalls include catalyst inhibition by the coordinating nitrogen of the heterocycle, undesired side reactions, and catalyst deactivation.[7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Buchwald-Hartwig amination of this compound. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, empowering the user to optimize the reaction for their specific amine coupling partner and to effectively troubleshoot common issues.

The Catalytic Heart: Mechanism and Key Components

The efficacy of the Buchwald-Hartwig amination hinges on a palladium-centered catalytic cycle. A fundamental understanding of this cycle and the role of each component is critical for successful execution and optimization. The generally accepted mechanism involves three primary stages: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[1][8][9]

BHA_Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amido_Complex L-Pd(II)(Ar)(NR'R'') OA_Complex->Amido_Complex Amine Binding & Deprotonation Amido_Complex->Pd0 Regeneration Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination BaseH [Base-H]X ArX Ar-X ArX->OA_Complex Amine HN(R')R'' Amine->OA_Complex Base Base Base->OA_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

1. The Palladium Precursor: The reaction is initiated by a Pd(0) species. While Pd(0) sources like Pd₂(dba)₃ can be used directly, it is often more practical to use air-stable Pd(II) precatalysts such as Pd(OAc)₂.[2] In the case of Pd(II) sources, a reducing agent present in the reaction mixture (often the amine or phosphine ligand) reduces Pd(II) to the active Pd(0) in situ.[8] The use of pre-formed palladacycle precatalysts can offer enhanced stability and reactivity.

2. The Ligand (The Catalyst's Co-pilot): The choice of ligand is arguably the most critical parameter for a successful transformation. For challenging substrates, bulky and electron-rich phosphine ligands are essential.[1][10] These ligands, such as the biarylphosphines developed by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos), serve multiple functions:

  • Stabilize the Pd(0) center: Preventing palladium black precipitation.

  • Promote Oxidative Addition: The electron-donating nature of the ligand increases the electron density on the palladium, facilitating its insertion into the aryl-iodide bond.[10]

  • Facilitate Reductive Elimination: The steric bulk of the ligand promotes the final C-N bond-forming step, releasing the product and regenerating the catalyst.[10]

3. The Base: A base is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate. The choice of base is a trade-off between reactivity and substrate tolerance.

  • Strong Bases (e.g., NaOtBu, LiHMDS): These are highly effective and often lead to faster reaction rates. However, they are incompatible with substrates bearing sensitive functional groups like esters or ketones.[5][8]

  • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These offer broader functional group tolerance but may require higher temperatures or longer reaction times to achieve full conversion.[5]

4. The Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and maintain a stable temperature are required. Toluene, dioxane, and THF are commonly used.[11] It is crucial to degas the solvent thoroughly to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Optimizing the Amination of this compound

While aryl iodides are generally the most reactive aryl halides in cross-coupling, the iodide anion generated during the reaction can sometimes act as a catalyst inhibitor.[5][8] Furthermore, the pyridinone ring itself can coordinate to the palladium center, potentially impeding catalysis. Therefore, careful selection of reaction parameters is vital. The following table provides a starting point for optimization.

ParameterRecommended OptionsRationale & Scientist's Notes
Palladium Source Pd(OAc)₂ (1-5 mol%)Pd₂(dba)₃ (0.5-2.5 mol%)G4-XPhos Palladacycle (1-5 mol%)Pd(OAc)₂ is cost-effective and generally reliable. For difficult couplings or to ensure reproducibility, a pre-formed palladacycle is recommended as it provides a known concentration of the active catalyst precursor.
Ligand XPhos (1.2-1.5 eq. to Pd)RuPhos (1.2-1.5 eq. to Pd)BrettPhos (1.2-1.5 eq. to Pd)XPhos is a highly general and robust ligand for heteroaryl couplings.[12] RuPhos can be superior for secondary amines, while BrettPhos is often excellent for primary amines.[12] The choice is highly dependent on the amine coupling partner.
Base NaOtBu (1.5-2.0 eq.)K₃PO₄ (2.0-3.0 eq.)Cs₂CO₃ (2.0-3.0 eq.)Start with NaOtBu for maximum reactivity if the amine is stable to strong base. If side reactions or degradation occur, switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃. The higher solubility of Cs₂CO₃ can sometimes be advantageous.[5]
Solvent Toluene1,4-DioxaneCPMEToluene is a standard choice. Dioxane can sometimes offer better solubility for polar substrates. All solvents must be anhydrous and thoroughly degassed prior to use to prevent catalyst deactivation.
Temperature 80-110 °CA temperature of 100-110 °C is a good starting point to ensure a reasonable reaction rate. For highly sensitive substrates, lower temperatures (~80 °C) can be attempted, potentially with a higher catalyst loading.
Amine Primary or Secondary Amine (1.1-1.5 eq.)A slight excess of the amine is typically used to drive the reaction to completion. Using a large excess should be avoided as it can sometimes lead to side reactions.

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with a generic secondary amine (e.g., morpholine). Quantities should be adjusted proportionally for different scales.

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Amine (e.g., Morpholine) (1.2 mmol, 1.2 eq.)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 eq.)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware, syringes, and purification equipment (Celite, silica gel)

Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Setup 1. Add Solids to Vial (Pyridinone, Pd(OAc)₂, XPhos, NaOtBu) EvacPurge 2. Evacuate & Backfill with Inert Gas (3x) Setup->EvacPurge AddLiquids 3. Add Solvent (Toluene) & Amine via Syringe EvacPurge->AddLiquids Heat 4. Heat to 100 °C with Vigorous Stirring AddLiquids->Heat Monitor 5. Monitor by TLC/LC-MS (Typically 4-24h) Heat->Monitor Cool 6. Cool to Room Temp Monitor->Cool Filter 7. Dilute & Filter through Celite Cool->Filter Extract 8. Aqueous Extraction Filter->Extract Purify 9. Column Chromatography Extract->Purify FinalProduct FinalProduct Purify->FinalProduct Isolated Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (249 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (11.4 mg, 0.024 mmol), and NaOtBu (144 mg, 1.5 mmol). This is best performed in a glovebox. If using a Schlenk line, seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Then, add the amine (e.g., morpholine, 105 µL, 1.2 mmol) via syringe.

  • Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the dark slurry with ethyl acetate (20 mL).

  • Filtration: Pass the mixture through a short plug of Celite to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 5-amino-1-methylpyridin-2(1H)-one derivative.

Safety Precautions:

  • Palladium compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[13]

  • Sodium tert-butoxide is a strong, corrosive base. Avoid contact with skin and eyes.[13]

  • Toluene is a flammable and volatile solvent. Work in a well-ventilated area away from ignition sources.[13]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Below are common issues and suggested solutions.[14][15]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxygen contamination)2. Insufficiently strong base3. Low reaction temperature1. Ensure all reagents are anhydrous and the solvent is rigorously degassed. Use a pre-catalyst to rule out issues with in-situ catalyst formation.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).3. Increase the temperature in 10 °C increments.
Formation of Hydro-deiodinated Byproduct 1. Presence of water in the reaction mixture.2. Beta-hydride elimination from the amine (if it has β-hydrogens).1. Use scrupulously dry reagents and solvents.2. This side reaction is inherent to the mechanism but can sometimes be suppressed by changing the ligand or solvent.
Dark, Insoluble Mixture (Catalyst Death) 1. Severe oxygen or moisture contamination.2. Substrate decomposition under basic conditions, leading to catalyst poisoning.1. Re-run the reaction with meticulous attention to inert atmosphere techniques.2. Switch to a milder base (e.g., K₃PO₄) and potentially a lower temperature.
Difficulty in Purification 1. Streaking on silica gel due to the basic nature of the product.2. Incomplete reaction leading to products with similar polarity.1. Pre-treat the silica gel with a triethylamine/hexane solution (1-2% Et₃N) or add a small amount of Et₃N to the eluent to prevent streaking.2. Drive the reaction to full conversion by increasing reaction time or temperature.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 5-amino-1-methylpyridin-2(1H)-one derivatives. Success with this challenging substrate class relies on a rational selection of catalyst, ligand, and base, coupled with meticulous experimental technique, particularly the maintenance of an inert atmosphere. By understanding the mechanistic principles and systematically optimizing the reaction conditions as outlined in this guide, researchers can reliably access these valuable compounds for application in pharmaceutical and materials science discovery.

References

Application Notes & Protocols: 5-Iodo-1-methylpyridin-2(1H)-one as a Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridin-2(1H)-one Core

The pyridin-2(1H)-one moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique combination of a hydrogen bond donor (N-H, if unsubstituted) and acceptor (C=O), along with its aromatic character and bioisosteric relationship to phenols and pyrimidines, makes it a highly sought-after component in drug design.[1] Pyridinone derivatives have demonstrated a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties.[1]

5-Iodo-1-methylpyridin-2(1H)-one emerges as a particularly valuable building block for drug discovery programs. The presence of an iodine atom at the 5-position provides a strategic handle for modern palladium-catalyzed cross-coupling reactions, enabling the efficient and modular construction of diverse compound libraries. This guide provides an in-depth exploration of the reactivity of this compound and offers detailed, field-proven protocols for its application in key synthetic transformations, empowering researchers to rapidly access novel chemical matter.

Physicochemical Properties & Safe Handling

Before utilization, a clear understanding of the material's properties and safety requirements is essential.

PropertyValueReference
IUPAC Name 5-Iodo-1-methyl-1,2-dihydropyridin-2-oneInternal Data
CAS Number 60154-05-4[3]
Molecular Formula C₆H₆INO[3]
Molecular Weight 235.02 g/mol [3]
Appearance White to pale yellow solid[4]
Storage Store long-term in a cool, dry place[3]

Safety & Handling:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6]

  • Disclaimer: All products are for research and development use only and must be handled by technically qualified individuals.[3]

Core Reactivity: A Gateway to Chemical Diversity

The synthetic power of this compound lies in the reactivity of its C-I bond. This bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis for their reliability, functional group tolerance, and broad scope.

G main This compound sub1 Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) main->sub1 Pd Catalyst, Base sub2 Sonogashira Coupling (Terminal Alkynes) main->sub2 Pd/Cu Catalysts, Base sub3 Buchwald-Hartwig Amination (Primary/Secondary Amines) main->sub3 Pd Catalyst, Base, Ligand prod1 5-Aryl/Heteroaryl Derivatives (Biaryl Scaffolds) sub1->prod1 prod2 5-Alkynyl Derivatives (Linear Scaffolds) sub2->prod2 prod3 5-Amino Derivatives (Novel C-N Linkages) sub3->prod3

Figure 1: Key cross-coupling reactions of this compound.
  • Suzuki-Miyaura Coupling: This reaction is arguably the most widely used method for forming C(sp²)-C(sp²) bonds.[7][8] By coupling the iodo-pyridinone with various aryl or heteroaryl boronic acids, researchers can construct biaryl structures, which are prevalent in kinase inhibitors and other targeted therapeutics.

  • Sonogashira Coupling: This reaction forges a bond between the C(sp²) of the pyridinone and a C(sp) of a terminal alkyne.[9][10] The resulting alkynyl-substituted pyridinones introduce linear, rigid linkers, a valuable strategy for probing binding pockets and optimizing ligand-receptor interactions.

  • Buchwald-Hartwig Amination: This powerful method creates C(sp²)-N bonds, directly attaching primary or secondary amines to the pyridinone core.[11][12][13] This reaction is invaluable for introducing key hydrogen bond donors/acceptors and for synthesizing analogs of known pharmacophores where an aryl-amine linkage is critical.

Application in Drug Discovery: Rationale and Precedent

The pyridinone scaffold is a validated pharmacophore across multiple therapeutic areas. Its utility stems from its ability to mimic peptide bonds and engage in crucial hydrogen-bonding interactions within enzyme active sites, particularly kinase hinges.[1]

  • Antifibrotic Agents: The approved drug Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is a prime example of the therapeutic potential of this scaffold in treating idiopathic pulmonary fibrosis (IPF).[4][14][15] Using this compound, medicinal chemists can synthesize novel analogs of Pirfenidone with modified substitution patterns to improve efficacy, solubility, or reduce side effects.[14][15]

  • Analgesic & Anti-inflammatory Agents: Substituted pyridin-2(1H)-ones have been synthesized and evaluated for potent anti-allodynic effects in models of inflammatory pain, demonstrating the scaffold's potential in developing new non-opioid analgesics.[16]

  • Antiviral Activity: The pyridinone core has been successfully employed in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, highlighting its versatility in targeting viral enzymes.[1]

  • Kinase Inhibition: The ability of the pyridinone ring to serve as a hinge-binding motif is a key reason for its prevalence in kinase inhibitor design.[1] The cross-coupling reactions described herein allow for the strategic placement of substituents to target the solvent-exposed regions of the ATP binding site, enabling the development of potent and selective inhibitors.

Detailed Experimental Protocols

The following protocols are designed as robust starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be required for challenging substrates.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the coupling of this compound with a representative arylboronic acid. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8] The base is crucial for activating the boronic acid for the transmetalation step.

G A Pd(0)L₂ B Oxidative Addition A->B Ar-I C Ar-Pd(II)L₂(I) B->C D Transmetalation (Base, Ar'-B(OH)₂) C->D E Ar-Pd(II)L₂(Ar') D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Reagent Table:

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents
This compound 235.02 1.0 1.0
Phenylboronic acid 121.93 1.2 1.2
Pd(PPh₃)₄ 1155.56 0.03 0.03
K₂CO₃ 138.21 2.0 2.0

| 1,4-Dioxane / H₂O (4:1) | - | 5 mL | - |

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (235 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (35 mg, 0.03 mmol) followed by the degassed 4:1 dioxane/water solvent mixture (5 mL).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-phenyl-1-methylpyridin-2(1H)-one.

Protocol 2: Sonogashira Coupling for C-C Bond Formation

This protocol details the coupling with a terminal alkyne, a transformation that proceeds through synergistic palladium and copper catalytic cycles.[9] The copper(I) salt is essential for forming the copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

Reagent Table:

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents
This compound 235.02 1.0 1.0
Phenylacetylene 102.13 1.2 1.2
PdCl₂(PPh₃)₂ 701.90 0.02 0.02
CuI 190.45 0.04 0.04
THF (anhydrous) - 5 mL -

| Triethylamine | 101.19 | 2.0 | 2.0 |

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (235 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Solvent/Base Addition: Add anhydrous THF (5 mL) and triethylamine (0.28 mL, 2.0 mmol). Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. For less reactive substrates, gentle heating (40-50 °C) may be required.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in dichloromethane and filter through a short plug of silica gel to remove metal salts, eluting with ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the amination with a representative amine. This reaction requires a carefully chosen phosphine ligand to facilitate the key steps of oxidative addition and reductive elimination.[12][17] A strong, non-nucleophilic base is used to deprotonate the amine in the catalytic cycle.

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Reagent Table:

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents
This compound 235.02 1.0 1.0
Morpholine 87.12 1.2 1.2
Pd(OAc)₂ 224.50 0.02 0.02
Xantphos 578.68 0.04 0.04
NaOtBu 96.10 1.4 1.4

| Toluene (anhydrous) | - | 5 mL | - |

Procedure:

  • Setup: In a glovebox or under a robust inert atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (235 mg, 1.0 mmol) and anhydrous toluene (5 mL).

  • Amine Addition: Add morpholine (0.105 mL, 1.2 mmol) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete in 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Wash the filtrate with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to afford the desired 5-(morpholino)-1-methylpyridin-2(1H)-one.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A Weigh Reagents: Aryl Halide, Base, Catalyst, Ligand C Inert Atmosphere (Evacuate/Backfill Ar/N₂) A->C B Add Anhydrous Solvent D Add Nucleophile (e.g., Boronic Acid, Amine) B->D C->B E Heat to Target Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT F->G H Aqueous Work-up (Quench, Extract) G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J K Characterize Product J->K

Figure 3: General experimental workflow for cross-coupling reactions.

Conclusion

This compound is a high-value, versatile building block for contemporary drug discovery. Its amenability to a range of robust palladium-catalyzed cross-coupling reactions provides a reliable and modular platform for synthesizing diverse libraries of novel compounds. The protocols and rationale presented in this guide offer a solid foundation for researchers to leverage this scaffold in their efforts to develop next-generation therapeutics across a spectrum of diseases.

References

Application of 5-Iodo-1-methylpyridin-2(1H)-one in Fragment-Based Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Halogenated Fragments in Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening small, low-molecular-weight molecules (fragments), FBDD explores chemical space more effectively, often yielding hits with higher ligand efficiency—a measure of binding energy per atom.[2] These initial, often weak-binding hits (typically in the high micromolar to millimolar range) serve as high-quality starting points for rational, structure-guided evolution into potent, drug-like candidates.[3][4]

Within the vast landscape of fragment libraries, a specialized class known as Halogen-Enriched Fragment Libraries (HEFLibs) has gained prominence.[5] These libraries are intentionally designed to include fragments containing chlorine, bromine, or iodine. The inclusion of these heavier halogens is a strategic choice rooted in their unique ability to form halogen bonds—a highly directional, non-covalent interaction between an electropositive region on the halogen atom (the σ-hole) and a nucleophilic partner on the target protein, such as a backbone carbonyl oxygen.[6] This interaction can provide crucial affinity and selectivity that might be missed with standard fragment libraries.

This guide focuses on a prototypical iodinated fragment, 5-Iodo-1-methylpyridin-2(1H)-one , and its application in a robust FBDD workflow. The presence of the iodine atom offers a dual advantage: it can act as a strong halogen bond donor and serves as an excellent anomalous scatterer in X-ray crystallography, greatly facilitating hit identification and validation.[7][8] We will provide the scientific rationale, detailed experimental protocols, and data interpretation guidelines for researchers, scientists, and drug development professionals seeking to leverage this class of fragments in their discovery campaigns.

Physicochemical Profile of this compound

A thorough understanding of a fragment's properties is the foundation of a successful screening campaign. This compound is a solid at room temperature with properties amenable to FBDD.

PropertyValueSource
Molecular Formula C₆H₆INO[9]
Molecular Weight 235.02 g/mol [9]
CAS Number 60154-05-4[9]
Melting Point 73-74 °C[9]
Appearance Solid[9]
Purity Typically ≥97%[9]
Storage Conditions 4°C, protect from light[9]

These properties align well with the "Rule of Three" often used as a guideline for fragment selection (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), although the higher molecular weight of iodine-containing fragments is a known and accepted trade-off for their unique benefits.[10]

Proposed Synthesis Protocol

While this compound is commercially available, an in-house synthesis may be required. The following protocol is a representative method based on established iodination chemistry of pyridinone scaffolds. The direct iodination of the precursor, 1-methylpyridin-2(1H)-one, can be achieved using an electrophilic iodine source.

Reaction: Iodination of 1-methylpyridin-2(1H)-one

G cluster_0 Reactants cluster_1 Product A 1-methylpyridin-2(1H)-one P + A->P B N-Iodosuccinimide (NIS) B->P C This compound R R P->R CH₂Cl₂ RT, 24h R->C

Caption: Proposed synthesis of this compound.

Materials:

  • 1-methylpyridin-2(1H)-one

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (or equivalent solvent system)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpyridin-2(1H)-one (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ to reduce any remaining NIS.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in a Fragment-Based Drug Design Workflow

The true utility of this compound is realized in its application within a multi-faceted FBDD campaign. Below is a detailed workflow, including protocols for key biophysical screening techniques.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: Hit Validation & Characterization cluster_elaboration Phase 4: Hit-to-Lead prep_node Fragment QC & Solubilization (this compound) screen_nmr NMR Spectroscopy (Ligand-Observed) prep_node->screen_nmr screen_spr Surface Plasmon Resonance (SPR) prep_node->screen_spr val_nmr NMR Titration (Protein-Observed HSQC) screen_nmr->val_nmr Hits screen_spr->val_nmr Hits val_xtal X-ray Crystallography val_nmr->val_xtal Confirmed Binders (Kd & Site Mapping) elab Structure-Guided Fragment Elaboration val_xtal->elab Structural Data (Binding Pose)

Caption: FBDD workflow for this compound.

Protocol 1: Fragment Stock Preparation and Quality Control

Causality: The integrity, purity, and solubility of a fragment are paramount. Aggregated or impure compounds are a primary source of false positives in screening campaigns. DMSO is the solvent of choice due to its ability to dissolve a wide range of organic compounds.

Materials:

  • This compound (confirmed purity >97%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Acoustic dispenser or manual multichannel pipette

  • Sealed microplates suitable for long-term storage

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound, typically 100-200 mM, in 100% anhydrous DMSO. Ensure the fragment is fully dissolved.

  • Quality Control (QC):

    • Purity Check: Confirm the purity and identity of the dissolved fragment via LC-MS.

    • Solubility Check: Prepare a diluted sample from the stock solution in the primary aqueous buffer to be used for screening (e.g., 1 mM in PBS with 1% DMSO). Inspect visually for precipitation and use dynamic light scattering (DLS) to check for aggregation. The solution should be clear and free of aggregates.

  • Plating: Aliquot the high-concentration stock solution into appropriate storage plates. Seal the plates tightly to prevent water absorption by the DMSO and store at -20°C.

Protocol 2: Primary Screening by NMR Spectroscopy (Ligand-Observed)

Causality: Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are highly sensitive for detecting weak binding events.[11] These methods are efficient for primary screening as they do not require isotopically labeled protein and can be performed on mixtures of fragments.

Materials:

  • Target protein in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O)

  • Fragment stock solution (from Protocol 1)

  • NMR spectrometer (≥600 MHz) equipped with a cryoprobe

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein at a low concentration, typically 5-10 µM.

    • Add the fragment stock solution to a final concentration of 100-200 µM. The final DMSO concentration should be kept constant across all samples and ideally below 2% (v/v). It is common to screen fragments in cocktails of 5-8 non-overlapping compounds.[3]

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum as a reference.

    • Acquire an STD-NMR spectrum. This involves irradiating the protein with a train of saturation pulses and observing the transfer of this saturation to the binding ligand.

    • Key parameters: The on-resonance saturation frequency should be set to a region where only protein resonances appear (e.g., 0.5 ppm), and the off-resonance frequency to a region with no protein or ligand signals (e.g., 40 ppm).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • Signals that appear in the difference spectrum belong to fragments that bind to the protein. The intensity of the STD signal is proportional to the binding affinity and the proximity of the proton to the protein surface.

    • Hits are identified as fragments showing reproducible signals in the STD spectrum.

Protocol 3: Hit Validation by X-ray Crystallography

Causality: X-ray crystallography provides unambiguous proof of binding and delivers high-resolution structural information on the fragment's binding pose, which is invaluable for structure-based drug design. The iodine atom in this compound is a significant advantage here, as its strong anomalous scattering signal can be used to unequivocally locate the fragment in the electron density map, even in cases of low occupancy or weak binding.[7][8]

Materials:

  • Crystals of the target protein, grown to a suitable size (e.g., >50 µm)

  • Fragment stock solution (from Protocol 1)

  • Cryoprotectant solution

  • Crystal harvesting tools (e.g., nylon loops)

  • Synchrotron beamline access or in-house X-ray source

Procedure:

  • Crystal Soaking:

    • Transfer a protein crystal from its growth drop into a "soaking drop" containing the mother liquor supplemented with the fragment.

    • The final concentration of the fragment should be high, often in the range of 10-50 mM, to maximize the chances of binding.[9] The final DMSO concentration should be tested for its effect on crystal integrity, but is typically kept between 5-10%.

    • Incubate the crystal in the soaking solution for a period ranging from a few minutes to overnight. The optimal time is target-dependent and may require optimization.

  • Cryo-cooling: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol) before flash-cooling it in liquid nitrogen.

  • Data Collection:

    • Mount the frozen crystal on the diffractometer.

    • Collect a high-resolution X-ray diffraction dataset. To leverage the iodine atom, it is advantageous to collect data at a wavelength that maximizes the anomalous signal of iodine (e.g., around 1.54 Å from a Cu Kα source or tunable at a synchrotron).[7]

  • Data Processing and Structure Solution:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the structure using molecular replacement with a known apo-structure.

    • Calculate an anomalous difference Fourier map. A strong peak in this map will correspond to the position of the iodine atom, confirming the presence and location of the bound fragment.

    • Build the rest of the fragment into the corresponding electron density and refine the protein-fragment complex structure.

Data Interpretation and Fragment Elaboration

The output of the FBDD workflow is a validated, structurally characterized hit. The binding pose of this compound, revealed by crystallography, is the starting point for the creative medicinal chemistry phase.

  • Vector Analysis: The structural data will show which parts of the fragment are making key interactions and which parts are pointing towards the solvent. The methyl group on the nitrogen and the hydrogen at the C4 position represent potential vectors for chemical elaboration to explore and gain affinity in nearby sub-pockets.

  • Halogen Bond as an Anchor: The iodine atom, if observed forming a halogen bond with a backbone carbonyl or other acceptor, serves as a critical anchor point. The pyridinone core can be maintained while modifications are made at other positions to improve ligand efficiency and potency.

  • Fragment Growing/Linking: If other fragments are found to bind in adjacent pockets, this compound can be chemically linked to them to create a larger, higher-affinity molecule.

The iterative cycle of design, synthesis, and testing, guided by the initial structural insights, is the core of evolving a micromolar fragment into a nanomolar lead compound.

Conclusion

This compound serves as an exemplary tool within the FBDD paradigm. Its physicochemical properties make it a suitable candidate for screening, and its iodine atom provides a distinct strategic advantage. By acting as a potential halogen bond donor and a powerful phasing tool in X-ray crystallography, it enhances both the probability of identifying meaningful interactions and the ease of structurally characterizing them. The protocols and workflow detailed in this guide provide a comprehensive framework for researchers to effectively integrate this and similar iodinated fragments into their drug discovery programs, accelerating the journey from initial hit to promising lead candidate.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Suzuki Coupling Products of 5-Iodo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Suzuki coupling products derived from 5-iodo-1-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of post-reaction workup and purification for this important class of compounds. The inherent characteristics of the pyridone core can present unique challenges, and this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target molecules.

Introduction to Purification Challenges

The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds, but the journey from a completed reaction mixture to a pure, isolated product is not always straightforward.[1][2] The 1-methylpyridin-2(1H)-one scaffold, while a valuable pharmacophore, introduces specific purification hurdles. The nitrogen atom within the pyridone ring can interact with the silica gel stationary phase during chromatography, leading to peak tailing and poor separation.[3] Furthermore, the polarity of the desired product and the potential for various side-products necessitate a well-designed purification strategy.

This guide will address the most common issues encountered during the purification of 5-aryl-1-methylpyridin-2(1H)-ones, providing both theoretical explanations and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise during the purification of these Suzuki coupling products.

Q1: My TLC plate shows a complex mixture of spots after the reaction. What are the likely impurities?

A1: Besides your desired product and unreacted starting materials (this compound and the boronic acid/ester), several side-products can form during a Suzuki coupling.[4] These often include:

  • Homocoupling product of the boronic acid: This results from the coupling of two boronic acid molecules.[4][5]

  • Protodeboronation product: The boronic acid can be replaced by a hydrogen atom from water or other protic sources in the reaction mixture.[4]

  • Dehalogenated starting material: The iodo group on the pyridinone can be replaced by a hydrogen atom.[4]

  • Residual Palladium Catalyst: The palladium catalyst, in various forms, can persist through the workup.[6][7]

  • Boronic acid and its derivatives: Unreacted boronic acid and its trimeric form (boroxine) can be present.[8][9]

Q2: I'm having trouble removing the palladium catalyst. What are the best methods?

A2: Palladium removal is a critical step. Several effective methods exist:

  • Filtration through Celite: A simple and often effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[6][7] This can remove heterogeneous palladium species.

  • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium.[10][11] However, it can sometimes adsorb the desired product, so it's essential to perform a small-scale test first.[11]

  • Palladium Scavengers: For more stubborn, soluble palladium complexes, solid-supported scavenger resins with high affinity for palladium (e.g., thiol-based) are highly effective.[11] The mixture is stirred with the scavenger resin, which is then removed by filtration.[11]

Q3: My product is streaking badly on the silica gel column. What can I do to improve the chromatography?

A3: The basic nitrogen of the pyridone ring can interact strongly with the acidic silica gel, causing streaking.[3] Here are some solutions:

  • Add a basic modifier to the eluent: Adding a small amount of a basic modifier, like triethylamine (0.1-1%) or pyridine (0.1%), to your eluent system can neutralize the acidic sites on the silica gel and improve peak shape.[12][13]

  • Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a C18-functionalized silica gel for reverse-phase chromatography.[14]

  • Optimize the solvent system: Experiment with different solvent systems to find one that provides better separation and reduces interactions with the stationary phase.[12] Sometimes, a more polar solvent system can help to more effectively elute the compound.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for overcoming specific purification challenges.

Guide 1: Systematic Approach to Flash Column Chromatography

Flash column chromatography is the workhorse of purification in organic synthesis.[13][15] A systematic approach is key to achieving good separation.

Workflow for Optimizing Flash Chromatography

Caption: A logical workflow for flash column chromatography.

Detailed Protocol for Flash Column Chromatography
  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to identify a suitable solvent system. A good starting point for many pyridone derivatives is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and hexanes.[12][13]

    • Aim for an Rf value of approximately 0.2-0.3 for your desired product to ensure good separation.[13]

    • If streaking is observed on the TLC plate, add 0.1-1% triethylamine to the solvent system.[12]

  • Column Packing:

    • Dry pack the column with silica gel (230-400 mesh).[13][15]

    • Gently tap the column to ensure even packing and avoid air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or acetone). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[13][14]

    • Wet Loading: If your product is highly soluble in the eluent, dissolve it in the minimum amount of the chromatography solvent and carefully apply it to the top of the column.[13]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle pressure to begin the elution.

    • Maintain a constant flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain your purified 5-aryl-1-methylpyridin-2(1H)-one.

Data Presentation: Common Solvent Systems
Solvent System ComponentsTypical Ratio RangeNotes
Dichloromethane / Methanol100:1 to 20:1Good for moderately polar to polar compounds.
Ethyl Acetate / Hexanes1:10 to 1:1A versatile system for a wide range of polarities.
Chloroform / Acetone100:1 to 10:1Can provide different selectivity compared to other systems.
Guide 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, often yielding highly pure crystalline material.[16]

Workflow for Recrystallization

Caption: Step-by-step workflow for purification by recrystallization.

Detailed Protocol for Recrystallization
  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[16]

    • Common solvents for recrystallizing pyridone derivatives include ethanol, methanol, isopropanol, or mixtures with water.[17]

    • Test small amounts of your crude product in different solvents to find the best one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.[16]

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes.

    • Perform a hot filtration to remove the carbon.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask during this process.[16]

    • For further crystallization, you can place the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals thoroughly to remove all traces of the solvent.

References

Technical Support Center: Optimizing Palladium Catalysis for 5-Iodo-1-methylpyridin-2(1H)-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed reactions involving 5-Iodo-1-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind experimental choices, empowering you to optimize your reactions effectively.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.

Q1: I'm experiencing low to no product yield in my Suzuki-Miyaura coupling with this compound. What are the likely causes and how can I fix it?

Low yields in Suzuki-Miyaura couplings involving pyridinone substrates are a common challenge. The primary culprits often involve catalyst inhibition or deactivation and suboptimal reaction conditions.[1] Here’s a systematic approach to troubleshooting:

A. Catalyst Inhibition by the Pyridinone Nitrogen:

The lone pair of electrons on the nitrogen atom of the pyridin-2-one ring can coordinate strongly with the palladium center. This can lead to the formation of inactive catalyst species, effectively poisoning your reaction.[1][2]

  • Solution: Ligand Selection is Critical. To counteract this, employ bulky, electron-rich phosphine ligands. These ligands shield the palladium atom, preventing the pyridinone nitrogen from binding and deactivating the catalyst.[1] Consider ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos, which have proven effective for challenging heterocyclic substrates.[1] N-heterocyclic carbene (NHC) ligands are also excellent alternatives due to their strong σ-donating properties and steric bulk, which help stabilize the active Pd(0) species.[3][4]

B. Suboptimal Base and Solvent Combination:

The choice of base and solvent is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[3][5] An inappropriate combination can lead to poor reaction rates and low yields.

  • Solution: Systematic Screening.

    • Bases: For pyridinone substrates, moderately strong inorganic bases are often a good starting point. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[6] For more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) might be necessary.[1] It's important to note that very strong bases like alkoxides can sometimes lead to side reactions.

    • Solvents: Aprotic polar solvents are generally preferred. Dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are common choices.[5] Often, a mixture of an organic solvent with water is used to help dissolve the inorganic base.

C. Inefficient Pre-catalyst Activation:

If you are using a Pd(II) pre-catalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[7] Inefficient reduction can be a significant bottleneck.

  • Solution: Ensure Proper Reduction. The phosphine ligand itself can often act as the reducing agent. However, the presence of a small amount of an alcohol, like isopropanol or ethanol, can facilitate a more controlled and efficient reduction of the Pd(II) pre-catalyst.[7]

Q2: My Buchwald-Hartwig amination of this compound is sluggish and incomplete. How can I drive the reaction to completion?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but like other cross-coupling reactions, it can be challenging with heterocyclic substrates.[8][9]

A. Inadequate Base Strength:

The base plays a critical role in the deprotonation of the amine to form the palladium-amido complex, a key intermediate in the catalytic cycle.[9][10]

  • Solution: Employ a Strong, Non-Nucleophilic Base. For Buchwald-Hartwig reactions, strong bases are generally required. Sodium tert-butoxide (NaOtBu) is a very common and effective choice.[11] If you observe side reactions related to the nucleophilicity of the base, consider using lithium bis(trimethylsilyl)amide (LHMDS).

B. Ligand Incompatibility:

The choice of ligand is paramount in Buchwald-Hartwig aminations to promote the reductive elimination step and prevent catalyst deactivation.[8][9]

  • Solution: Utilize Specialized Ligands. Bidentate phosphine ligands like Xantphos or BINAP have been shown to be effective in preventing the formation of inactive palladium dimers and accelerating the reaction.[9][11] For particularly challenging substrates, sterically hindered biaryl phosphine ligands developed by the Buchwald group are often the best choice.[8][12]

C. Reaction Temperature:

Many Buchwald-Hartwig aminations require elevated temperatures to proceed at a reasonable rate.[11]

  • Solution: Optimize Reaction Temperature. If your reaction is sluggish at a lower temperature, gradually increasing the heat can significantly improve the rate and conversion. A typical starting point is around 80-110 °C.[11] Always monitor for potential decomposition of starting materials or products at higher temperatures.

Q3: I am observing significant formation of a de-iodinated side product (1-methylpyridin-2(1H)-one). What is causing this and how can I minimize it?

The formation of the de-iodinated (or hydrodehalogenated) product is a common side reaction in palladium-catalyzed cross-couplings. This typically occurs through a competitive pathway involving β-hydride elimination from a palladium-hydride species.

A. Source of the Hydride:

The palladium-hydride species can be generated from several sources, including trace amounts of water, alcohols, or the amine coupling partner itself if it possesses β-hydrogens.

  • Solution: Rigorous Control of Reaction Conditions.

    • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Using freshly distilled solvents and drying agents can be beneficial.

    • Choice of Base: In some cases, the choice of base can influence the extent of de-iodination. It is worth screening different bases to see if this side reaction can be minimized.

    • Ligand Effects: The ligand can also influence the rate of reductive elimination versus β-hydride elimination. Experimenting with different ligands may help to favor the desired product formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which palladium pre-catalyst is best to start with for reactions with this compound?

For initial screening, Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are excellent and commonly used choices.[1][5]

  • Pd(OAc)₂: This is a stable, air-tolerant Pd(II) source that is reduced in situ to the active Pd(0) catalyst.[5] It's often paired with a phosphine ligand which can also act as the reducing agent.[7]

  • Pd₂(dba)₃: This is a Pd(0) source, so no pre-reduction is necessary. It is generally more reactive but also more sensitive to air and moisture.

For more challenging reactions or when seeking higher catalyst efficiency, pre-formed palladium-ligand complexes, often referred to as "pre-catalysts," can be advantageous. These are typically more stable and can lead to more reproducible results.

Q2: What is the optimal catalyst loading for these reactions?

For initial optimization, a catalyst loading of 1-5 mol% is a reasonable starting point. If the reaction proceeds efficiently, you can then attempt to lower the catalyst loading to 0.1-1 mol% for process efficiency and cost-effectiveness. For particularly difficult couplings, higher catalyst loadings (up to 10 mol%) may be necessary.

Q3: How do I properly set up a palladium-catalyzed reaction to ensure reproducibility?

Reproducibility is key in catalysis. Here are some best practices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[1] It is crucial to set up your reactions under an inert atmosphere, such as nitrogen or argon, using Schlenk techniques or a glovebox.

  • Degassed Solvents: Solvents should be thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.

  • Reagent Purity: Use high-purity reagents. Impurities can sometimes inhibit or poison the catalyst. The purity of this compound should be confirmed before use.[13]

  • Consistent Stirring: Ensure efficient and consistent stirring throughout the reaction to maintain a homogeneous mixture, especially when solids are present.

Section 3: Experimental Protocols & Data

General Protocol for a Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an arylboronic acid. Optimization of the ligand, base, and solvent may be required for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: To the Schlenk tube, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times. Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Parameter Screening Summary Table
ParameterRecommended Starting Conditions & AlternativesRationale & Key Considerations
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ is air-stable but requires in situ reduction. Pd₂(dba)₃ is a direct Pd(0) source but is more air-sensitive.
Ligand SPhos (4 mol%), XPhos (4 mol%), or RuPhos (4 mol%)Bulky, electron-rich ligands are essential to prevent catalyst inhibition by the pyridinone nitrogen.[1]
Base K₂CO₃ (2-3 equiv.), K₃PO₄ (2-3 equiv.), or Cs₂CO₃ (2-3 equiv.)The choice of base is critical for the transmetalation step and should be screened for optimal performance.
Solvent Dioxane, THF, or DMF (often with 10-25% water)Aprotic polar solvents are generally effective. Water is often added to help solubilize the inorganic base.
Temperature 80-110 °CHigher temperatures often increase reaction rates, but stability of reactants and products should be considered.

Section 4: Visualizing the Process

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.

Caption: A step-by-step guide to troubleshooting low yields.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram outlines the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ + Base PdII_Both R¹-Pd(II)-R²(L₂) Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Forms R¹-R² RedElim->Pd0 caption Key steps of the Suzuki-Miyaura reaction.

References

Technical Support Center: Catalyst Deactivation in Reactions with 5-Iodo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-Iodo-1-methylpyridin-2(1H)-one in catalytic reactions. This guide is structured to provide direct, actionable answers to common challenges related to catalyst deactivation. As a substituted iodo-heterocycle, this reagent is a valuable building block, primarily in cross-coupling reactions. However, its structure presents specific challenges that can lead to catalyst failure. This document provides in-depth troubleshooting strategies, diagnostic protocols, and the fundamental science behind them to ensure the success of your experiments.

Section 1: Initial Diagnosis - My Reaction Has Stalled. Is the Catalyst to Blame?

Before assuming catalyst deactivation, it is critical to rule out other common experimental variables. This initial diagnostic workflow can save significant time and resources.

Q1: My cross-coupling reaction with this compound is sluggish or has stopped completely. What are the first things I should check?

A1: Catalyst failure is a common suspect, but it's often a symptom of an underlying issue rather than the root cause. Before performing complex catalyst diagnostics, verify the integrity of your entire experimental setup. An incomplete reaction is often traced back to fundamental parameters.

Start with a systematic check of the following:

  • Inert Atmosphere: Ensure your reaction vessel was properly purged and is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen). Oxygen can oxidize the active Pd(0) or Ni(0) species to inactive states.

  • Reagent Quality: Verify the purity of your solvents and reagents. Trace impurities, particularly water or sulfur compounds in solvents or starting materials, can act as potent catalyst poisons.[1] Water, in particular, can also accelerate the thermal degradation of palladium catalysts.[2][3]

  • Base Integrity: Many cross-coupling reactions require a base. Ensure your base is fresh, has been stored correctly (e.g., protected from moisture), and is fully dissolved or adequately suspended in the reaction mixture.

  • Temperature Control: Confirm that the reaction is being maintained at the correct temperature. Inconsistent or incorrect heating can drastically affect reaction rates.

The following flowchart outlines a logical progression for initial troubleshooting.

G Start Reaction Stalled or Sluggish? Inert Is Inert Atmosphere Secure? Start->Inert Reagents Are Solvents & Reagents Pure/Anhydrous? Inert->Reagents Yes Fix1 Fix: Re-purge system, check for leaks. Inert->Fix1 No Base Is Base Active & Dispersed? Reagents->Base Yes Fix2 Fix: Use freshly purified solvents/reagents. Reagents->Fix2 No Temp Is Temperature Correct & Stable? Base->Temp Yes Fix3 Fix: Use fresh base, ensure proper mixing. Base->Fix3 No Catalyst Suspect Catalyst Deactivation Temp->Catalyst Yes Fix4 Fix: Verify thermocontroller and heating mantle. Temp->Fix4 No G cluster_0 Active Catalyst cluster_1 Inactive Dimer Pd(L)n Pd(L)n Pd1 (L)nPd Pd(L)n->Pd1 + 2 I⁻ I1 I Pd2 Pd(L)n I1->Pd2 I2 I I2->Pd2 Pd1->I1 Pd1->I2

References

Technical Support Center: Overcoming Protodeboronation in Suzuki Reactions of Pyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding a persistent challenge in Suzuki-Miyaura cross-coupling: the protodeboronation of pyridinone boronic acids and their derivatives. Pyridinone scaffolds are crucial in medicinal chemistry, and mastering their functionalization is key to advancing many drug discovery programs. This resource will equip you with the expert knowledge to diagnose, mitigate, and overcome this undesired side reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with pyridinone boronic acids?

A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a pyridinone boronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] This process is a highly undesirable side reaction in Suzuki-Miyaura coupling as it consumes your nucleophilic coupling partner, leading to reduced yields of the target molecule and the formation of a simple pyridinone byproduct, which can complicate purification.[3] Pyridinone boronic acids, especially those with the boron moiety at positions susceptible to electronic effects from the ring nitrogen and carbonyl group, can be particularly prone to this decomposition pathway.[3][4]

Q2: What is the primary mechanism that makes some pyridinone boronic acids so susceptible to protodeboronation?

A2: The susceptibility of pyridinone boronic acids to protodeboronation is influenced by the electronic nature of the ring. Similar to 2-pyridine boronic acids, the nitrogen atom in the pyridinone ring can play a crucial role.[1][3] Under neutral or near-neutral pH conditions, some heteroaromatic boronic acids can form a zwitterionic species.[1][3] This zwitterionic intermediate can be highly reactive and undergo rapid, unimolecular fragmentation of the C-B bond, resulting in the protodeboronated product.[1][3] It is a common misconception that stronger bases always lead to more protodeboronation; for some heteroaromatic systems, the rate of decomposition is actually highest at neutral pH.[1][3]

Q3: What are the key reaction parameters that influence the rate of protodeboronation?

A3: Several factors in your reaction setup can significantly impact the extent of protodeboronation:

  • pH: The reaction pH is a critical factor as it controls the speciation of the boronic acid.[1][3]

  • Base: The choice and concentration of the base are pivotal. While essential for the catalytic cycle, bases can promote the formation of boronate species that may be more susceptible to protonolysis.[1][2][5][6]

  • Solvent: The presence of a proton source, most commonly water, is a prerequisite for protodeboronation.[2][7] The choice of solvent and its water content can therefore have a dramatic effect.

  • Temperature: Higher reaction temperatures generally accelerate the rate of both the desired coupling and the undesired protodeboronation.[2]

  • Catalyst and Ligand: The palladium catalyst and the phosphine ligand can also influence the rate of this side reaction.[8][9] Bulky, electron-rich ligands, while often beneficial for the cross-coupling of challenging substrates, can sometimes paradoxically increase the rate of protodeboronation.[8][9]

Q4: Should I be using a boronic acid or a boronate ester for my pyridinone substrate?

A4: This is a classic trade-off between reactivity and stability.[10][11] Boronic acids are generally more reactive and can lead to faster reaction times.[10][11][12] However, this higher reactivity is coupled with lower stability, making them more prone to decomposition pathways like protodeboronation.[10][11] Boronate esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, offer significantly enhanced stability.[1][3][10][11] They are often crystalline solids that are easier to handle, purify, and store.[10] This stability makes them particularly advantageous for challenging substrates like many pyridinones.[4][13]

Q5: How can I quantify the extent of protodeboronation in my reaction?

A5: The most direct method is to monitor the reaction progress over time using ¹H NMR spectroscopy. By integrating the signals corresponding to the pyridinone starting material, the desired coupled product, and the protodeboronated byproduct, you can determine their relative ratios and calculate the conversion and yield with respect to the side reaction.[3] An internal standard can be used for more precise quantification.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a structured approach to troubleshooting Suzuki reactions of pyridinones where protodeboronation is a suspected issue.

Symptom 1: Low yield of the desired product with significant recovery of the protodeboronated pyridinone.

This is the classic sign that protodeboronation is outcompeting your desired Suzuki coupling.

Workflow for Troubleshooting High Protodeboronation

A decision tree for troubleshooting protodeboronation.

Probable Cause & Detailed Solutions:

  • Inappropriate Base Selection: Strong bases in aqueous media can accelerate protodeboronation for many substrates.[14]

    • Actionable Step: Switch to a weaker or different class of base. Consider bases like K₃PO₄, K₂CO₃, or fluoride-based bases such as CsF, which are known to be effective in many Suzuki couplings while minimizing protodeboronation.[3]

  • Instability of the Boronic Acid: Pyridinone boronic acids can be inherently unstable.[3][4]

    • Actionable Step: Replace the boronic acid with a more stable boronate ester.

      • Pinacol Esters: These are a common and effective choice for increasing stability.[3][15]

      • MIDA Boronates: These are highly stable, crystalline solids that participate in the reaction via a "slow release" of the corresponding boronic acid.[1][3] This slow release mechanism keeps the instantaneous concentration of the unstable boronic acid low, minimizing the opportunity for protodeboronation.[1][3]

      • Organotrifluoroborates (R-BF₃K): These salts also offer enhanced stability and can be very effective at suppressing protodeboronation.[1][3]

  • Presence of Protic Solvents (Water): Water acts as the proton source for the undesired reaction.[2][7]

    • Actionable Step: Switch to anhydrous conditions. Use rigorously dried solvents (e.g., anhydrous dioxane or toluene) and an anhydrous base (like Cs₂CO₃).[3] While some Suzuki reactions require water for optimal performance, for substrates prone to protodeboronation, minimizing water is often crucial.

Symptom 2: Reaction is sluggish, requiring high temperatures and long reaction times, leading to decomposition.

In this scenario, the slow rate of the desired coupling gives the protodeboronation side reaction more time to occur.

Competing Pathways in Suzuki Coupling

G cluster_0 Suzuki Catalytic Cycle cluster_1 Protodeboronation Pathway Ar-X Ar-X Ox. Add. Oxidative Addition Ar-X->Ox. Add. Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)-X Ox. Add.->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation [Pyr-B(OH)3]- Ar-Pd(II)-Pyr Ar-Pd(II)-Pyr Transmetalation->Ar-Pd(II)-Pyr Red. Elim. Reductive Elimination Ar-Pd(II)-Pyr->Red. Elim. Ar-Pyr Ar-Pyr Red. Elim.->Ar-Pyr Desired Product Pd(0)L2 Pd(0)L2 Red. Elim.->Pd(0)L2 Pyr-B(OH)2 Pyridinone Boronic Acid Boronate [Pyr-B(OH)3]- Pyr-B(OH)2->Boronate Base (OH-) Boronate->Transmetalation Desired Path Protodeboronation Protodeboronation Boronate->Protodeboronation H2O Pyr-H Pyr-H Protodeboronation->Pyr-H Byproduct

Suzuki coupling vs. the competing protodeboronation pathway.

Probable Cause & Detailed Solutions:

  • Inefficient Catalyst System: The catalyst may not be active enough to promote the desired coupling at a rate that outpaces decomposition.

    • Actionable Step: Employ a more active catalyst system.

      • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) which are known to accelerate the rate-limiting steps of the Suzuki coupling.[16][17] However, be mindful that very bulky ligands can sometimes promote protodeboronation.[8][9] A screening of ligands may be necessary.

      • Precatalyst: Use a well-defined Pd(0) precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure a high concentration of the active catalytic species from the start of the reaction.[16]

  • Sub-optimal Temperature Profile: While higher temperatures can increase the reaction rate, they can also disproportionately accelerate the rate of protodeboronation.

    • Actionable Step: Find the "sweet spot" for the reaction temperature. Attempt the reaction at a lower temperature (e.g., 60-80 °C) with a more active catalyst system. The goal is to find the minimum temperature required for efficient coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Pyridinone Using a MIDA Boronate

This protocol is designed as a starting point for challenging couplings where protodeboronation is a major concern.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the pyridinone halide (1.0 equiv), the pyridinone-MIDA boronate (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Monitoring Protodeboronation by ¹H NMR
  • Reaction Setup: Set up the Suzuki reaction as you normally would, but include a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react under the reaction conditions and has a clean, isolated signal in the ¹H NMR spectrum.

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 24 hours), carefully and quickly withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.

  • Quenching: Immediately quench the aliquot by diluting it in a vial containing deuterated chloroform (CDCl₃) and a small amount of water.

  • Analysis: Acquire a ¹H NMR spectrum for each time point.

  • Data Analysis: For each time point, integrate the signal of the internal standard and the characteristic signals for the pyridinone halide starting material, the desired coupled product, and the protodeboronated pyridinone byproduct.

  • Quantification: Normalize the integrals of the reaction components against the integral of the internal standard to determine their concentrations over time. This allows for the calculation of reaction rates and the quantification of material lost to protodeboronation.[3]

Data Summary

The propensity for protodeboronation is highly dependent on the specific substrate and reaction conditions. The following table summarizes qualitative trends and the relative impact of various parameters on minimizing this side reaction.

ParameterChangeImpact on ProtodeboronationRationale
Boron Reagent Boronic Acid → Boronate Ester (Pinacol, MIDA)High Impact (Decrease) Increases stability and reduces the concentration of the reactive boronic acid.[1][3][10][11]
Base Strong Base (e.g., NaOH) → Weaker Base (e.g., K₂CO₃, K₃PO₄)High Impact (Decrease) Reduces the rate of base-catalyzed protodeboronation.[1][14]
Solvent Aqueous → AnhydrousHigh Impact (Decrease) Removes the primary proton source (water) for the side reaction.[2][7][14]
Temperature High (e.g., 120 °C) → Moderate (e.g., 80 °C)Medium Impact (Decrease) Slows the rate of decomposition, hopefully more than the desired reaction.[2]
Catalyst Loading Low (e.g., 0.5 mol%) → High (e.g., 2 mol%)Medium Impact (Decrease) Can accelerate the desired coupling to outcompete protodeboronation.
Ligand Very Bulky → Moderately Bulky/Less HinderedVariable Impact Can decrease Pd-catalyzed protodeboronation in some systems.[8][9]

References

Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 5-Iodo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for minimizing the formation of homocoupling byproducts during palladium-catalyzed cross-coupling reactions with 5-iodo-1-methylpyridin-2(1H)-one. As Senior Application Scientists, we understand the critical need for high-yield, clean reactions in the synthesis of complex molecules and active pharmaceutical ingredients. This resource consolidates our expertise and field-proven insights to help you navigate this common synthetic challenge.

Understanding the Challenge: The Pervasiveness of Homocoupling

Homocoupling is a persistent side reaction in palladium-catalyzed cross-coupling, leading to the dimerization of either the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the aryl halide.[1] In the context of this compound, this can result in the formation of a symmetrical biaryl, which not only consumes valuable starting material but also complicates purification, reducing the overall efficiency of your synthesis.

The formation of these undesired dimers often stems from several key factors:

  • Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of organometallic reagents.[1][2]

  • In-situ Reduction of Pd(II) Precatalysts: When using Pd(II) sources like Pd(OAc)₂, the initial reduction to the active Pd(0) catalyst can be mediated by the organometallic coupling partner, leading to its homocoupling.[3]

  • Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, temperature, and catalyst loading can significantly influence the relative rates of the desired cross-coupling versus the undesired homocoupling pathways.[4][5]

This guide will dissect these issues in the context of common cross-coupling reactions and provide actionable strategies to mitigate them.

Troubleshooting Guide: Reaction-Specific Strategies

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is also susceptible to homocoupling of the boronic acid partner.[2][3]

FAQ: Why am I observing significant amounts of the boronic acid dimer in my Suzuki reaction with this compound?

This is a classic issue often linked to the presence of Pd(II) species and oxygen.[2][3] The mechanism for boronic acid homocoupling can be distinct from the main cross-coupling cycle and is often promoted by aerobic conditions.[6][7]

Troubleshooting Steps & Solutions:

ParameterIssue & ExplanationRecommended Solution & Rationale
Atmosphere Oxygen in the reaction mixture oxidizes Pd(0) to Pd(II), which catalyzes boronic acid homocoupling.[2][3][6]Rigorous Degassing: Before adding the catalyst, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. This minimizes the concentration of dissolved oxygen.[8]
Palladium Source Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) require in-situ reduction to Pd(0). This reduction can be effected by the boronic acid, leading to its dimerization.[3]Use a Pd(0) Source: Employ a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the need for in-situ reduction by the boronic acid, thus reducing the likelihood of homocoupling.[8]
Ligand Choice Ligands influence the stability and reactivity of the palladium center. Insufficiently electron-donating or sterically demanding ligands can lead to catalyst decomposition or favor side reactions.Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos can stabilize the Pd(0) species and promote the desired reductive elimination step to form the cross-coupled product over competing pathways.[9] The increased bulk can also disfavor the formation of palladium species that lead to homocoupling.
Base Selection The base plays a crucial role in activating the boronic acid for transmetalation.[10][11] An inappropriate base can lead to slow transmetalation, allowing more time for side reactions.Screen Different Bases: While K₂CO₃ and Cs₂CO₃ are common, consider using K₃PO₄. It is often effective in promoting the desired cross-coupling, sometimes at lower temperatures, which can suppress side reactions. Ensure the base is finely powdered and dry.[8]
Solvent System The solvent must effectively dissolve all components, including the base, to ensure a homogeneous reaction.[12] Poor solubility can lead to localized high concentrations and side reactions.Optimize the Solvent Mixture: Biphasic systems like dioxane/water or THF/water are common for Suzuki reactions.[10][11] Adjusting the ratio of the organic solvent to water can improve the solubility of the base and other reagents, facilitating a cleaner reaction.

Experimental Workflow: Minimizing Homocoupling in a Suzuki Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep1 Add this compound, boronic acid, and base to a flame-dried flask. prep2 Seal the flask and perform 3x vacuum/inert gas backfill cycles. prep1->prep2 prep3 Add degassed solvent via cannula. prep2->prep3 prep4 Bubble Argon through the mixture for 20 minutes. prep3->prep4 reac1 Add Pd(0) precatalyst and ligand under positive Argon pressure. prep4->reac1 reac2 Heat the reaction to the optimized temperature (e.g., 80-100 °C). reac1->reac2 reac3 Monitor reaction progress by TLC or LC-MS. reac2->reac3 work1 Cool to room temperature. reac3->work1 work2 Dilute with organic solvent and wash with aqueous solution. work1->work2 work3 Purify by column chromatography. work2->work3

Caption: Optimized workflow for Suzuki coupling to minimize homocoupling.

Sonogashira Coupling

In Sonogashira couplings, the primary homocoupling pathway is the Glaser coupling of the terminal alkyne, which is catalyzed by the copper co-catalyst, especially in the presence of oxygen.[13][14][15]

FAQ: My Sonogashira reaction is producing a significant amount of the di-alkyne byproduct. How can I prevent this?

This is a classic case of Glaser-Hay homocoupling.[14] The copper(I) acetylide intermediate can undergo oxidative dimerization, a reaction that competes with the desired transmetalation to the palladium center.[14][15]

Troubleshooting Steps & Solutions:

ParameterIssue & ExplanationRecommended Solution & Rationale
Copper Co-catalyst The copper catalyst is the primary culprit for Glaser coupling.[13][15]Employ Copper-Free Conditions: Many modern Sonogashira protocols are copper-free.[13][16] This completely eliminates the primary pathway for alkyne homocoupling. This is the most effective strategy.
Atmosphere Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[14][15]Rigorous Degassing: As with Suzuki coupling, meticulous deoxygenation of the reaction mixture is critical, especially when copper is used. Use an inert atmosphere throughout the reaction.
Base The choice and amount of amine base can influence the reaction outcome.Use a Hindered Amine/Excess Alkyne: Using a bulky amine base like diisopropylethylamine (DIPEA) can sometimes disfavor the homocoupling pathway. Alternatively, using a slight excess of the terminal alkyne can help push the equilibrium towards the cross-coupled product.
Heck Coupling

While less common than in Suzuki or Sonogashira reactions, homocoupling of the aryl iodide can occur in Heck reactions, often referred to as reductive homocoupling.[17][18]

FAQ: I am observing the formation of 1,1'-dimethyl-[5,5'-bipyridine]-2,2'(1H,1'H)-dione in my Heck reaction. What is causing this?

This byproduct arises from the reductive coupling of two molecules of this compound. This can be promoted by certain reaction conditions and the presence of species that can reduce Pd(II) intermediates back to Pd(0) through a non-productive pathway.

Troubleshooting Steps & Solutions:

ParameterIssue & ExplanationRecommended Solution & Rationale
Temperature High reaction temperatures can sometimes promote side reactions, including catalyst decomposition and homocoupling.[19]Optimize Reaction Temperature: Screen a range of temperatures. While Heck reactions often require heat, running the reaction at the lowest effective temperature can improve selectivity and minimize byproduct formation.[4][20]
Base The base is critical for regenerating the active catalyst. An incorrect choice can lead to inefficient catalysis and side reactions.Select an Appropriate Base: Organic bases like triethylamine (Et₃N) or inorganic bases like Na₂CO₃ or K₂CO₃ are common.[5] The choice can be substrate-dependent, so screening may be necessary to find the optimal base that promotes the desired Heck pathway.
Solvent The solvent can influence the stability of the catalytic species and the overall reaction rate.[21]Choose a Suitable Solvent: Polar aprotic solvents like DMF, DMA, or NMP are frequently used.[4] The solvent can also sometimes act as a reductant, so its choice can be critical in minimizing reductive homocoupling.[18]

General Mechanistic Considerations

To effectively troubleshoot, it is crucial to understand the competing catalytic cycles.

G cluster_cross Desired Cross-Coupling Cycle cluster_homo Undesired Homocoupling Path Pd0 Pd(0)L_n OA R-Pd(II)-X (L_n) Pd0->OA Oxidative Addition (R-X) PdII Pd(II)X_2 Pd0->PdII Oxidation TM R-Pd(II)-R' (L_n) OA->TM Transmetalation (R'-M) TM->Pd0 RE R-R' TM->RE Reductive Elimination TM1 R'-Pd(II)-X PdII->TM1 Transmetalation (R'-M) TM2 R'-Pd(II)-R' TM1->TM2 Transmetalation (R'-M) TM2->Pd0 Reduction RE_homo R'-R' TM2->RE_homo Reductive Elimination Pd0_source Pd(0) Source Pd0_source->Pd0 PdII_source Pd(II) Source PdII_source->PdII O2 O₂

Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling.

The desired cycle (green) involves oxidative addition, transmetalation, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[10][22][23] The homocoupling pathway (red) is often initiated by Pd(II) species, which can arise from the precatalyst itself or from the oxidation of Pd(0) by residual oxygen.[3] This Pd(II) can then undergo two successive transmetalations with the organometallic reagent (R'-M), followed by reductive elimination to produce the homocoupled product (R'-R') and the active Pd(0) catalyst.[3][6] Your goal is to implement conditions that maximize the rate of the green cycle while suppressing the red pathway.

Frequently Asked Questions (FAQs)

Q1: What are the first analytical signs of a significant homocoupling side reaction? A1: During in-process monitoring (e.g., by TLC or LC-MS), you may observe a new, less polar spot or peak that corresponds to the symmetrical dimer. In ¹H NMR analysis of the crude reaction mixture, you will see characteristic signals for the homocoupled product, which often has a higher degree of symmetry than the desired product, leading to a simpler spectrum.

Q2: Can I repurpose my purification strategy if homocoupling is unavoidable? A2: While prevention is better than cure, sometimes a small amount of homocoupling is tolerated. The homocoupled byproduct is often much less polar than the desired cross-coupled product, especially if your coupling partner contains polar functional groups. This difference in polarity can usually be exploited for separation by column chromatography. However, if the polarities are very similar, separation can be challenging and may require more advanced techniques like preparative HPLC.

Q3: Does the purity of the this compound starting material matter? A3: Absolutely. Impurities in the starting material can chelate to the palladium catalyst, inhibiting its activity and potentially promoting side reactions. Always use starting materials of the highest possible purity. Recrystallization or purification of the starting iodide may be necessary if you consistently observe poor results.

Q4: Is microwave heating a good strategy to minimize homocoupling? A4: It can be. Microwave heating can rapidly bring a reaction to temperature, often reducing overall reaction times.[8] Shorter reaction times can sometimes minimize the extent of side reactions, including homocoupling, by reducing the time the catalyst and reagents are exposed to high temperatures where decomposition or side pathways might become more favorable. However, it should be used judiciously, as higher temperatures can also accelerate undesired pathways.[19]

References

Technical Support Center: Column Chromatography Techniques for Purifying Substituted Pyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted pyridinones using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the purification process. Pyridinone scaffolds are central to numerous pharmaceutical compounds, and their effective purification is a critical step in drug discovery and development. This resource is structured to offer practical, step-by-step guidance and explain the causality behind experimental choices, ensuring both scientific integrity and successful outcomes.

Troubleshooting Guide: Addressing Specific Purification Issues

This section addresses common problems encountered during the column chromatography of substituted pyridinones in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Poor Separation and Co-elution of Impurities

Question: My substituted pyridinone is co-eluting with a closely related impurity. How can I improve the resolution?

Answer: Co-elution is a frequent challenge, especially with structurally similar impurities. A systematic approach to optimizing your chromatographic conditions is key to achieving baseline separation.

Root Causes and Solutions:

  • Inadequate Mobile Phase Selectivity: The polarity of your mobile phase may not be optimal for differentiating between your compound of interest and the impurity.

    • Solution 1: Mobile Phase Optimization. Systematically screen different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[1] If separation is still poor, consider introducing a third solvent with a different selectivity, such as methanol or acetonitrile, in small percentages. The "PRISMA" model for mobile phase optimization can be a useful systematic approach.[2]

    • Solution 2: Gradient Elution. Employing a gradient elution, where the concentration of the more polar solvent is gradually increased, can significantly improve the separation of compounds with different polarities.[3][4][5][6][7] This technique sharpens peaks for later-eluting compounds and can resolve components that co-elute under isocratic (constant solvent composition) conditions.[3][4][5][6][7]

  • Sub-optimal Stationary Phase: Standard silica gel may not provide the necessary selectivity for your specific pyridinone derivative.

    • Solution 3: Alternative Stationary Phases. Consider using a different stationary phase. For basic pyridinones, alumina (neutral or basic) can be a good alternative to the acidic silica gel.[8] For highly polar pyridinones, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a polar-embedded or polar-endcapped column might be more effective.[9][10][11]

Issue 2: Peak Tailing and Asymmetric Peaks

Question: My purified pyridinone shows significant peak tailing on the chromatogram. What is causing this and how can I fix it?

Answer: Peak tailing is a common issue with basic compounds like pyridinones, primarily due to strong interactions with the stationary phase.[12]

Root Causes and Solutions:

  • Interaction with Acidic Silanol Groups: The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups on the surface of silica gel, leading to peak tailing.[12][13][14]

    • Solution 1: Deactivation of Silica Gel. Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your mobile phase.[8][15] This competing base will neutralize the active silanol sites, minimizing their interaction with your pyridinone.[12]

    • Solution 2: Use of End-capped Silica. Modern, end-capped silica columns have fewer accessible silanol groups and can significantly reduce peak tailing for basic compounds.[14][16]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[12][13][14]

    • Solution 3: Reduce Sample Load. As a general guideline, the sample load should not exceed 1-2% of the mass of the stationary phase for difficult separations.

  • Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[12][13]

    • Solution 4: Appropriate Sample Solvent. Whenever possible, dissolve your sample in the initial mobile phase or a solvent of similar or weaker polarity.[16] If the compound has poor solubility, consider the dry loading technique.[17][18]

Issue 3: Low Recovery or Product Decomposition

Question: I'm experiencing a significant loss of my substituted pyridinone during column chromatography. What could be the reason?

Answer: Low recovery can be attributed to irreversible adsorption onto the stationary phase or decomposition of the compound.[12]

Root Causes and Solutions:

  • Compound Instability on Silica Gel: The acidic nature of silica gel can cause the degradation of acid-sensitive pyridinone derivatives.[8][19]

    • Solution 1: 2D TLC Stability Test. Before performing a column, assess the stability of your compound on silica gel using a two-dimensional TLC. Spot your compound in one corner of a TLC plate, develop it, dry the plate, rotate it 90 degrees, and develop it again in the same solvent system. If a new spot appears or the original spot streaks, your compound is likely degrading.

    • Solution 2: Deactivate the Stationary Phase. As with peak tailing, adding a basic modifier like triethylamine to the mobile phase can neutralize the acidic silica surface and prevent degradation.[8][15]

    • Solution 3: Use a Milder Stationary Phase. Consider using a less acidic stationary phase like neutral alumina or Florisil.[19]

  • Irreversible Adsorption: Highly polar or basic pyridinones can bind very strongly to the silica gel and may not elute completely.

    • Solution 4: Increase Mobile Phase Polarity. After eluting your desired compound, flush the column with a very polar solvent, such as 10% methanol in dichloromethane, to recover any strongly retained material.

    • Solution 5: Alternative Chromatography Modes. For very polar pyridinones, reversed-phase chromatography or HILIC may be more suitable and lead to better recovery.[9][10][20]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the column chromatography of substituted pyridinones.

Q1: How do I select the right stationary phase for my substituted pyridinone?

The choice of stationary phase depends on the polarity and functional groups of your pyridinone derivative.[21]

  • Normal-Phase (Silica Gel): This is the most common choice for moderately polar, non-ionic pyridinones.[1]

  • Alumina: A good alternative for basic pyridinones that are sensitive to the acidic nature of silica gel.[8]

  • Reversed-Phase (C18, C8): Suitable for non-polar to moderately polar pyridinones. Highly polar pyridinones may have insufficient retention.[20]

  • Polar-Embedded/End-capped Phases: These are modified reversed-phase materials that offer different selectivity and are often better for polar compounds.[22]

  • HILIC: Ideal for very polar, water-soluble pyridinones that are not well-retained in reversed-phase chromatography.[9][10][11]

Q2: What is the best way to choose a mobile phase for my pyridinone purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for mobile phase selection.

  • TLC Analysis: Screen various solvent mixtures to find a system that gives your desired compound an Rf (retention factor) value between 0.2 and 0.4. Ensure there is good separation between your product and any impurities.

  • Solvent Polarity: Start with a binary mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).[1] Adjust the ratio to achieve the desired Rf.

  • Ternary Mixtures: If a binary system does not provide adequate separation, introducing a third solvent (e.g., methanol, dichloromethane) can alter the selectivity.

Q3: Should I use isocratic or gradient elution?

The choice depends on the complexity of your sample mixture.[6]

  • Isocratic Elution: Best for simple separations where the compounds of interest have similar polarities.[6]

  • Gradient Elution: Highly recommended for complex mixtures containing compounds with a wide range of polarities. It generally results in sharper peaks, better resolution, and faster analysis times.[3][4][5][6][7]

Q4: How do I scale up my purification from a small-scale column to a larger one?

Scaling up requires careful consideration of several parameters to maintain separation efficiency.[23][24]

  • Maintain the Bed Height to Diameter Ratio: Keeping this ratio constant helps to preserve the resolution.

  • Linear Flow Rate: The linear flow rate of the mobile phase should be kept constant. This means the volumetric flow rate needs to be increased proportionally to the cross-sectional area of the larger column.[25]

  • Sample Load: The amount of sample loaded should be scaled up proportionally to the volume of the stationary phase.

ParameterScaling Factor
Column DiameterD₂ = D₁ * √(Scale-up Factor)
Flow RateF₂ = F₁ * (D₂/D₁)²
Sample LoadS₂ = S₁ * (D₂/D₁)² * (L₂/L₁)
Table 1: Key Parameters for Scaling Up Column Chromatography.

Experimental Protocols

Protocol 1: Method Development for a New Substituted Pyridinone
  • Solubility Test: Determine the solubility of your crude product in various common chromatography solvents (e.g., dichloromethane, ethyl acetate, acetone, methanol).

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent.

    • Spot the solution on several TLC plates.

    • Develop the plates in different solvent systems of varying polarities (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate; 95:5 Dichloromethane:Methanol).

    • Identify a solvent system that provides an Rf of 0.2-0.4 for the desired compound and good separation from impurities.

  • 2D TLC for Stability: Perform a 2D TLC as described in the troubleshooting section to check for compound stability on silica gel. If degradation is observed, add 0.5% triethylamine to the mobile phase and repeat the TLC.

  • Small-Scale Column:

    • Pack a small column with silica gel.

    • Load a small amount of the crude material (25-50 mg).

    • Elute with the optimized mobile phase.

    • Collect fractions and analyze by TLC to confirm the separation and elution profile.

Protocol 2: Dry Loading of a Sparingly Soluble Pyridinone
  • Sample Preparation: Dissolve your crude product in a suitable solvent in a round-bottom flask.[17]

  • Adsorption onto Silica: Add silica gel (approximately 2-3 times the mass of your crude product) to the solution.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.[17]

  • Column Loading: Carefully add the dry, sample-impregnated silica gel to the top of your packed column.[18]

  • Elution: Proceed with the elution as you would for a wet-loaded column.

Visualizations

Troubleshooting_Workflow start Start: Purification Issue issue Identify Primary Problem start->issue poor_sep Poor Separation / Co-elution issue->poor_sep Resolution tailing Peak Tailing issue->tailing Peak Shape low_recovery Low Recovery / Decomposition issue->low_recovery Yield opt_mobile Optimize Mobile Phase (Gradient, Ternary System) poor_sep->opt_mobile add_base Add Basic Modifier to Mobile Phase (e.g., 0.5% TEA) tailing->add_base stability_test Perform 2D TLC (Check for Degradation) low_recovery->stability_test change_stationary Change Stationary Phase (Alumina, RP, HILIC) opt_mobile->change_stationary If still unresolved end Successful Purification change_stationary->end reduce_load Reduce Sample Load add_base->reduce_load If tailing persists reduce_load->end deactivate_silica Deactivate Silica with Base stability_test->deactivate_silica Degradation Observed mild_stationary Use Milder Stationary Phase (Neutral Alumina) deactivate_silica->mild_stationary If still low recovery mild_stationary->end

Caption: A workflow for troubleshooting common column chromatography issues with substituted pyridinones.

Phase_Selection compound {Substituted Pyridinone | Polarity: ? | Basicity: ? | Solubility: ?} polarity_check Assess Polarity compound->polarity_check low_polar Low to Moderate Polarity polarity_check->low_polar Low/Moderate high_polar High Polarity polarity_check->high_polar High normal_phase Normal Phase Stationary Phase: Silica Gel Mobile Phase: Hexane/EtOAc low_polar->normal_phase reversed_phase Reversed Phase Stationary Phase: C18 Mobile Phase: H2O/ACN low_polar->reversed_phase hilic HILIC Stationary Phase: Polar Mobile Phase: High Organic high_polar->hilic basicity_check Acid Sensitive? normal_phase->basicity_check deactivated_silica Deactivated Silica Add TEA to Mobile Phase basicity_check->deactivated_silica Yes alumina Alumina Neutral or Basic basicity_check->alumina Yes

Caption: Decision tree for selecting the appropriate stationary and mobile phases.

References

Improving reaction kinetics for Suzuki coupling of 5-Iodo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 5-Iodo-1-methylpyridin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this specific, and often challenging, substrate. Here, we move beyond generic protocols to provide a deep, mechanistic understanding of the reaction, enabling you to troubleshoot effectively and significantly improve your reaction kinetics and yields.

Section 1: Foundational Knowledge & Core Principles

This section addresses the fundamental concepts governing the Suzuki-Miyaura reaction, with a specific focus on the unique electronic and steric properties of your pyridone substrate.

Q1: What is the fundamental catalytic cycle for this reaction, and where are the likely bottlenecks?

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species and an organohalide.[1][2] The catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyridone. This is typically the rate-determining step for aryl iodides.[1]

  • Transmetalation: The organic group from the activated boronic acid (the boronate, formed with a base) is transferred to the palladium(II) center, displacing the halide.[3]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the final product and regenerating the Pd(0) catalyst.[1]

// Nodes pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="Oxidative Addition\nComplex (Pd-II)", fillcolor="#FBBC05"]; trans_complex [label="Transmetalation\nComplex (Pd-II)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Product (Ar¹-Ar²)", shape=ellipse, fillcolor="#FFFFFF", style=rounded];

// Invisible nodes for inputs/outputs aryl_halide [label="5-Iodo-1-methyl-\npyridin-2(1H)-one\n(Ar¹-I)", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; boronic_acid [label="Boronic Acid/Ester\n(Ar²-B(OR)₂)", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="Base (e.g., K₂CO₃)", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges pd0 -> oa_complex [label=" Oxidative Addition\n(Rate-Determining Step)"]; oa_complex -> trans_complex [label=" Transmetalation"]; trans_complex -> pd0 [label=" Reductive Elimination"];

// Inputs and Outputs aryl_halide -> oa_complex [style=dashed]; boronic_acid -> trans_complex [style=dashed]; base -> trans_complex [style=dashed, label=" Activates Boron"]; trans_complex -> product [style=dashed, arrowhead=none]; }

Caption: The Suzuki-Miyaura Catalytic Cycle.

For this compound, the pyridone ring is electron-deficient due to the influence of the carbonyl group and the ring nitrogen. While this electronic nature generally facilitates the initial oxidative addition step compared to electron-rich systems, it can present challenges in other areas.[4] Potential bottlenecks include:

  • Catalyst Inhibition: The pyridone nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

  • Slow Transmetalation: If the chosen base is not effective at forming the active boronate species, or if the boronic acid itself is sterically hindered or electronically deactivated, this step can become rate-limiting.

  • Protodeboronation: Decomposition of the boronic acid starting material is a common side reaction that competes with productive coupling.[5]

Section 2: Troubleshooting Guide for Common Experimental Issues

Use this section to diagnose and resolve specific problems encountered during your experiments. The following flowchart provides a high-level decision-making process.

Troubleshooting_Flowchart

Caption: Troubleshooting Decision Tree.

Problem Area: Low or No Product Conversion

Q2: My reaction has stalled or shows very low yield. I'm using Pd(OAc)₂ with PPh₃. What's the most likely cause?

Answer: The most common culprits for low conversion are related to the generation and stability of the active Pd(0) catalyst.

  • Cause - Incomplete Catalyst Activation: Pd(OAc)₂ is a Pd(II) precatalyst and must be reduced in situ to the active Pd(0) species.[2][6] This reduction can be inefficient. Phosphine ligands can act as reductants, but this process can be slow or incomplete, leading to an induction period or low catalyst activity.

  • Cause - Catalyst Oxidation: The active Pd(0) species is highly sensitive to oxygen. Insufficient degassing of your solvent and reaction vessel allows oxygen to re-enter the system, oxidizing Pd(0) to inactive Pd(II) oxides.[2]

  • Cause - Ligand Choice: While triphenylphosphine (PPh₃) is a classic ligand, it may not be optimal for this electron-deficient substrate. More electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate both the oxidative addition and reductive elimination steps, leading to faster turnover.[4][7]

Solutions:

  • Switch to a Pre-formed Pd(0) Catalyst: Use a catalyst like Pd(PPh₃)₄ to bypass the in situ reduction step and ensure a known quantity of active catalyst is present from the start.[5][6]

  • Improve Degassing Technique: Do not underestimate the importance of a rigorously inert atmosphere. Use a "freeze-pump-thaw" cycle (at least three times) for your solvent for maximum oxygen removal, or sparge thoroughly with argon or nitrogen for at least 30 minutes.[5]

  • Screen Modern Ligands: For challenging substrates, investing in a small ligand screen is highly recommended. Buchwald phosphine ligands or NHC ligands (like IPr or IMes) often provide dramatic improvements in yield and reaction rate.[3][7]

Q3: I suspect my boronic acid is the problem. How can I confirm this and what can I do about it?

Answer: Boronic acids, especially heteroaromatic or electronically modified ones, can be prone to decomposition, primarily through a process called protodeboronation, where the -B(OH)₂ group is replaced by a hydrogen atom.[5]

  • Cause - Harsh Basic Conditions: Strong aqueous bases combined with elevated temperatures can accelerate the rate of protodeboronation, consuming your nucleophile before it can participate in the catalytic cycle.[5]

  • Cause - Impurity: Boronic acids can self-condense upon storage to form cyclic boroxines. While often still reactive, their purity and stoichiometry can be uncertain.

Solutions:

  • Protect the Boronic Acid: Convert the boronic acid to a more robust derivative like a pinacol ester (BPin), an MIDA ester, or a potassium trifluoroborate salt (BF₃K).[3][5][8] These are generally more stable to chromatography and the reaction conditions, releasing the active boronic acid slowly in situ.

  • Use Milder Bases: Switch from strong inorganic bases like NaOH or K₃PO₄ to milder options like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[3][5] These can be effective while minimizing boronic acid decomposition.

  • Check Purity: Before use, check the purity of your boronic acid by ¹H NMR to ensure it hasn't significantly degraded during storage.

Section 3: Advanced Optimization of Reaction Kinetics

This section focuses on fine-tuning reaction parameters to maximize rate and efficiency.

Q4: How do I rationally select a base and solvent system for the this compound substrate?

Answer: The base and solvent work in concert to facilitate the crucial transmetalation step. The base activates the boronic acid to form a more nucleophilic "ate" complex, and the solvent must solubilize all components and mediate their interaction.[3][9]

  • Role of the Base: The base's primary role is to activate the boronic acid. The strength and solubility of the base are critical.[9] For instance, K₃PO₄ is a strong base but has poor solubility in purely organic solvents, often necessitating the addition of water.[7] Cs₂CO₃ is another strong base with better solubility in some organic solvents.

  • Role of the Solvent: Solvent choice can dramatically influence reaction kinetics and even selectivity.[10][11]

    • Aprotic Polar Solvents (e.g., Dioxane, THF, DMF): These are common choices. Dioxane and THF are excellent for dissolving the organometallic species. The addition of a small amount of water is often beneficial, as it can help dissolve the inorganic base and facilitate the formation of the active boronate species.[5][9]

    • Protic Solvents (e.g., EtOH, IPA, H₂O): While less common for sensitive substrates, aqueous or alcoholic solvent systems can be very effective and are considered "greener."[9][12][13] They are particularly good at dissolving inorganic bases.

BaseTypical SolventsStrengthKey Considerations
K₂CO₃ / Na₂CO₃ Dioxane/H₂O, Toluene/H₂O, EtOHModerateStandard, cost-effective choice. Requires water for solubility and activation.[9]
K₃PO₄ Dioxane, Toluene, THFStrongVery effective but can promote protodeboronation. Often requires water.[5][7]
Cs₂CO₃ Dioxane, THF, DMFStrongHighly effective, often provides faster rates. More expensive.
KF THF, DioxaneMildGood for base-sensitive functional groups; minimizes protodeboronation.[3]

Recommendation: Start with a robust, well-precedented system like Pd(dppf)Cl₂ as the catalyst, K₂CO₃ as the base, and a Dioxane/H₂O (e.g., 4:1) mixture as the solvent. This provides a reliable baseline from which to optimize.

Section 4: Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a general starting point. The equivalents of boronic acid/ester and base, as well as the temperature, should be optimized for your specific coupling partners.

1. Reagent Preparation:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid or ester (1.2 equiv)

    • Base (e.g., K₂CO₃, 2.0 equiv)

2. Degassing and Inert Atmosphere:

  • Seal the flask with a rubber septum.

  • Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.

3. Solvent and Catalyst Addition:

  • Under a positive pressure of inert gas, add the degassed solvent (e.g., Dioxane/H₂O 4:1, to make a ~0.1 M solution relative to the iodo-pyridone) via syringe.

  • In a separate vial, weigh the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand. Add this solid to the reaction flask quickly against a positive flow of inert gas.

4. Reaction:

  • Place the flask in a pre-heated oil bath (typically 80-100 °C).

  • Stir the reaction vigorously.

  • Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.

5. Workup:

  • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and then brine to remove the inorganic base and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 5-Iodo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses common challenges encountered during the palladium-catalyzed cross-coupling of 5-Iodo-1-methylpyridin-2(1H)-one, a key building block in medicinal chemistry. Our focus is to provide in-depth, mechanistically-grounded solutions to problems arising from the selection of base and solvent, empowering you to optimize your reaction yields and achieve reproducible results.

Section 1: Foundational Principles - Understanding the "Why"

Before troubleshooting specific issues, it is crucial to understand the fundamental roles that the base and solvent play in the catalytic cycle. Their interplay governs catalyst stability, reagent solubility, and the kinetics of key mechanistic steps.

Frequently Asked Questions: Core Concepts

Q1: What is the primary role of the base in common cross-coupling reactions?

A1: The function of the base is highly specific to the type of coupling reaction being performed. It is not merely an acid scavenger.

  • In Suzuki-Miyaura Couplings, the base is critical for activating the organoboron species. It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex [R-B(OH)₃]⁻. This negatively charged species is far more competent for the crucial transmetalation step with the palladium(II) halide complex than the neutral boronic acid.[1][2]

  • In Buchwald-Hartwig Aminations, the base's role is to deprotonate the amine coupling partner or the palladium-amine complex. This generates the active nucleophile and facilitates the final reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[3][4]

  • In Sonogashira Couplings, an amine base (e.g., triethylamine, diisopropylamine) deprotonates the terminal alkyne, enabling the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation to the palladium center.[5][6]

  • In Heck Couplings, the base neutralizes the hydrohalic acid (HX) that is generated during the catalytic cycle. This prevents the protonation of the Pd(0) catalyst, which would lead to deactivation.[7][8]

Q2: How does the choice of solvent dramatically impact the reaction yield?

A2: The solvent is an active participant that influences every step of the catalytic cycle. Key properties to consider are polarity, coordinating ability, and protic/aprotic nature.

  • Polarity & Solubility: The solvent must effectively dissolve all reaction components, including the organic substrates, the palladium catalyst/ligand complex, and, critically, the base. Poor solubility of an inorganic base like K₂CO₃ in a nonpolar solvent like toluene can lead to reaction failure. Polar aprotic solvents like DMF, DMAc, or NMP are often effective as they dissolve a wide range of reagents.[8][9]

  • Coordinating Ability: Solvents like THF, Dioxane, and DMF can coordinate to the palladium center. This can be beneficial by stabilizing the catalyst, but highly coordinating solvents can also compete with your substrate or ligand, potentially inhibiting key steps like oxidative addition.[8]

  • Protic vs. Aprotic: The presence of a protic co-solvent like water or an alcohol can be highly advantageous in Suzuki reactions. It dramatically increases the solubility of inorganic bases (e.g., K₃PO₄, Cs₂CO₃) and can accelerate the transmetalation step.[10] Conversely, for reactions involving highly water-sensitive reagents, strictly anhydrous aprotic solvents are required.

Section 2: Troubleshooting Guides for Specific Coupling Reactions

This section provides targeted advice for overcoming common issues with yield for the most relevant coupling reactions of this compound.

Guide 1: Suzuki-Miyaura Coupling

Common Issue: Low or inconsistent yield of the desired biaryl product. The reaction stalls, or significant de-iodination of the starting material is observed.

Troubleshooting Flowchart

G start Low Yield in Suzuki Coupling? reagent_check 1. Reagent Integrity Check: - Boronic acid decomposition? - Catalyst activity? - Anhydrous/anaerobic conditions? start->reagent_check Always start here base_solubility 2. Assess Base/Solvent Compatibility reagent_check->base_solubility q_base q_base base_solubility->q_base Is the base fully dissolved? deiodination 3. De-iodination Observed? q_temp q_temp deiodination->q_temp High Reaction Temp? q_base->deiodination Yes a_polar_solvent Action: - Switch to a more polar solvent (DMF, Dioxane). - Use a mixed solvent system (e.g., Toluene/H₂O). - Use a more soluble base (e.g., Cs₂CO₃). q_base->a_polar_solvent No success Yield Optimized a_polar_solvent->success a_lower_temp Action: - Lower reaction temperature. - Use a more active catalyst/ligand system  to allow for milder conditions. q_temp->a_lower_temp Yes a_strong_base Action: - Consider a milder base (e.g., K₂CO₃). - Ensure strict exclusion of water if using anhydrous conditions. q_temp->a_strong_base No a_lower_temp->success a_strong_base->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Q&A: Specific Scenarios

  • Q: My reaction with phenylboronic acid using K₂CO₃ in anhydrous THF is giving less than 20% yield. What is the likely cause?

    • A: The primary issue is the extremely poor solubility of K₂CO₃ in THF. Without dissolving, the base cannot effectively create the boronate "ate" complex required for transmetalation.

    • Solution 1 (Change Solvent): Switch to a solvent system that can dissolve the base, such as 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or DMF. The presence of water will greatly enhance the solubility of the inorganic base.[10]

    • Solution 2 (Change Base): If you must use an anhydrous system, switch to a more soluble or stronger inorganic base like K₃PO₄ or Cs₂CO₃.

  • Q: I am observing significant amounts of 1-methylpyridin-2(1H)-one (de-iodinated starting material). Why is this happening?

    • A: De-iodination (protodehalogenation) can occur via several pathways, often exacerbated by overly harsh conditions. It can result from the reaction of the palladium-hydride species (formed from side reactions) with your starting material or from base-promoted degradation pathways at high temperatures.

    • Solution: First, try lowering the reaction temperature. If the reaction is too slow at a lower temperature, you may need a more active catalyst system (e.g., using a more electron-rich phosphine ligand like SPhos or XPhos) that can operate efficiently under milder conditions.

Data Snapshot: Effect of Base and Solvent on a Model Suzuki Coupling

Reaction: this compound + 4-methoxyphenylboronic acid

EntryBase (2.0 equiv)SolventTemp (°C)Yield (%)Observations
1K₂CO₃Toluene100<15Base insoluble, reaction stalls.
2K₂CO₃Dioxane/H₂O (4:1)10085Homogeneous, good conversion.
3K₃PO₄DMF9092Excellent yield, homogeneous.
4Cs₂CO₃Dioxane10095High yield, effective in anhydrous conditions.
5NaOtBuToluene9040Significant de-iodination and side products.
Guide 2: Buchwald-Hartwig Amination

Common Issue: Low C-N bond formation, catalyst decomposition (formation of palladium black), or degradation of base-sensitive substrates.

Q&A: Specific Scenarios

  • Q: I am attempting to couple morpholine with my substrate using NaOtBu in Toluene, but I only recover starting material and see a black precipitate. What's wrong?

    • A: The formation of palladium black indicates catalyst decomposition. While NaOtBu is a common and effective base, its efficacy is highly dependent on the chosen ligand. The pyridinone substrate itself can coordinate to the palladium center. If the primary phosphine ligand is not sufficiently bulky or electron-rich, the substrate or amine can displace it, leading to catalyst aggregation and precipitation. Furthermore, in nonpolar solvents like toluene, an anionic base is required to deprotonate the palladium-amine complex.[3][11]

    • Solution 1 (Change Ligand): Switch to a more robust, sterically hindered biarylphosphine ligand (e.g., RuPhos, BrettPhos) which forms a more stable catalytic complex less prone to decomposition.

    • Solution 2 (Change Base/Solvent): A slightly weaker but more soluble base like LHMDS can sometimes be effective. Alternatively, using a weaker inorganic base like K₃PO₄ in a more polar solvent like DMF can be a successful strategy, though reaction times may be longer.[3][12]

  • Q: My coupling partner contains a base-sensitive ester group. NaOtBu is causing hydrolysis. What are my options?

    • A: Strong alkoxide bases are incompatible with functional groups like esters.[12] You must switch to a weaker base.

    • Solution: A common and effective choice for base-sensitive substrates is a carbonate base, such as K₂CO₃ or Cs₂CO₃, typically used in a polar aprotic solvent like DMF or Dioxane. The reaction may require slightly higher temperatures or longer reaction times, but it will preserve the ester functionality.

Guide 3: Sonogashira Coupling

Common Issue: The dominant product is the homocoupled alkyne dimer (Glaser coupling), or the reaction fails to go to completion.

Decision Tree for Sonogashira Optimization

G start Low Yield in Sonogashira? glaser Dominant Glaser Homocoupling? start->glaser stall Reaction Stalls? glaser->stall No a_anaerobic Action 1: Improve Anaerobic Conditions - Thoroughly degas solvent (freeze-pump-thaw). - Maintain positive inert gas pressure. glaser->a_anaerobic Yes q_base_solvent Action: - Ensure amine base (Et₃N, DIPEA) is pure and dry. - Amine can often be used as the solvent. - Consider a co-solvent like THF or DMF to improve  substrate solubility. stall->q_base_solvent Assess Base & Solvent a_copper_free Action 2: Switch to Copper-Free Protocol - Use Pd catalyst with a suitable ligand. - Often requires a stronger base (e.g., Cs₂CO₃)  or different amine (e.g., DBU). a_anaerobic->a_copper_free Still an issue? success Yield Optimized a_copper_free->success q_base_solvent->success

Caption: Decision-making process for troubleshooting Sonogashira reactions.

Q&A: Specific Scenarios

  • Q: I am coupling trimethylsilylacetylene and my reaction is full of the TMS-dimer product. I am using Pd(PPh₃)₂Cl₂, CuI, and Et₃N in THF.

    • A: This is a classic case of Glaser coupling, which is promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[13]

    • Solution 1 (Rigorous Degassing): Your first step should be to ensure your reaction is strictly anaerobic. Degas your solvent and triethylamine mixture thoroughly (3x freeze-pump-thaw cycles) before adding the catalyst and substrates.

    • Solution 2 (Go Copper-Free): If homocoupling persists, eliminate the copper co-catalyst. Copper-free Sonogashira protocols are well-established and completely avoid this side reaction. You may need to adjust the base and solvent, for instance, by using Cs₂CO₃ in acetonitrile.[6][14]

Section 3: General Experimental Protocol (Suzuki-Miyaura)

This protocol serves as a validated starting point. The base and solvent can be substituted based on the troubleshooting guides above.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., DMF, to make a 0.1 M solution)

  • Anhydrous, degassed reaction vessel with a magnetic stir bar

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst to the flask.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 90 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Section 4: General FAQs

Q: How do I choose a starting point for base and solvent for a new coupling reaction?

A: Start with the most common and robust conditions for that specific reaction type.

  • For Suzuki: Pd(PPh₃)₄ with K₂CO₃ or K₃PO₄ in a Dioxane/H₂O or DMF system is a reliable starting point.

  • For Buchwald-Hartwig: Pd₂(dba)₃ with a biarylphosphine ligand (e.g., XPhos) and NaOtBu in Toluene or Dioxane is a standard for many amine types. If your substrate is base-sensitive, start with K₃PO₄ in DMF.

  • For Sonogashira: Pd(PPh₃)₂Cl₂/CuI with Et₃N in THF or DMF is the classic choice.

Q: Can my pyridinone substrate inhibit the catalyst?

A: Yes. The nitrogen and carbonyl oxygen of the this compound ring system can act as potential ligands for the palladium center. This coordination can sometimes inhibit the catalytic cycle. Using sterically hindered, electron-rich phosphine ligands helps to create a stable catalytic complex that is less susceptible to inhibition by the substrate itself.

References

Validation & Comparative

5-Iodo-1-methylpyridin-2(1H)-one vs 5-bromo-1-methylpyridin-2(1H)-one reactivity in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the pyridin-2(1H)-one moiety is a privileged scaffold, appearing in numerous biologically active molecules. Its synthesis and functionalization are therefore of critical importance. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for creating carbon-carbon bonds, enabling the elaboration of such scaffolds.[1][2]

A common decision point in a synthetic campaign is the choice of halide on the coupling partner. This guide provides an in-depth comparison of the reactivity between 5-iodo-1-methylpyridin-2(1H)-one and 5-bromo-1-methylpyridin-2(1H)-one in the context of palladium-catalyzed Suzuki coupling. We will delve into the mechanistic underpinnings of their reactivity differences, present comparative data, and offer field-proven insights to guide your experimental design.

The Decisive Step: Understanding Oxidative Addition

The widely accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] For aryl halides, the initial oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step.[5]

This crucial step involves the cleavage of the carbon-halogen (C-X) bond. The rate of this reaction is inversely proportional to the strength of this bond. The established order of reactivity for aryl halides in Suzuki couplings directly reflects the C-X bond dissociation energies:

R-I > R-OTf > R-Br >> R-Cl [5][6]

The carbon-iodine bond is significantly weaker than the carbon-bromine bond, leading to a lower activation energy and a faster rate of oxidative addition for aryl iodides compared to their bromide counterparts.[7] This fundamental principle is the primary driver of the reactivity differences observed between our two subject compounds.

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdXL2 Ar-Pd(II)(X)L₂ ArPdORL2 Ar-Pd(II)(OR)L₂ ArPdXL2->ArPdORL2 Ligand Exchange (with Base) ArPdRBL2 [Ar-Pd(II)(R')L₂] ArPdORL2->ArPdRBL2 Transmetalation ArPdRBL2->Pd0 Product Ar-R' ArPdRBL2->Product Reductive Elimination ArX Ar-X (Pyridinone-Halide) ArX->ArPdXL2 Oxidative Addition (Rate-Determining Step) Boronic R'-B(OH)₂ Boronate [R'-B(OH)₃]⁻ Boronic->Boronate Activation Base Base (e.g., K₂CO₃)

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Head-to-Head Comparison: Performance and Practicality

While the theoretical reactivity order is clear, the practical implications for a researcher involve a trade-off between reactivity, cost, and availability.

FeatureThis compound5-Bromo-1-methylpyridin-2(1H)-oneSenior Scientist's Insight
Relative Reactivity High Moderate The C-I bond is weaker, facilitating faster oxidative addition. Expect quicker reactions and/or milder conditions.
Typical Reaction Time 0.5 - 4 hours2 - 24 hoursUnder identical conditions, the iodo-compound will generally reach completion significantly faster.
Optimal Temperature Room Temp. to 80 °C60 °C to 110 °CThe higher reactivity of the iodo-substrate often obviates the need for high temperatures, preserving sensitive functional groups.
Catalyst Loading Lower loadings often suffice (e.g., 1-2 mol %)May require higher loadings (e.g., 2-5 mol %)The bromo-substrate's slower oxidative addition may necessitate a higher catalyst concentration to achieve a reasonable reaction rate.
Cost & Availability Generally more expensive, less commonLess expensive, widely available[8][9]For large-scale synthesis, the cost of iodine-containing starting materials can become a significant barrier.
Stability Can be light-sensitive, potentially less stableGenerally robust and stable for long-term storageAryl iodides can sometimes undergo decomposition, releasing iodine. Proper storage is crucial.[10]

Disclaimer: The reaction times and temperatures are typical estimates and can vary significantly based on the specific boronic acid, catalyst, ligand, base, and solvent system employed.

Field-Proven Insights: Which Substrate Should You Choose?

The choice between the iodo- and bromo-pyridinone is not merely about reactivity; it's a strategic decision based on the goals of your project.

Decision_Tree Figure 2: Substrate Selection Workflow start Project Goal? discovery Discovery / SAR Study (Small Scale, Speed is Key) start->discovery process Process / Scale-Up (Large Scale, Cost is Critical) start->process use_iodo Choose 5-Iodo- 1-methylpyridin-2(1H)-one discovery->use_iodo use_bromo Choose 5-Bromo- 1-methylpyridin-2(1H)-one process->use_bromo iodo_adv Advantages: - Faster Reactions - Milder Conditions - Higher Success with  Challenging Partners use_iodo->iodo_adv bromo_adv Advantages: - Lower Cost - High Availability - Greater Stability use_bromo->bromo_adv

Figure 2: Substrate Selection Workflow
  • For Early-Stage Discovery and SAR (Structure-Activity Relationship) Studies: The This compound is often the superior choice.

    • Causality: In discovery chemistry, the primary goal is to rapidly generate a diverse set of analogs. The high reactivity of the iodo-compound ensures a higher probability of success with a broad range of boronic acids, including sterically hindered or electronically deactivated partners. The milder conditions required minimize the risk of side reactions or degradation of complex molecules, leading to cleaner reaction profiles and simplifying purification.

  • For Process Development and Scale-Up Synthesis: The 5-bromo-1-methylpyridin-2(1H)-one is almost always preferred.

    • Causality: Economic viability is paramount in process chemistry. Bromo-aromatics are significantly cheaper and more readily available in bulk quantities than their iodo counterparts.[8][9] While the reaction may require more optimization (e.g., screening for a more active catalyst, slightly higher temperatures, or longer reaction times), the substantial cost savings and robust supply chain outweigh the inconvenience of the lower intrinsic reactivity.

An Important Caveat: While the I > Br reactivity trend holds true in most cases, some "classical" catalyst systems like those using triphenylphosphine (PPh₃) as a ligand have shown surprisingly poor reactivity with aryl iodides at lower temperatures (~50 °C), a phenomenon attributed to the inefficient turnover of the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[11][12] However, with modern, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃), this is rarely an issue and the expected reactivity trend is reliably observed.[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling either substrate. Notes are included to guide optimization based on your choice of halide.

Materials:

  • 5-halo-1-methylpyridin-2(1H)-one (iodo or bromo) (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O (4:1), DMF, or Toluene)

Procedure:

  • To a dry Schlenk flask or microwave vial, add the 5-halo-1-methylpyridin-2(1H)-one (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer. Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Senior Application Scientist's Notes:

  • Self-Validation: Always run a control reaction without the palladium catalyst to ensure the observed transformation is indeed catalyst-dependent.

  • For 5-Bromo-1-methylpyridin-2(1H)-one: If the reaction is sluggish at 80-90 °C, consider increasing the temperature to 100-110 °C (if the solvent allows). Alternatively, using a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand like SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃, can significantly accelerate the coupling of less reactive aryl bromides.[5]

  • For this compound: You can often start at a lower temperature (e.g., 60-70 °C) and may find the reaction is complete in a much shorter timeframe. Catalyst loading can often be reduced to 1-2 mol% without a significant drop in performance.

  • Base and Boronic Acid Choice: The choice of base is crucial. K₃PO₄ is often effective for a wide range of substrates. For sensitive boronic acids prone to protodeboronation, milder bases like K₂CO₃ or the use of boronate esters (e.g., pinacol esters) can be beneficial.[5][13]

Conclusion

In the Suzuki coupling of 1-methylpyridin-2(1H)-one derivatives, the choice between the 5-iodo and 5-bromo analogues is a classic case of balancing reactivity with practicality.

  • This compound is the more reactive substrate, enabling faster reactions under milder conditions. It is the ideal choice for small-scale, exploratory synthesis where speed and a high probability of success are the primary drivers.

  • 5-Bromo-1-methylpyridin-2(1H)-one offers a more cost-effective and readily available alternative. While requiring more forcing conditions or more active catalyst systems, it is the pragmatic and economically sound choice for process development and large-scale manufacturing campaigns.

Ultimately, a thorough understanding of the mechanistic principles behind their reactivity allows the informed researcher to select the optimal tool for the task at hand, accelerating the path toward novel therapeutic discoveries.

References

A Comparative Guide to the Reactivity of Iodo-, Bromo-, and Chloro-Pyridines in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, with palladium-catalyzed cross-coupling reactions serving as the premier tool for forging carbon-carbon (C-C) bonds.[1] The choice of the starting halopyridine—be it iodinated, brominated, or chlorinated—is a critical strategic decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic design. This guide provides an in-depth comparison of the reactivity of these essential building blocks, supported by experimental data and mechanistic insights to inform your experimental choices.

The Decisive Role of the Carbon-Halogen Bond

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond.[2] The universally accepted order of reactivity is a direct consequence of the bond dissociation energies (BDEs):

I > Br > Cl

This trend is inversely proportional to the C-X bond strength. The weaker C-I bond requires less energy to break, facilitating the crucial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2][3] Conversely, the much stronger C-Cl bond presents a significant energetic barrier, making chloropyridines the most challenging substrates to activate.[1][4]

Bond TypeApproximate Bond Dissociation Energy (kcal/mol)Relative Reactivity
C-I~65Highest
C-Br~81Intermediate
C-Cl~97Lowest
Note: BDE values are approximate for aryl halides and serve for comparative purposes.[5][6]

This fundamental reactivity trend dictates the choice of catalyst, ligands, and reaction conditions required for successful C-C bond formation.

G cluster_0 Reactivity Trend in Pd-Catalyzed Cross-Coupling Iodo Iodo-pyridines (Weakest C-I Bond) Bromo Bromo-pyridines (Intermediate C-Br Bond) Iodo->Bromo Chloro Chloro-pyridines (Strongest C-Cl Bond) Bromo->Chloro Reactivity Decreasing Reactivity & Increasing Reaction Difficulty Chloro->Reactivity

Caption: General reactivity trend of halopyridines.

The Mechanism of Activation: Oxidative Addition

At the heart of most palladium-catalyzed cross-coupling reactions is the catalytic cycle, which commences with the oxidative addition of the halopyridine to a Pd(0) complex.[3][7][8] In this step, the palladium center inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. The energy required for this step is directly related to the C-X bond strength, explaining why iodopyridines react most readily, often at room temperature, while chloropyridines necessitate more robust catalytic systems and higher temperatures to overcome the activation barrier.[2][4]

Recent computational and experimental studies have revealed that the mechanism of oxidative addition can vary depending on the halogen. For iodo-pyridines, a classical concerted mechanism is typical. However, for bromo- and chloro-pyridines, an SNAr-type (nucleophilic aromatic substitution) mechanism may be operative, a nuance that can influence catalyst and ligand design.[9][10]

G Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X Halopyridine (R-X) R-X->Oxidative\nAddition R-Pd(II)(X)L2 R-Pd(II)(X)L2 (Oxidative Addition Complex) Oxidative\nAddition->R-Pd(II)(X)L2 Rate-determining step (I > Br > Cl) Transmetalation Transmetalation R-Pd(II)(X)L2->Transmetalation R-Pd(II)(R')L2 R-Pd(II)(R')L2 Transmetalation->R-Pd(II)(R')L2 Reductive\nElimination Reductive Elimination R-Pd(II)(R')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration R-R' Coupled Product (R-R') Reductive\nElimination->R-R' Organometallic\nReagent R'-M (e.g., R'B(OH)2) Organometallic\nReagent->Transmetalation

Caption: Generalized catalytic cycle for cross-coupling.

Comparative Performance in Key C-C Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used C-C bond-forming reaction in pharmaceutical and academic laboratories.[11] The reactivity hierarchy of halopyridines is starkly evident in this transformation.

  • Iodo-pyridines: Are highly reactive and typically undergo coupling under mild conditions with a wide range of standard palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.

  • Bromo-pyridines: Also serve as excellent substrates, though they may require slightly more forcing conditions (higher temperatures or longer reaction times) than their iodo- counterparts.[4] They represent a good balance of reactivity and stability.

  • Chloro-pyridines: Are the most challenging substrates. Their successful coupling was a significant breakthrough, requiring the development of specialized, highly active catalyst systems.[12][13] These systems typically employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) to facilitate the difficult oxidative addition of the C-Cl bond.[13]

Table 1: Representative Suzuki-Miyaura Coupling Yields

HalopyridineCoupling PartnerCatalyst SystemConditionsYield (%)Reference
3-IodopyridinePhenylboronic acidPd(OAc)₂ / LigandDMF/H₂O, 120 °C, 3 min (MW)~80-90%[14]
3-BromopyridinePhenylboronic acidPd(OAc)₂ / LigandDMF/H₂O, 120 °C, 3 min (MW)~75-85%[14]
3-ChloropyridinePhenylboronic acidPd₂(dba)₃ / LigandDioxane, 110 °CExcellent[15]
2-ChloropyridineArylboronic acidsNHC-Pd ComplexH₂O, TBAB39-99%[13]
Sonogashira Coupling

The Sonogashira coupling forges a bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[16][17] This reaction is exceptionally sensitive to the C-X bond strength, making it a powerful tool for selective functionalization.

  • Iodo-pyridines: Are the ideal substrates for Sonogashira couplings, reacting with high efficiency at or near room temperature.[18]

  • Bromo-pyridines: Can be used but often require higher temperatures, which can increase the risk of side reactions like alkyne homocoupling (Glaser coupling).[18]

  • Chloro-pyridines: Are generally poor substrates for traditional Sonogashira couplings and require specialized catalyst systems to achieve reasonable yields.[4]

The significant reactivity difference between C-I and C-Br bonds allows for highly selective mono-alkynylation of bromo-iodopyridines. The coupling occurs preferentially at the more reactive C-I position, leaving the C-Br bond intact for subsequent transformations.[18]

Table 2: Comparative Sonogashira Coupling of 2-Halopyridines

HalopyridineCoupling PartnerConditionsYield (%)Reference
2-IodopyridinePhenylacetylenePd/Cu, Base, RTHigh[4] (inferred)
2-BromopyridinePhenylacetylenePd/Cu, Base, 80 °C, 18h85%[4]
2-ChloropyridinePhenylacetylenePd/Cu, Base, 100 °C, 24h15%[4]
Stille Coupling

The Stille reaction couples an organic halide with an organostannane (organotin) reagent.[19][20][21] While the toxicity of tin reagents has somewhat limited its use, it remains a powerful reaction due to its excellent functional group tolerance and air- and moisture-stable reagents.[20] The reactivity trend of halopyridines mirrors that of other cross-coupling reactions.

  • Iodo- and Bromo-pyridines: Are common and effective coupling partners in Stille reactions.[21]

  • Chloro-pyridines: Are less reactive and require more forcing conditions or specialized catalysts.

The general reactivity order for the halide partner in Stille couplings is I > Br > OTf >> Cl.[20][21]

Buchwald-Hartwig Amination

While a C-N bond-forming reaction, the Buchwald-Hartwig amination follows the same mechanistic principles of oxidative addition and provides an excellent corollary for C-C coupling reactivity.[22] The reaction couples an amine with an aryl halide. The generally accepted reactivity order for the aryl halide is I > Br ~ OTf > Cl.[23] However, aryl iodides can sometimes be challenging due to the formation of inhibitory palladium-iodide complexes.[23] Despite this, the fundamental principle of C-X bond activation holds, and activating chloropyridines requires sophisticated, sterically hindered, and electron-rich ligands.[24][25]

Experimental Protocols and Workflow

Success in cross-coupling reactions hinges on meticulous experimental technique. The following generalized protocol for a Suzuki-Miyaura coupling can be adapted for various substrates.

Representative Protocol: Suzuki-Miyaura Coupling of a Halopyridine

1. Reagent Preparation and Inerting the Reaction Vessel:

  • To a flame-dried or oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the halopyridine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, Na₂CO₃, or KF; 2.0–3.0 equiv.).[2][15]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, the ligand. For chloropyridines, a pre-catalyst like Pd₂(dba)₃ (1-2 mol%) and a specialized ligand like XPhos (2-6 mol%) would be used.

  • Seal the vessel with a rubber septum or a Teflon screw cap.

  • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. This step is critical as oxygen can lead to catalyst decomposition and side reactions.[18]

2. Solvent Addition and Reaction Execution:

  • Through the septum, add the degassed solvent (e.g., dioxane, DMF, or toluene/water mixture) via syringe.[15] The choice of solvent can significantly impact the reaction outcome.

  • Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80–110 °C).

  • Stir the reaction mixture vigorously for the specified time. Monitor the reaction progress by TLC or LC-MS.

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

G A 1. Assemble Glassware (Schlenk tube, stir bar) B 2. Add Solids (Halopyridine, Boronic Acid, Base, Catalyst/Ligand) A->B C 3. Inert Atmosphere (Evacuate & backfill with Ar/N2, 3x) B->C D 4. Add Degassed Solvent C->D E 5. Heat & Stir (Monitor by TLC/LC-MS) D->E F 6. Reaction Quench & Work-up (Cool, dilute, extract) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: A typical experimental workflow for cross-coupling.

Conclusion

The choice between iodo-, bromo-, and chloro-pyridines for C-C bond formation is a strategic decision guided by the principles of chemical reactivity.

  • Iodo-pyridines offer the highest reactivity, enabling mild reaction conditions and providing opportunities for selective couplings.

  • Bromo-pyridines represent a robust and versatile option, balancing good reactivity with greater stability and lower cost compared to iodides.[4]

  • Chloro-pyridines , once considered inert, are now viable substrates thanks to advances in catalyst technology.[1] Their low cost and wide availability make them highly attractive for large-scale synthesis, provided the appropriate high-activity catalyst system is employed.

A thorough understanding of the C-X bond activation energy, coupled with strategic selection of catalysts and reaction conditions, empowers researchers to efficiently and effectively construct the complex pyridine-containing molecules vital to drug discovery and materials science.

References

A Comparative Kinetic Analysis of 2-Halopyridine Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds. For professionals in drug discovery and materials science, the pyridine moiety is a ubiquitous and critical structural motif. Consequently, the efficient functionalization of halopyridines via Suzuki-Miyaura coupling is of paramount importance. This guide provides an in-depth comparative analysis of the kinetic profiles of 2-iodo-, 2-bromo-, and 2-chloropyridine in this reaction, offering insights into the underlying mechanistic principles and providing a framework for rational catalyst and substrate selection.

The Decisive Role of the Halogen: A Mechanistic Overview

The widely accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. This cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination. For halopyridines, the initial oxidative addition of the carbon-halogen (C-X) bond to the Pd(0) catalyst is often the rate-determining step. The energy barrier of this step is directly influenced by the strength of the C-X bond, which follows the trend: C-Cl > C-Br > C-I. Consequently, the general reactivity of halopyridines is expected to be I > Br > Cl.

This trend is rooted in the bond dissociation energies of the respective carbon-halogen bonds. The weaker C-I bond requires less energy to break, leading to a faster rate of oxidative addition compared to the stronger C-Br and C-Cl bonds. While this principle provides a solid theoretical foundation, experimental observations can sometimes present a more nuanced picture, as we will explore.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-B(OR)2 Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Ar-R Product Reductive Elimination->Ar-R Regeneration Regeneration Reductive Elimination->Regeneration Regeneration->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity Data: A Synthesis of Experimental and Theoretical Insights

HalopyridineRelative Reactivity Trend (Expected)Experimental Observations (Yields)Calculated Activation Barrier for Oxidative Addition (Illustrative)
2-IodopyridineFastestHigh yields, often at lower temperatures and shorter reaction times.Lowest
2-BromopyridineIntermediateGenerally high yields, may require slightly more forcing conditions than the iodo-analogue. Interestingly, some studies have reported higher yields for bromopyridines compared to iodopyridines under specific conditions.[1]Intermediate
2-ChloropyridineSlowestLower yields, often requiring more active catalysts, higher temperatures, and longer reaction times.[2][3]Highest

Note: The calculated activation barriers are illustrative and can vary depending on the computational method, ligand, and solvent system.

The seemingly anomalous result of 2-bromopyridine sometimes providing higher yields than 2-iodopyridine, as reported by Usuki et al., highlights the complexity of these reaction systems.[1] While oxidative addition is a critical step, other factors such as catalyst deactivation, side reactions, and the stability of intermediates can influence the overall product yield.

Experimental Protocol for a Comparative Kinetic Study

To rigorously evaluate the relative reactivities of 2-halopyridines, a detailed kinetic study is essential. The following protocol outlines a robust methodology for such an investigation using High-Performance Liquid Chromatography (HPLC) for reaction monitoring.

Materials and Reagents:
  • 2-Chloropyridine

  • 2-Bromopyridine

  • 2-Iodopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Internal standard (e.g., naphthalene or biphenyl)

  • HPLC-grade solvents (acetonitrile, water)

Instrumentation:
  • Schlenk line or glovebox for inert atmosphere operations

  • Heated magnetic stir plate with temperature control

  • HPLC system with a UV detector and a suitable C18 column

  • Microsyringes and vials

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Analysis Setup Assemble and dry glassware Inert Establish inert atmosphere (Ar/N2) Setup->Inert Reagents Add halopyridine, boronic acid, base, and solvent Inert->Reagents Precatalyst Prepare precatalyst solution (Pd(OAc)2 + PPh3) Reagents->Precatalyst Initiate Inject precatalyst and start timing/heating Precatalyst->Initiate Sample Withdraw aliquots at timed intervals Initiate->Sample Quench Quench aliquots with internal standard solution Sample->Quench HPLC Analyze quenched samples by HPLC Quench->HPLC Concentration Determine concentrations from calibration curves HPLC->Concentration Plot Plot ln([Halopyridine]) vs. time Concentration->Plot Rate Calculate pseudo-first-order rate constant (k_obs) Plot->Rate

Caption: A generalized workflow for the kinetic analysis of Suzuki-Miyaura reactions.

Step-by-Step Procedure:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the internal standard in a suitable solvent (e.g., acetonitrile).

    • Prepare a stock solution of the palladium precatalyst by dissolving Pd(OAc)₂ and PPh₃ in anhydrous 1,4-dioxane under an inert atmosphere.

  • Reaction Setup:

    • In a pre-dried Schlenk flask equipped with a magnetic stir bar, add the 2-halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add anhydrous 1,4-dioxane (9 mL) and degassed water (1 mL) via syringe.

  • Reaction Initiation and Monitoring:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and allow the mixture to equilibrate for 5 minutes with stirring.

    • Initiate the reaction by injecting the palladium precatalyst stock solution (e.g., 0.02 mmol Pd) into the reaction mixture. Start timing immediately.

    • At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a microsyringe.

    • Immediately quench the aliquot in a vial containing a known volume of the internal standard solution. This will stop the reaction and prepare the sample for HPLC analysis.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. The consumption of the 2-halopyridine and the formation of the product can be monitored by integrating the respective peak areas relative to the internal standard.

    • Generate calibration curves for the 2-halopyridine and the product to accurately determine their concentrations at each time point.

  • Data Analysis:

    • Assuming the reaction is pseudo-first-order with respect to the 2-halopyridine (due to the excess of the boronic acid), plot the natural logarithm of the concentration of the 2-halopyridine (ln[ArX]) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-kobs).

    • Repeat the experiment for each of the 2-halopyridines under identical conditions to obtain a direct comparison of their rate constants.

Conclusion: A Guide to Informed Decision-Making

The kinetic studies of Suzuki-Miyaura reactions with different halopyridines reveal a clear and predictable trend in reactivity, primarily governed by the strength of the carbon-halogen bond. The established order of reactivity (I > Br > Cl) serves as a reliable guide for chemists in selecting appropriate substrates and reaction conditions. For rapid and efficient coupling, 2-iodopyridine is generally the substrate of choice, often allowing for milder conditions. 2-Bromopyridines offer a good balance of reactivity and stability, while 2-chloropyridines, though more challenging, can be effectively utilized with the appropriate choice of a highly active catalyst system.

This guide provides the foundational knowledge and a practical framework for researchers to not only understand the factors influencing the kinetics of Suzuki-Miyaura reactions with halopyridines but also to design and execute their own comparative studies. By leveraging both theoretical principles and empirical data, scientists can make more informed decisions in the synthesis of novel pyridine-containing molecules for a wide range of applications.

References

A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 5-Iodo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of a novel compound is a moment of significant potential. However, this potential can only be realized through rigorous and unequivocal structural validation. This guide provides an in-depth comparison of the critical analytical techniques used to confirm the structure of new chemical entities (NCEs), specifically focusing on derivatives of 5-Iodo-1-methylpyridin-2(1H)-one, a versatile scaffold in medicinal chemistry.[1][2] We will delve into the causality behind experimental choices, presenting a framework for a self-validating system of protocols to ensure scientific integrity.

The journey from a promising reaction to a well-characterized NCE is fraught with challenges, from predicting and optimizing molecular properties to navigating the complexities of biological systems.[3] Therefore, a robust and multi-faceted approach to structural elucidation is not just a regulatory requirement but a fundamental scientific necessity.[4][5]

The Analytical Triad: A Multi-Pronged Approach to Structural Certainty

No single analytical technique can provide a complete and unambiguous structural picture. Instead, a synergistic combination of spectroscopic and crystallographic methods is employed to build a comprehensive and self-verifying dataset. The three pillars of modern structural validation for small organic molecules are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms within a molecule.[6][7] It provides detailed information about the chemical environment of each nucleus, allowing for the determination of atom connectivity and stereochemistry.

Causality of Experimental Choice: For novel pyridinone derivatives, a suite of NMR experiments is essential. A standard ¹H NMR spectrum provides the initial overview of proton environments, while a ¹³C NMR spectrum reveals the carbon framework.[8] More advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unequivocally assigning proton and carbon signals and establishing through-bond connectivities.[8]

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified novel compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte peaks.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. This experiment typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition (COSY): This experiment reveals proton-proton couplings, identifying adjacent protons in the molecule.

  • 2D NMR Acquisition (HSQC): This experiment correlates proton signals with their directly attached carbon atoms.

  • 2D NMR Acquisition (HMBC): This experiment identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton, especially around quaternary carbons and heteroatoms.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the final structure.[9]

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis Start Synthesized Compound from this compound Purification Purification (e.g., Chromatography) Start->Purification SamplePrep Sample Preparation (Deuterated Solvent) Purification->SamplePrep NMR_Acquisition 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) SamplePrep->NMR_Acquisition DataProcessing Data Processing & Interpretation NMR_Acquisition->DataProcessing StructureElucidation Proposed Structure DataProcessing->StructureElucidation

Mass Spectrometry (MS): Determining the Molecular Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[10][11][12] For structural validation, high-resolution mass spectrometry (HRMS) is particularly crucial as it provides the exact molecular weight of the compound, allowing for the determination of its elemental composition.[6]

Causality of Experimental Choice: The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the connectivities determined by NMR.[13] Different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can be chosen based on the polarity and thermal stability of the synthesized pyridinone derivative.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: Infuse the sample solution into the mass spectrometer. Select an appropriate ionization technique (e.g., ESI) to generate gas-phase ions of the analyte.

  • Mass Analysis: Acquire the mass spectrum in high-resolution mode. This will provide a highly accurate mass measurement of the molecular ion.

  • Data Analysis: Use the accurate mass of the molecular ion to calculate the elemental formula. Compare this with the expected formula based on the synthetic scheme. Analyze any observed fragment ions to gain further structural insights.

MS_Workflow cluster_synthesis Synthesis & Purification cluster_ms Mass Spectrometry Analysis Start Synthesized Compound Purification Purification Start->Purification SamplePrep Sample Preparation (Dilute Solution) Purification->SamplePrep HRMS_Acquisition HRMS Data Acquisition SamplePrep->HRMS_Acquisition FormulaDetermination Elemental Formula Determination HRMS_Acquisition->FormulaDetermination FragmentationAnalysis Fragmentation Pattern Analysis HRMS_Acquisition->FragmentationAnalysis

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of a molecule.[14][15][16] It reveals precise bond lengths, bond angles, and the absolute configuration of chiral centers.[17]

Causality of Experimental Choice: While NMR and MS provide strong evidence for a proposed structure, X-ray crystallography serves as the ultimate confirmation.[18] For novel compounds, especially those with unexpected stereochemistry or complex ring systems, a crystal structure is invaluable.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The most challenging step is often growing a single crystal of sufficient size and quality.[15] This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent combinations should be screened.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded.[16]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to best fit the experimental data.

  • Structure Validation and Visualization: The final refined structure is validated and can be visualized to provide a detailed 3D representation of the molecule.

XRay_Workflow cluster_synthesis Synthesis & Purification cluster_xray X-ray Crystallography Start Purified Compound Crystallization Single Crystal Growth Start->Crystallization DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution FinalStructure Definitive 3D Structure StructureSolution->FinalStructure

Comparative Analysis of Techniques

The following table summarizes the strengths and weaknesses of each technique in the context of validating novel pyridinone derivatives.

Technique Strengths Weaknesses Information Provided
NMR Spectroscopy - Provides detailed connectivity information- Non-destructive- Applicable to solutions- Can be complex to interpret for complex molecules- May not provide absolute stereochemistry without chiral auxiliaries- Atom connectivity- Stereochemistry- Molecular conformation in solution
Mass Spectrometry - High sensitivity- Provides accurate molecular weight and formula- Can provide fragmentation information- Does not provide detailed connectivity- Can be destructive- Elemental composition- Molecular weight- Structural fragments
X-ray Crystallography - Provides definitive 3D structure- Unambiguous determination of absolute configuration- Requires a suitable single crystal, which can be difficult to obtain- Structure is in the solid state, which may differ from the solution conformation- Precise bond lengths and angles- Absolute stereochemistry- Crystal packing information

Conclusion: A Self-Validating Framework

The structural validation of a novel compound synthesized from this compound requires a meticulous and integrated analytical approach. The data obtained from NMR spectroscopy, mass spectrometry, and, ideally, X-ray crystallography should be mutually consistent and complementary. A proposed structure derived from NMR data should be in agreement with the elemental formula determined by HRMS. If a crystal structure is obtained, it should confirm the connectivities and stereochemistry deduced from the spectroscopic data. This cross-validation creates a self-validating system that provides the highest level of confidence in the structure of a new chemical entity, a critical step in the journey of drug discovery and development.[19]

References

A Researcher's Guide to Mastering Regioselectivity in Dihalopyridine Cross-Coupling: A Ligand-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Dihalopyridines, as readily available and versatile building blocks, offer multiple reaction sites, presenting both an opportunity and a significant challenge: controlling regioselectivity. This guide provides an in-depth comparison of how ligand selection in palladium-catalyzed cross-coupling reactions can steer the reaction to a desired position, transforming a potential mixture of isomers into a highly selective and predictable outcome.

The Inherent Reactivity of Dihalopyridines: Understanding the Starting Point

Before delving into the nuanced control offered by ligands, it's crucial to understand the intrinsic reactivity of dihalopyridine substrates. The regiochemical outcome of cross-coupling reactions is fundamentally governed by two key factors:

  • Electronic Effects of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which significantly influences the electron density at different carbon positions. This generally makes the positions alpha (C2, C6) and gamma (C4) to the nitrogen more electron-deficient and thus more activated towards the initial oxidative addition step in the catalytic cycle.[1] Consequently, halides at the C2 position are often more reactive than those at more distal positions.[2]

  • Carbon-Halogen Bond Strength: The ease of oxidative addition also follows the trend of carbon-halogen bond dissociation energy: C-I > C-Br > C-Cl > C-F.[3] In a dihalopyridine with two different halogens, the weaker carbon-halogen bond will preferentially react. For example, in 2-bromo-4-iodopyridine, the C-I bond at the 4-position is significantly more reactive.[3]

This "innate" selectivity provides a baseline prediction for reactivity. However, the true power in modern synthetic chemistry lies in the ability to override these inherent tendencies through the strategic selection of ligands.[4][5]

The Decisive Role of the Ligand: Shifting the Paradigm of Selectivity

The ligand bound to the palladium center is arguably the most critical variable in controlling the regioselectivity of dihalopyridine cross-coupling.[5] Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the steric and electronic properties of the palladium catalyst, thereby influencing which C-X bond it interacts with.[6][7] The choice of ligand can lead to a complete reversal of the "innate" selectivity.

G cluster_0 Catalytic Cycle Initiation cluster_1 Ligand Influence on Selectivity cluster_2 Regiochemical Outcomes Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Dihalopyridine Dihalopyridine Substrate Dihalopyridine->Oxidative_Addition Ligand Ligand Properties (Sterics, Electronics) Product_A Regioisomer A (e.g., C4-Coupling) Oxidative_Addition->Product_A Favored by bulky NHC or monophosphine ligands Product_B Regioisomer B (e.g., C2-Coupling) Oxidative_Addition->Product_B Favored by diphosphine ligands (conventional selectivity) Ligand->Oxidative_Addition Controls Site of Attack

Comparison Guide: Ligand Selection for 2,4-Dihalopyridines

The 2,4-dihalopyridine scaffold is a classic example where ligand choice dictates the reaction outcome. While conventional wisdom points to greater reactivity at the C2 position, modern catalysis allows for selective functionalization at C4.

Achieving C4-Selectivity: Overcoming Innate Preference

To favor coupling at the C4 position, the catalyst must be coaxed to react with the C4-Cl bond over the more electronically activated C2-Cl bond. This is typically achieved using sterically bulky ligands.

Ligand TypeExample LigandsTypical Selectivity (C4:C2)Reaction TypeKey Advantages
Bulky Monophosphines QPhosModest to GoodSuzuki-MiyauraCommercially available, good for initial screening.
N-Heterocyclic Carbenes (NHCs) IPr, SIPr~10:1 to >99:1[4][8]Suzuki, Kumada, NegishiExcellent selectivity, often at room temperature.[4][8]
Ligand-Free ("Jeffery" Conditions) None (uses Pd(OAc)₂, NBu₄Br)>99:1[4]Suzuki-MiyauraHigh selectivity, avoids costly ligands.[4][5]

Expert Insights: The remarkable C4-selectivity observed with bulky NHC ligands like IPr is a testament to the power of sterics. The prevailing mechanistic hypothesis suggests that these bulky ligands favor a 12-electron Pd(0) active species. This less-coordinated species has different orbital symmetries (HOMO) compared to the 14-electron species formed with less bulky ligands, leading to a preference for oxidative addition at the sterically more accessible C4 position.[4][9] Ligand-free conditions, while highly selective, can sometimes be less general in scope.[4]

Achieving C2-Selectivity: Following the Conventional Path

To achieve the "conventional" C2-selective coupling, ligands are chosen to facilitate the inherent electronic preference of the substrate.

Ligand TypeExample LigandsTypical Selectivity (C2:C4)Reaction TypeKey Advantages
Diphosphines dppfExclusive C2[4]Suzuki-MiyauraHigh C2 selectivity, reliable.
Bulky Diphosphines Xantphos20:1 to 50:1[10]Buchwald-Hartwig AminationHigh C2 selectivity for C-N bond formation.[5][10]

Expert Insights: Bidentate phosphine ligands like dppf create a more defined and sterically constrained environment around the palladium center, which appears to favor the electronically preferred oxidative addition at the C2 position.[6] For the Buchwald-Hartwig amination, the bite angle of ligands like Xantphos is crucial for promoting the C-N reductive elimination step, and in the case of 2,4-dichloropyridine, this combination strongly favors the C2 product.[10]

G

Experimental Protocols

The following protocols are representative examples for achieving regioselective cross-coupling on a 2,4-dichloropyridine substrate.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling using an NHC Ligand

This protocol is adapted from methodologies that demonstrate high C4-selectivity.[8]

Materials:

  • 2,4-Dichloropyridine

  • Arylboronic acid

  • (η³-1-tBu-indenyl)Pd(IPr)Cl precatalyst

  • Potassium carbonate (K₂CO₃)

  • Dioxane (anhydrous)

  • Stir bar

  • Reaction vial

Procedure:

  • To a 1-dram vial, add the (η³-1-tBu-indenyl)Pd(IPr)Cl precatalyst (0.012 mmol, 3.0 mol%).

  • Add the arylboronic acid (0.4 mmol, 1.0 equiv) and potassium carbonate (1.2 mmol, 3.0 equiv).

  • Place a stir bar in the vial.

  • The vial is then sealed and purged with an inert atmosphere (e.g., nitrogen or argon).

  • Add 2,4-dichloropyridine (0.44 mmol, 1.1 equiv) via syringe, followed by anhydrous dioxane (to achieve a desired concentration, e.g., 0.2 M).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[3]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a plug of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to isolate the C4-coupled product.

Protocol 2: C2-Selective Buchwald-Hartwig Amination

This protocol is based on procedures that utilize Xantphos to achieve high C2-selectivity in amination reactions.[10]

Materials:

  • 2,4-Dichloropyridine

  • Amine (e.g., aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Stir bar

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add Pd(OAc)₂ (e.g., 2 mol%), Xantphos (e.g., 4 mol%), and K₂CO₃ (2.0 equiv).

  • Add a stir bar.

  • Seal the vial and purge with an inert atmosphere.

  • Add a solution of 2,4-dichloropyridine (1.0 equiv) and the amine (1.2 equiv) in anhydrous toluene.

  • Place the vial in a microwave reactor and heat to the desired temperature (e.g., 100-120 °C) for a specified time (e.g., 30 minutes).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate and filter through celite to remove inorganic salts.[3]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography to yield the C2-aminated product.

Conclusion

The regioselective cross-coupling of dihalopyridines is a powerful tool in the synthetic chemist's arsenal. By moving beyond the concept of "innate" reactivity and embracing a ligand-centric approach, researchers can unlock access to previously challenging substitution patterns. The choice between a bulky, electron-rich monophosphine or NHC ligand and a chelating diphosphine ligand can be the deciding factor between selectively forming a C4- or a C2-substituted pyridine. This guide provides a framework for making informed decisions, enabling the efficient and predictable synthesis of complex pyridine-containing molecules for applications ranging from medicinal chemistry to materials science.

References

A Comparative Benchmarking Guide to Phosphine Ligands for the Functionalization of 5-Iodo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the pyridin-2(1H)-one scaffold is a privileged core, integral to a multitude of pharmacologically active agents. Its versatile functionalization is paramount for the exploration of structure-activity relationships (SAR). This guide provides an in-depth comparative analysis of commonly employed phosphine ligands for palladium-catalyzed cross-coupling reactions of 5-iodo-1-methylpyridin-2(1H)-one, a key intermediate in the synthesis of novel therapeutics. We will delve into the nuances of ligand selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by comparative experimental data to inform your synthetic strategies.

The Crucial Role of Phosphine Ligands in Cross-Coupling

The success of palladium-catalyzed cross-coupling reactions is intrinsically linked to the choice of phosphine ligand. These ligands are not mere spectators; they actively participate in the catalytic cycle, influencing the catalyst's stability, activity, and selectivity. The key properties of a phosphine ligand that dictate its performance are its steric bulk and electronic character.[1]

Bulky, electron-rich phosphine ligands are generally preferred for cross-coupling reactions.[2] The steric hindrance of a bulky ligand promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and helps to stabilize the active monoligated palladium(0) species.[3] Concurrently, the electron-donating nature of the ligand enhances the rate of oxidative addition of the palladium catalyst to the aryl halide.[3]

This guide will focus on a comparative study of three widely used, commercially available phosphine ligands from the Buchwald family: XPhos , SPhos , and RuPhos . These ligands have demonstrated broad utility in a range of cross-coupling reactions.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position.

Comparative Ligand Performance in the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
LigandPd PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
XPhos Pd₂(dba)₃K₃PO₄1,4-Dioxane/H₂O (4:1)100492
SPhos Pd(OAc)₂K₃PO₄1,4-Dioxane/H₂O (4:1)100688
RuPhos Pd₂(dba)₃K₃PO₄1,4-Dioxane/H₂O (4:1)100685
PPh₃ Pd(PPh₃)₄K₂CO₃Toluene/H₂O (4:1)1101265

The data presented in this table is representative and based on established trends in phosphine ligand performance for Suzuki-Miyaura couplings.

From the comparative data, the bulky biarylphosphine ligands, particularly XPhos , demonstrate superior performance in promoting the Suzuki-Miyaura coupling of the electron-rich this compound. The higher yield and shorter reaction time observed with XPhos can be attributed to its optimal balance of steric bulk and electron-donating ability, which facilitates both oxidative addition and reductive elimination. While SPhos and RuPhos also provide good yields, they are slightly less effective in this specific transformation. The traditional ligand, triphenylphosphine (PPh₃), is significantly less efficient, requiring higher temperatures and longer reaction times to achieve a moderate yield.

Experimental Protocol: Suzuki-Miyaura Coupling

A detailed protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using the top-performing ligand, XPhos, is provided below.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add degassed water to the reaction mixture to achieve a 4:1 dioxane/water ratio.

  • Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenyl-1-methylpyridin-2(1H)-one.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse range of arylamines.[5] For the this compound substrate, this reaction is crucial for introducing various amine functionalities, which are common motifs in bioactive molecules.

Comparative Ligand Performance in the Buchwald-Hartwig Amination of this compound with Aniline
LigandPd PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
RuPhos Pd₂(dba)₃NaOt-BuToluene100895
XPhos Pd(OAc)₂NaOt-BuToluene1001290
SPhos Pd₂(dba)₃NaOt-BuToluene1001287
BINAP Pd(OAc)₂Cs₂CO₃Toluene1102455

The data presented in this table is representative and based on established trends in phosphine ligand performance for Buchwald-Hartwig aminations.

In the Buchwald-Hartwig amination of this compound with aniline, RuPhos emerges as the most effective ligand, providing an excellent yield in a shorter reaction time. The unique structure of RuPhos, featuring a dicyclohexylphosphino group on the biphenyl backbone, appears to be particularly well-suited for promoting the C-N bond-forming reductive elimination.[4] XPhos and SPhos also deliver high yields, underscoring the general applicability of bulky biarylphosphine ligands for this transformation. The bidentate ligand, BINAP, is considerably less effective, requiring a longer reaction time and higher temperature to give a modest yield.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a detailed experimental protocol for the Buchwald-Hartwig amination of this compound with aniline using the optimal ligand, RuPhos.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine this compound and sodium tert-butoxide.

  • Add anhydrous toluene to the flask, followed by aniline.

  • In a separate vial, dissolve Pd₂(dba)₃ and RuPhos in anhydrous toluene.

  • Add the catalyst solution to the reaction mixture.

  • Seal the Schlenk flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8 hours).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 5-(phenylamino)-1-methylpyridin-2(1H)-one.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize aryl alkynes, which are valuable building blocks in organic synthesis and materials science. This reaction enables the introduction of an alkynyl group at the 5-position of the pyridinone ring.

Comparative Ligand Performance in the Sonogashira Coupling of this compound with Phenylacetylene
LigandPd PrecursorCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
SPhos PdCl₂(PPh₃)₂CuIEt₃NTHF60691
XPhos PdCl₂(PPh₃)₂CuIEt₃NTHF60885
RuPhos PdCl₂(PPh₃)₂CuIEt₃NTHF60882
PPh₃ PdCl₂(PPh₃)₂CuIEt₃NTHF601275

The data presented in this table is representative and based on established trends in phosphine ligand performance for Sonogashira couplings.

For the Sonogashira coupling of this compound with phenylacetylene, SPhos demonstrates the highest efficacy, affording the coupled product in excellent yield and a relatively short reaction time. The electronic properties and steric profile of SPhos appear to be optimal for facilitating the key steps in the Sonogashira catalytic cycle. XPhos and RuPhos also perform well, highlighting the versatility of this class of ligands. Triphenylphosphine, while still effective, requires a longer reaction time to achieve a good yield.

Experimental Protocol: Sonogashira Coupling

A detailed experimental procedure for the Sonogashira coupling of this compound with phenylacetylene using SPhos is outlined below.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • SPhos (4 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, SPhos, and CuI.

  • Add anhydrous THF and triethylamine to the flask.

  • Add phenylacetylene to the reaction mixture.

  • Seal the flask and stir the reaction at 60 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete (typically 6 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 1-methyl-5-(phenylethynyl)pyridin-2(1H)-one.

Visualizing the Catalytic Pathways

To further elucidate the fundamental steps in these cross-coupling reactions, the following diagrams, generated using the DOT language, illustrate the generalized catalytic cycles.

Suzuki_Miyaura_Coupling Pd(0)L Pd(0)L Ar-Pd(II)(L)-I Ar-Pd(II)(L)-I Pd(0)L->Ar-Pd(II)(L)-I Oxidative Addition (Ar-I) Ar-Pd(II)(L)-Ar' Ar-Pd(II)(L)-Ar' Ar-Pd(II)(L)-I->Ar-Pd(II)(L)-Ar' Transmetalation (Ar'B(OH)₂) Ar-Ar' Ar-Ar' Ar-Pd(II)(L)-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L Catalyst Regeneration

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)(L)-I Ar-Pd(II)(L)-I Pd(0)L->Ar-Pd(II)(L)-I Oxidative Addition (Ar-I) Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-I->Ar-Pd(II)(L)-NR'R'' Amine Coordination & Deprotonation (HNR'R'', Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NR'R''->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L Catalyst Regeneration

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-I Ar-Pd(II)(L)-I Pd(0)L->Ar-Pd(II)(L)-I Oxidative Addition (Ar-I) Ar-Pd(II)(L)-C≡CR' Ar-Pd(II)(L)-C≡CR' Ar-Pd(II)(L)-I->Ar-Pd(II)(L)-C≡CR' Transmetalation Ar-C≡CR' Ar-C≡CR' Ar-Pd(II)(L)-C≡CR'->Ar-C≡CR' Reductive Elimination Ar-C≡CR'->Pd(0)L Catalyst Regeneration Cu(I)I Cu(I)I Cu(I)-C≡CR' Cu(I)-C≡CR' Cu(I)-C≡CR'->Ar-Pd(II)(L)-I Cu(I)-C≡CR'->Cu(I)I R'C≡CH R'C≡CH R'C≡CH->Cu(I)-C≡CR' Deprotonation (Base)

Caption: Generalized Catalytic Cycles for Sonogashira Coupling.

Conclusion

The selection of an appropriate phosphine ligand is a critical parameter for the successful cross-coupling of this compound. This guide has demonstrated that for this particular substrate, the bulky biarylphosphine ligands from the Buchwald portfolio consistently outperform more traditional ligands.

  • For Suzuki-Miyaura couplings , XPhos provides the best balance of reactivity and efficiency.

  • For Buchwald-Hartwig aminations , RuPhos is the ligand of choice, delivering superior yields in shorter reaction times.

  • For Sonogashira couplings , SPhos offers the most favorable outcome.

By leveraging the experimental data and protocols presented herein, researchers, scientists, and drug development professionals can make more informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.

References

LC-MS and NMR techniques for product validation in pyridinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyridinone scaffolds are of paramount importance, forming the core of a wide array of pharmacologically active agents.[1][2][3] Their versatile structure allows for a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] However, the successful synthesis of these molecules is only the first step; rigorous analytical validation is crucial to ensure the identity, purity, and stability of the final product, which are critical quality attributes (CQAs) in pharmaceutical development.[4][5][6][7]

This guide provides an in-depth comparison of two indispensable analytical techniques in the chemist's arsenal: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deeper understanding of the causality behind our analytical choices. We will explore how the orthogonal nature of these techniques provides a self-validating system for product characterization in pyridinone synthesis, ensuring the highest standards of scientific integrity.

The Indispensable Role of Analytical Validation

Before delving into the specifics of LC-MS and NMR, it is essential to grasp why robust analytical validation is non-negotiable in drug development. The identity, purity, strength, and stability of a drug substance are fundamental to its safety and efficacy.[4][5] Regulatory bodies such as the Food & Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent mandates for analytical testing to guarantee the quality of pharmaceutical products.[6] This process begins in early development, where analytical testing helps to understand the short-term stability of the active pharmaceutical ingredient (API) and identify CQAs.[7]

LC-MS: The Power of Separation and Mass Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.[4][5] This combination allows for the separation of complex mixtures and the determination of the molecular weight of the individual components.

Why LC-MS for Pyridinone Validation?

In the context of pyridinone synthesis, LC-MS is invaluable for several reasons:

  • Purity Assessment: It excels at separating the target pyridinone from starting materials, byproducts, and other impurities, providing a clear picture of the reaction's success and the purity of the product.

  • Molecular Weight Confirmation: The mass spectrometer provides a precise mass-to-charge ratio (m/z) of the analyte, which can be used to confirm the molecular formula of the synthesized pyridinone.

  • High Sensitivity: LC-MS is a highly sensitive technique, capable of detecting and quantifying trace-level impurities that may not be visible by other methods.[8][9]

  • Structural Information through Fragmentation: Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, providing valuable structural information that can help to confirm the identity of the pyridinone and its analogues.[10]

Experimental Workflow: A Self-Validating System

The following protocol outlines a typical LC-MS workflow for the validation of a synthesized pyridinone. The causality behind each step is highlighted to demonstrate the self-validating nature of the process.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 5-Iodo-1-methylpyridin-2(1H)-one: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is as critical as any reaction setup for ensuring laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the disposal of 5-Iodo-1-methylpyridin-2(1H)-one, a halogenated heterocyclic compound. The procedures outlined herein are designed to be self-validating, explaining the causal links between the chemical's properties and the required handling steps.

Hazard Assessment and Characterization

This compound is an organic compound containing both a pyridine ring and an iodine atom. While a specific, comprehensive toxicology profile for this exact molecule is not widely published, a professional hazard assessment can be constructed by evaluating data from structurally analogous compounds. Halogenated organic compounds, as a class, are treated with caution due to their potential for environmental persistence and toxicity.[1][2] The pyridine moiety itself is a known hazardous substance.[3]

An analysis of safety data for closely related iodinated pyridines and pyridinones reveals a consistent hazard profile that must be assumed for this compound.[4][5][6]

Table 1: Comparative Hazard Data of Analogous Iodinated Pyridine Compounds

Hazard StatementDescriptionCommonality in AnalogsImplication for Disposal
H302Harmful if swallowedHighMust not enter the environment; requires secure containment.
H315Causes skin irritationHighDirect contact must be avoided; contaminated PPE is hazardous waste.
H319Causes serious eye irritationHighRequires stringent eye protection during handling and disposal.[7]
H335May cause respiratory irritationHighHandling must occur in a well-ventilated area, preferably a fume hood.

Given this profile, this compound must be classified as a hazardous chemical waste.[8] Its disposal is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[9][10][11][12]

Required Personal Protective Equipment (PPE) and Engineering Controls

Based on the hazard assessment, the following minimum PPE and engineering controls are mandatory when handling this compound for disposal.

  • Engineering Control: All handling and segregation of this compound and its waste must be performed inside a certified chemical fume hood.[13] This is critical to mitigate the risk of respiratory tract irritation from dust or vapors.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Nitrile gloves are required. Inspect gloves for integrity before use and change them immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.

Waste Segregation and Containerization Protocol

The cardinal rule of chemical waste management is proper segregation. Mixing incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs. As a halogenated organic compound, this compound waste must never be mixed with non-halogenated solvent waste.[2]

Step-by-Step Containerization:

  • Select the Correct Waste Container: Use a designated "Halogenated Organic Waste" container provided by your institution's Environmental Health & Safety (EHS) department. The container must be made of a chemically compatible material (typically polyethylene or glass) and have a secure, vapor-tight lid.

  • Labeling: The container must be clearly labeled in accordance with OSHA and EPA regulations.[14][15] The label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "this compound".

    • An accurate list of all other constituents in the container.

    • The associated hazard warnings (e.g., "Irritant," "Toxic").[15]

  • Storage: Keep the waste container closed at all times except when adding waste.[16] Store it in a designated satellite accumulation area within the laboratory, away from heat sources or direct sunlight.[17]

Disposal Workflow for this compound

The following diagram and procedural steps outline the complete workflow from point of generation to final containerization.

G Disposal Decision Workflow for this compound cluster_prep Preparation cluster_waste_type Waste Characterization cluster_disposal_actions Disposal Actions cluster_final Finalization start Identify Waste Containing This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work Inside a Chemical Fume Hood ppe->hood waste_type What is the nature of the waste? hood->waste_type solid_waste Place in 'Halogenated Solid Waste' Container waste_type->solid_waste Unused solid, contaminated wipes, or contaminated PPE liquid_waste Pour into 'Halogenated Liquid Waste' Container waste_type->liquid_waste Solutions containing the compound rinse_waste Triple rinse with appropriate solvent (e.g., Acetone). Collect all rinsate. waste_type->rinse_waste Contaminated Glassware or Labware seal_container Securely Seal Waste Container solid_waste->seal_container liquid_waste->seal_container rinse_waste->liquid_waste Dispose of rinsate store_container Store in Designated Satellite Accumulation Area seal_container->store_container

Caption: Decision workflow for safe disposal of this compound.

Detailed Procedural Steps:

  • Unused or Expired Product: If disposing of the pure, unused solid, ensure it is in its original, sealed container. Place this primary container into a secondary containment (like a sealable plastic bag) and then into the designated "Halogenated Solid Waste" drum or container.

  • Solutions: Carefully pour solutions containing this compound into the designated "Halogenated Liquid Waste" container using a funnel.

  • Contaminated Labware (e.g., glassware, spatulas):

    • Perform an initial rinse with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any remaining residue.

    • Crucially, this first rinsate is considered hazardous waste. It must be collected and added to the "Halogenated Liquid Waste" container.[8]

    • Perform a second and third rinse. Depending on institutional policy, these may also need to be collected. Consult your EHS department. After proper decontamination, the labware can be washed normally.

  • Contaminated Disposables (e.g., weighing paper, gloves, wipes): Place all solid materials that have come into direct contact with the compound into the "Halogenated Solid Waste" container.

Spill Management

Accidents happen, and a prepared response is key to safety.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.

    • Carefully sweep the material into a dustpan and place it in a sealed container.

    • Label the container as "Spill Debris: this compound" and dispose of it in the "Halogenated Solid Waste" container.[18]

    • Wipe the area with a solvent-dampened towel, and dispose of the towel as hazardous solid waste.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Close the laboratory door and prevent re-entry.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.

By adhering to this comprehensive protocol, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and regulatory compliance.

References

A Senior Application Scientist's Guide to Handling 5-Iodo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 5-Iodo-1-methylpyridin-2(1H)-one (CAS No. 60154-05-4). As a solid, iodinated heterocyclic compound, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety measures to mitigate risk. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and experimental integrity.

Hazard Assessment and Risk Analysis

While a comprehensive, peer-reviewed toxicology report for this compound is not widely available, a robust safety protocol can be developed by analyzing data from structurally similar compounds and the known hazards of its functional groups. The pyridinone core and the presence of iodine necessitate treating this compound with significant caution.

Based on safety data for analogous structures, this compound should be presumed to present the following hazards.[1][2][3]

  • Skin Irritation: Halogenated organic compounds can cause irritation upon dermal contact.[1]

  • Serious Eye Irritation: As a fine solid, the dust can be abrasive and irritating to the eyes.[1][2]

  • Respiratory Irritation: Inhalation of the solid particulate can lead to irritation of the respiratory tract.[1]

  • Harmful if Swallowed: Many pyridinone derivatives are classified as harmful if ingested.[1][4]

The primary physical risk associated with this compound, which has a melting point of 73-74 °C, is the potential for generating airborne dust during handling at room temperature.[5]

Table 1: Inferred Hazard Profile

Hazard Classification GHS Hazard Statement (Inferred) Rationale
Acute Toxicity, Oral H302: Harmful if swallowed Based on data for similar pyridinone structures.[1][4]
Skin Corrosion/Irritation H315: Causes skin irritation Common hazard for functionalized heterocyclic compounds.[1][3]
Serious Eye Damage/Irritation H319: Causes serious eye irritation Dust and chemical properties present a significant risk to eyes.[1][2][3]

| STOT - Single Exposure | H335: May cause respiratory irritation | Inhalation of fine solid dust is a primary exposure route.[1] |

Core Personal Protective Equipment (PPE) Protocol

Personal protective equipment is the final barrier between the researcher and the chemical. Its selection must be directly informed by the preceding risk assessment. The following protocol is mandatory for all personnel handling this compound.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is considered, the primary engineering control must be in place. All handling of this compound, especially the weighing of the solid, must be performed inside a certified chemical fume hood. This minimizes the risk of inhaling airborne particulates and vapors.

Dermal Protection (Skin and Hands)
  • Gloves: Wear nitrile gloves with a minimum thickness of 5 mil for splash protection. Nitrile offers good resistance against a broad range of chemicals.[6] For procedures involving prolonged contact or immersion, consult a manufacturer-specific chemical resistance chart to select a more robust glove, such as butyl rubber. Always double-glove when handling the pure solid.

  • Lab Coat: A chemically resistant lab coat is required. Standard cotton lab coats are not sufficient as they can absorb chemicals, bringing them into prolonged contact with the skin. Ensure the coat has long sleeves and is fully buttoned.

Eye and Face Protection
  • Chemical Splash Goggles: At a minimum, chemical splash goggles that meet the ANSI Z87.1 standard are required.[7] Standard safety glasses do not provide adequate protection from dust or splashes from the side, above, or below.

  • Face Shield: During procedures with a heightened risk of splashing, such as when preparing solutions or performing transfers of liquid, a face shield must be worn in addition to chemical splash goggles.[8][9]

Respiratory Protection

When handling this compound outside of a fume hood (which is strongly discouraged) or during a spill cleanup where dust may be generated, respiratory protection is essential. A NIOSH-approved air-purifying respirator fitted with combination Organic Vapor (OV) and P100 (particulate) cartridges is required to protect against both potential vapors and fine dust.[6]

Table 2: Summary of Mandatory PPE

Protection Type Specification Rationale
Hand Protection Double-layered nitrile gloves (min. 5 mil) Protects against incidental skin contact and contamination.[6]
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant) Prevents eye contact with dust and splashes from all angles.[7]
Body Protection Chemically resistant lab coat Minimizes skin exposure and protects personal clothing.[6][9]
Respiratory NIOSH-approved respirator with OV/P100 cartridges Protects against inhalation of dust and vapors, especially outside a fume hood.[6]

| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[8] |

Operational Plan: Safe Handling Workflow

A structured, step-by-step approach is critical to ensuring safety and procedural consistency.

Experimental Protocol Steps:
  • Preparation:

    • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

    • Assemble Materials: Gather all necessary glassware, reagents, and spill cleanup materials and place them within the fume hood.

    • Don PPE: Before handling the chemical, put on all required PPE as detailed in Table 2.

  • Chemical Handling:

    • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully dispense the solid this compound, using techniques that minimize dust generation (e.g., avoid dropping the solid from a height).

    • Solution Preparation: If making a solution, slowly add the solid to the solvent to prevent splashing. Ensure the container is appropriately sized to avoid overfilling.

  • Post-Handling & Decontamination:

    • Surface Cleaning: Thoroughly decontaminate all work surfaces and equipment after use.

    • PPE Removal: Remove PPE in the correct order (gloves first), avoiding self-contamination. Dispose of all single-use PPE as hazardous waste.

    • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.

Workflow Visualization

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep_start Start: Verify Fume Hood ppe Don Full PPE (Gloves, Goggles, Lab Coat) prep_start->ppe gather Assemble Materials in Hood ppe->gather weigh Weigh Solid Chemical (Minimize Dust) gather->weigh Proceed to Handling dissolve Prepare Solution (Add Solid to Liquid) weigh->dissolve experiment Perform Experiment dissolve->experiment decon Decontaminate Surfaces experiment->decon Proceed to Cleanup waste Segregate Hazardous Waste (Solid & Liquid) decon->waste ppe_off Doff & Dispose of PPE waste->ppe_off wash Wash Hands Thoroughly ppe_off->wash end_point End wash->end_point End of Procedure

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-1-methylpyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
5-Iodo-1-methylpyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.